Tetraisopropyl Dichloromethylene Diphosphonate
Description
The exact mass of the compound Tetraisopropyl Dichloromethylene Diphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetraisopropyl Dichloromethylene Diphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraisopropyl Dichloromethylene Diphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[dichloro-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28Cl2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTPMIYCEZYHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(Cl)Cl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400651 | |
| Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10596-22-2 | |
| Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisopropyldichloromethylenebisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tetrapropan-2-yl (dichloromethanediyl)bis(phosphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tetraisopropyl Dichloromethylene Diphosphonate" chemical properties
An In-Depth Technical Guide to Tetraisopropyl Dichloromethylene Diphosphonate
Introduction
Tetraisopropyl Dichloromethylene Diphosphonate, a prominent bisphosphonate ester, serves as a critical intermediate in the synthesis of clodronic acid, a well-established therapeutic agent for bone disorders.[1][2][3][4] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's core chemical properties, synthesis, reactivity, and its pivotal role in biological research, particularly in the development of bone resorption inhibitors and tools for immunological studies. By synthesizing technical data with practical insights, this document aims to provide a foundational understanding of this versatile molecule.
Section 1: Core Chemical & Physical Properties
A thorough understanding of the fundamental properties of Tetraisopropyl Dichloromethylene Diphosphonate is essential for its effective handling, application, and analysis.
Nomenclature and Identifiers
Correctly identifying a chemical compound is the bedrock of reproducible science. The following table summarizes the key identifiers for Tetraisopropyl Dichloromethylene Diphosphonate.
| Identifier | Value | Source(s) |
| CAS Number | 10596-22-2 | [1][2][4] |
| Molecular Formula | C₁₃H₂₈Cl₂O₆P₂ | [1][2][3] |
| Synonyms | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | [4] |
| InChI Key | OMTPMIYCEZYHFY-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 412.07 g/mol / 413.21 g/mol | [1][4][5] |
| Appearance | Colorless Liquid or White to Pale Yellow Solid | [2][4][5] |
| Solubility | Highly lipophilic, soluble in organic solvents | [1] |
| Calculated LogP | 6.16 | [1] |
| Stability | Moisture and temperature sensitive; hygroscopic | [3][4][5] |
| Storage | -20°C Freezer, under inert atmosphere (e.g., Nitrogen) | [1][4] |
The high lipophilicity, attributed to the four isopropyl ester groups, is a defining feature, enhancing its solubility in organic media and its ability to permeate biological membranes, a stark contrast to its hydrolyzed, water-soluble derivative, clodronic acid.[1]
Structural Elucidation
The molecule's structure consists of a central dichloromethylene (-CCl₂-) bridge between two phosphonate groups, which are in turn esterified with isopropyl groups.[1] This structure is fundamental to its chemical reactivity and its function as a pro-drug.
Caption: Chemical structure of Tetraisopropyl Dichloromethylene Diphosphonate.
Section 2: Synthesis and Characterization
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity.[1]
Synthetic Pathway Overview
The common synthetic route involves two primary stages:
-
Alkyl Phosphite Formation: Phosphorous acid is reacted with an acetone source (such as methylacetone) to generate an intermediate alkyl phosphite.[1]
-
Electrophilic Substitution: Dichloromethane is then introduced under alkaline conditions. The dichloromethylene group undergoes an electrophilic substitution reaction to form the final P-C-P bridged structure.[1]
The choice of alkaline conditions is critical to facilitate the deprotonation necessary for the substitution reaction to proceed efficiently.
Detailed Experimental Protocol: Synthesis
This protocol is a representative methodology based on established chemical principles for bisphosphonate synthesis.
Materials:
-
Phosphorous Acid
-
Methylacetone
-
Dichloromethane[6]
-
Sodium Hydride (60% dispersion in oil)[7]
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Anhydrous n-heptane
-
Argon or Nitrogen gas supply
-
Standard reflux and distillation glassware
Procedure:
-
Phosphite Formation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, suspend phosphorous acid in anhydrous DME.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methylacetone dropwise with vigorous stirring. Allow the reaction to proceed for 2-3 hours, gradually warming to room temperature. The causality here is to control the exothermic reaction and prevent side products.
-
Carbanion Generation: In a separate flask, suspend sodium hydride in anhydrous n-heptane. Slowly add a solution of tetraisopropyl methylenediphosphonate (a precursor) in n-heptane.[7] This step generates the nucleophile for the subsequent reaction.
-
Substitution: Cool the carbanion mixture to -15 to -20°C. Add dichloromethane dropwise. The low temperature is crucial to control the reactivity of the carbanion.[7]
-
Workup: Allow the reaction mixture to warm to ambient temperature overnight. Filter the mixture to remove sodium salts.
-
Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Purification and Characterization Workflow
Post-synthesis, a rigorous workflow is necessary to ensure the purity and identity of the compound.
Caption: Post-synthesis workflow for purification and characterization.
Analytical Techniques
-
³¹P NMR Spectroscopy: This is a definitive technique for characterizing diphosphonates. The phosphorus environments in dichloromethylene diphosphonate derivatives typically show chemical shifts in the range of δ 10–15 ppm.[1]
-
High-Performance Liquid Chromatography (HPLC): Purity is quantified using reverse-phase (C18) columns with UV detection, typically at 210 nm.[1] Due to the compound's instability in aqueous mobile phases, care must be taken, and samples should be stored under inert gas to prevent hydrolysis prior to analysis.[1]
Section 3: Chemical Reactivity and Stability
Key Reactions
-
Hydrolysis: The ester linkages are susceptible to hydrolysis, especially under acidic or basic conditions, to yield clodronic acid and isopropanol. This is the basis for its role as a pro-drug.
-
Nucleophilic Substitution: The two chlorine atoms on the central carbon are reactive sites. They can be displaced by strong nucleophiles, which allows for the synthesis of a variety of derivatives.[1] This reactivity is a key feature for medicinal chemists looking to create analogs with altered physicochemical properties.[1]
-
Oxidation/Reduction: The compound can be oxidized by strong agents like potassium permanganate or reduced, though these reactions are less common in its typical applications.[1]
Stability and Degradation Profile
The primary degradation pathway is hydrolysis. The compound is explicitly noted as being sensitive to moisture and temperature.[3] Its hygroscopic nature means it will readily absorb water from the atmosphere, initiating the hydrolysis process.[4] This necessitates storage in a tightly sealed container, preferably under an inert atmosphere, and at low temperatures (-20°C) to ensure long-term stability.[4]
Section 4: Role in Drug Development & Biological Systems
While Tetraisopropyl Dichloromethylene Diphosphonate itself is not therapeutically active, it is a vital precursor and research tool.[1]
The Pro-Drug Concept: Conversion to Clodronic Acid
The lipophilic ester serves as a pro-drug for the hydrophilic and biologically active clodronic acid. The isopropyl groups enhance membrane permeability, facilitating absorption. In vivo, cellular esterases hydrolyze the ester bonds, releasing the active dichloromethylene diphosphonate anion (clodronate).
Mechanism of Action of Clodronate
Once released, clodronate exerts its biological effects primarily on bone-resorbing cells called osteoclasts.
-
Hydroxyapatite Binding: The phosphonate groups chelate Ca²⁺ ions, giving the molecule a high affinity for the hydroxyapatite mineral component of bone.
-
Osteoclast Uptake: During bone resorption, osteoclasts internalize the clodronate that is bound to the bone matrix.
-
Apoptosis Induction: Inside the osteoclast, clodronate is metabolized into a non-hydrolyzable ATP analog, which induces mitochondrial damage and triggers apoptosis (programmed cell death).[1] This selective elimination of osteoclasts reduces the rate of bone resorption.
This mechanism is the basis for its use in treating osteoporosis, Paget's disease, and hypercalcemia of malignancy.[1]
Application in Macrophage Depletion Studies
A significant research application involves the targeted depletion of macrophages. Clodronate, when encapsulated in liposomes, is avidly phagocytosed by macrophages in the liver and spleen.[8][9]
-
Selective Uptake: Macrophages recognize the liposomes as foreign particles and engulf them.[10]
-
Intracellular Release: Lysosomal enzymes within the macrophage digest the liposome's lipid layers, releasing the encapsulated clodronate directly into the cell's cytosol.[10]
-
Apoptosis: The high intracellular concentration of clodronate induces apoptosis, effectively and selectively eliminating the macrophage population.[9][10]
This technique is invaluable for studying the role of macrophages in immune responses, inflammation, and various disease models.
Experimental Workflow: Liposome Encapsulation and In Vitro Macrophage Assay
Caption: Workflow for liposome encapsulation and macrophage depletion assay.
Protocol: Liposome Encapsulation of Clodronate
-
Lipid Film Formation: Dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol) in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall. This creates a high surface area for hydration.
-
Hydration: Prepare an aqueous solution of dichloromethylene diphosphonate (the hydrolyzed form). Add this solution to the flask containing the lipid film.
-
Vesicle Formation: Agitate the flask to hydrate the lipid film, which will cause multilamellar liposomes to self-assemble and encapsulate the drug solution.[10]
-
Sizing: To achieve a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated clodronate via dialysis or size exclusion chromatography.
Section 5: Safety and Toxicology
Proper handling is imperative due to the compound's hazardous properties.
GHS Hazard Classification
| Hazard Class | Statement | Pictogram | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | [2] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Hand Protection: Wear protective gloves (e.g., nitrile).[5]
-
Eye Protection: Use chemical safety goggles or glasses.[5]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing.[5]
-
Respiratory Protection: If handling as a powder or aerosolizing the liquid, wear respiratory protection.[5]
-
First Aid Measures
-
Inhalation: Move the person to fresh air.[5]
-
Skin Contact: Wash the affected area with plenty of soap and water.[5] If irritation or a rash occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][5] If irritation persists, get medical advice.[2]
-
Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2][5]
Conclusion
Tetraisopropyl Dichloromethylene Diphosphonate is more than a simple synthetic intermediate; it is a key enabling molecule in both pharmaceutical development and fundamental biological research. Its well-defined chemical properties, coupled with the potent biological activity of its hydrolyzed form, clodronic acid, provide a powerful platform for developing therapies for bone diseases and for dissecting the complex roles of macrophages in health and disease. A thorough understanding of its synthesis, handling, and reactivity is paramount for any scientist seeking to leverage its full potential.
References
- Benchchem. (n.d.). Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2.
- Loba Chemie. (2019, April 2). TETRA ISOPROPYL CLODRONATE MSDS CAS-No.: 10596-22-2 MSDS.
- PubMed. (n.d.). Dichloromethylene diphosphonate (Cl2MDP) reduces natural killer (NK) cell activity in mice.
- Wikipedia. (n.d.). Dichloromethane.
- X-MOL. (n.d.). TETRAISOPROPYL DICHLOROMETHYLENE DIPHOSPHONATE 10596-22-2 wiki.
- PubMed. (1986). Preparation and characteristics of dichloromethylene diphosphonate-containing liposomes.
- PubMed. (n.d.). Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro.
- PubMed. (1983). (Dichloromethylene)diphosphonate-induced impairment of T-lymphocyte function.
- CymitQuimica. (n.d.). Tetraisopropyl Dichloromethylene Diphosphonate.
- Google Patents. (n.d.). WO1997031004A1 - A process for the preparation of diphosphonate derivatives.
- MDPI. (n.d.). Special Issue “Application Progress of Liposomes in Drug Development”.
- PubMed. (n.d.). Effects of liposome-encapsulated dichloromethylene diphosphonate on macrophage function and endotoxin-induced mortality.
- Pharmaffiliates. (n.d.). CAS No : 10596-22-2 | Product Name : Tetraisopropyl dichloromethylene diphosphonate.
Sources
- 1. Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Tetraisopropyl Dichloromethylene Diphosphonate [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Dichloromethane - Wikipedia [en.wikipedia.org]
- 7. WO1997031004A1 - A process for the preparation of diphosphonate derivatives - Google Patents [patents.google.com]
- 8. Preparation and characteristics of dichloromethylene diphosphonate-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of liposome-encapsulated dichloromethylene diphosphonate on macrophage function and endotoxin-induced mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Understanding the Critical Role of Solubility in Synthesis and Formulation
An In-depth Technical Guide to the Solubility of Tetraisopropyl Dichloromethylene Diphosphonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Tetraisopropyl Dichloromethylene Diphosphonate, a key organophosphorus compound, serves primarily as a lipophilic intermediate in the synthesis of clodronic acid, a first-generation bisphosphonate used in treating bone resorption disorders.[1][2] Its utility in the laboratory and in scale-up processes is fundamentally governed by its physicochemical properties, most notably its solubility in organic solvents. The ability to create homogenous solutions is paramount for reaction kinetics, purification, and the formulation of precursor materials. This guide provides a detailed examination of the solubility characteristics of Tetraisopropyl Dichloromethylene Diphosphonate, offering a theoretical framework, predictive data, and practical methodologies for its application in a research and development setting.
Core Physicochemical Characteristics
A molecule's solubility is intrinsically linked to its structural and physical properties. Tetraisopropyl Dichloromethylene Diphosphonate is a bisphosphonate ester characterized by a central dichloromethylene group flanked by two phosphonate moieties, each esterified with isopropyl groups.[3] These features define its behavior in different solvent systems.
Key physicochemical parameters are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈Cl₂O₆P₂ | [1][3] |
| Molecular Weight | ~413.21 g/mol | [1][3] |
| Appearance | Colourless Liquid | [1][4] |
| Melting Point | 49.8-51.0 °C | [4] |
| Boiling Point | 405.3 °C at 760 mmHg | [4] |
| Density | 1.211 g/cm³ | [4] |
| XLogP3 | 6.16 | [3][4] |
The most telling parameter here is the XLogP3 value of 6.16. This high value indicates a strong lipophilic (fat-loving) nature, predicting poor solubility in water and preferential solubility in non-polar organic solvents.[3] This lipophilicity is a direct result of the four isopropyl ester groups, which shroud the more polar phosphonate core.
The Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that solutes tend to dissolve in solvents that have similar polarity. The solubility of Tetraisopropyl Dichloromethylene Diphosphonate is therefore a function of the intermolecular forces between it and the solvent molecules.
-
Analyte (Tetraisopropyl Dichloromethylene Diphosphonate): The molecule possesses both non-polar and polar characteristics. The extensive isopropyl chains contribute to van der Waals forces, making it compatible with non-polar solvents. The oxygen and phosphorus atoms in the phosphonate groups create dipoles, allowing for dipole-dipole interactions with polar solvents.
-
Solvent Interaction:
-
Non-polar Solvents (e.g., Hexane, Toluene): Dissolution is driven by van der Waals forces. The large, non-polar surface area of the isopropyl groups facilitates strong interactions with these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents have dipole moments that can interact with the polar P=O and P-O-C bonds of the diphosphonate.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. While the diphosphonate has hydrogen bond acceptor sites (the oxygens), it lacks donor sites, which may limit its solubility compared to its affinity for polar aprotic solvents.
-
The diagram below illustrates the key molecular interactions that govern the dissolution process.
Caption: Molecular interactions influencing solubility.
Predictive Solubility Profile in Common Organic Solvents
While extensive quantitative public data for this specific compound is limited, a reliable predictive profile can be constructed based on its high lipophilicity (XLogP3 = 6.16) and structural analysis.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Hydrocarbons | Toluene, Hexane | High | Strong van der Waals interactions between the solvent and the analyte's isopropyl groups. |
| Chlorinated Solvents | Dichloromethane (DCM) | High | Similar polarity and good dispersion forces. DCM is a common solvent in its synthesis.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether oxygen can interact with the diphosphonate core, while the alkyl groups interact with the isopropyl chains. |
| Ketones | Acetone | Good | A polar aprotic solvent capable of strong dipole-dipole interactions. |
| Esters | Ethyl Acetate | Good | Balances polar and non-polar characteristics, making it an effective solvent. |
| Alcohols | Ethanol, Isopropanol | Moderate to Good | The hydroxyl group introduces hydrogen bonding which can be less favorable, but the alkyl chains provide compatibility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Good | Highly polar nature may be less compatible with the large non-polar regions of the molecule. For comparison, the related but more polar Medronic acid is highly soluble in DMSO.[6][7] |
| Nitriles | Acetonitrile | Moderate | Its high polarity and linear structure may offer less effective solvation for the bulky molecule. The related Medronic acid has low solubility in acetonitrile.[8] |
Standard Protocol for Experimental Solubility Determination
To obtain precise quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable standard for this purpose.
Methodology
-
Preparation: Add an excess amount of Tetraisopropyl Dichloromethylene Diphosphonate to a known volume of the selected organic solvent in a sealed vial (e.g., a glass scintillation vial with a PTFE-lined cap). The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Place the vials in a constant-temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature must be rigorously controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a controlled temperature to pellet any suspended solid material.
-
Sampling: Carefully extract an aliquot of the clear supernatant. Utmost care must be taken not to disturb the solid phase.
-
Dilution: Accurately dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable.[9] Alternatively, for volatile solvents, gravimetric analysis after careful solvent evaporation under vacuum can be employed.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
The following diagram outlines this self-validating experimental workflow.
Caption: Experimental workflow for solubility determination.
Concluding Remarks for the Practicing Scientist
Tetraisopropyl Dichloromethylene Diphosphonate is a highly lipophilic molecule, a characteristic that dictates its solubility profile. It is readily soluble in a wide range of non-polar and moderately polar organic solvents, including hydrocarbons, chlorinated solvents, and ethers. Its solubility tends to decrease in highly polar solvents. This predictable behavior, grounded in the "like dissolves like" principle, allows researchers to make informed decisions when selecting solvents for synthesis, purification, and formulation. For applications requiring precise concentration control, the experimental protocol detailed herein provides a robust framework for obtaining accurate quantitative solubility data. A thorough understanding of these solubility characteristics is not merely academic; it is a prerequisite for the efficient and successful development of clodronic acid and other related phosphonate-based therapeutics.
References
- Benchchem. (n.d.). Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2.
- TargetMol. (n.d.). Medronic acid.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- ChemicalBook. (n.d.). TETRAISOPROPYL DICHLOROMETHYLENE DIPHOSPHONATE 10596-22-2 wiki.
- Grokipedia. (n.d.). Clodronic acid.
- MedChemExpress. (n.d.). Clodronic acid (Clodronate) | Osteoclastic Bone Resorption Inhibitor.
- Conier Chem&Pharma Limited. (n.d.). Buy tetraisopropyl (dichloromethylene)diphosphonate from Conier Chem&Pharma Limited.
- Poynton, M. F., et al. (2016). Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in Precipitation Squeeze Treatment.
- Classen, E., & Van Rooijen, N. (1986). Preparation and characteristics of dichloromethylene diphosphonate-containing liposomes.
- Van Rooijen, N., et al. (1996). Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro. Journal of Leukocyte Biology, 60(4), 429-35.
- Luyt, L. G., et al. (2017). Diphosphine Bioconjugates via Pt(0)-Catalyzed Hydrophosphination. A Versatile Chelator Platform for Technetium-99m and Rhenium-188 Radiolabeling of Biomolecules.
- Poynton, M. F., et al. (2016). Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in a Precipitation-Squeeze Treatment.
- Sigma-Aldrich. (n.d.). Methylenediphosphonic acid (M9508) - Product Information Sheet.
- CymitQuimica. (n.d.). Tetraisopropyl Dichloromethylene Diphosphonate.
- El-Amier, Y. A., et al. (2022). Comprehensive insights into phosphorus solubility and organic matter's impact on black phosphate leaching. Scientific Reports, 12(1), 14739.
- MedChemExpress. (n.d.). Medronic acid - Product Data Sheet.
- Kalemasi, D., et al. (2023). Evaluation of 161Tb-Labeled Diphosphonates as Potential Bone-Targeting Agents. Pharmaceutics, 15(11), 2530.
- Vepsäläinen, J. J., et al. (1998). Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel clodronic acid dianhydrides as bioreversible prodrugs of clodronate. Journal of Medicinal Chemistry, 41(12), 2023-8.
- MedChemExpress. (n.d.). Medronic acid (Methylenediphosphonic acid) | Imaging Agent.
- Nowotnik, D. P. (2005). Environmental Chemistry of Phosphonates. International Journal of Science Engineering and Technology.
- Benchchem. (n.d.). An In-depth Technical Guide to the Core Chemical Properties of Clodronic Acid for Laboratory Use.
- Wang, Q., & Ma, M. (2009). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 16(3), 6-13.
- Thermo Fisher Scientific. (n.d.). Quantitative Determination of Bisphosphonate Pharmaceuticals and Excipients by Capillary IC-MS.
- Reddit. (2023, March 8). Medronic Acid LCMS Additive : r/massspectrometry.
- Demadis, K. D., et al. (2017). Antiosteolytic Bisphosphonate Metallodrug Coordination Networks: Dissolution Profiles and In Vitro/In Vivo Toxicity toward Controlled Release. ACS Applied Materials & Interfaces, 9(46), 40019-40028.
- Chemsrc. (n.d.). CAS#:78715-59-0 | Tetraisopropyl Difluoromethylenebisphosphonate.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Tetraisopropyl Dichloromethylene Diphosphonate [cymitquimica.com]
- 3. Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Medronic acid | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. reddit.com [reddit.com]
- 9. dissolutiontech.com [dissolutiontech.com]
An In-Depth Technical Guide to the Stability and Storage of Tetraisopropyl Dichloromethylene Diphosphonate
This guide provides a comprehensive overview of the critical stability and storage considerations for Tetraisopropyl Dichloromethylene Diphosphonate, a key intermediate in the synthesis of clodronic acid, a bisphosphonate used in the treatment of bone disorders.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and reliability of this important compound in research and manufacturing settings.
Introduction: Understanding the Molecule
Tetraisopropyl Dichloromethylene Diphosphonate is a tetraester derivative of clodronic acid. Its chemical structure, characterized by two phosphonate groups attached to a dichloromethylene bridge and esterified with isopropyl groups, renders it susceptible to specific degradation pathways, primarily hydrolysis. A thorough understanding of its chemical liabilities is paramount for designing robust experimental protocols and ensuring the long-term viability of the compound.
Caption: Chemical Structure of Tetraisopropyl Dichloromethylene Diphosphonate.
Chemical Stability and Degradation Pathways
The primary mode of degradation for Tetraisopropyl Dichloromethylene Diphosphonate is hydrolysis of the ester linkages. This process is significantly influenced by the presence of moisture, temperature, and pH.
Hydrolytic Degradation
The ester groups of the molecule are susceptible to nucleophilic attack by water, leading to the stepwise cleavage of the isopropyl groups and the eventual formation of clodronic acid. The hydrolysis of organophosphate esters typically involves a direct nucleophilic attack on the phosphorus center.[4] Studies on similar bisphosphonate esters have shown that they can hydrolyze to release the parent drug.[1]
The proposed hydrolytic degradation pathway is a sequential process, as illustrated below:
Caption: Proposed Hydrolytic Degradation Pathway.
Factors Influencing Stability
Several environmental factors can accelerate the degradation of Tetraisopropyl Dichloromethylene Diphosphonate:
| Factor | Effect on Stability | Rationale |
| Moisture | Highly detrimental | As the primary reactant in hydrolysis, the presence of water directly drives the degradation process. The compound is described as being moisture-sensitive.[1] |
| Temperature | Increased temperature accelerates degradation | Higher temperatures provide the activation energy for the hydrolysis reaction, leading to a faster degradation rate. The compound is noted to be temperature-sensitive.[1] |
| pH | Degradation is pH-dependent | Both acidic and basic conditions can catalyze the hydrolysis of phosphonate esters. Forced degradation studies on pharmaceuticals typically involve exposure to acidic and basic conditions to assess stability.[2] |
| Light | Potential for photodegradation | While not as common as hydrolysis for this class of compounds, exposure to light, particularly UV radiation, should be considered as a potential stress factor. |
| Air (Oxygen) | Less likely to be a primary factor | Oxidative degradation is a possibility for many organic molecules, but for this compound, hydrolysis is the more probable and significant degradation pathway. |
Recommended Storage and Handling Conditions
To maintain the integrity and purity of Tetraisopropyl Dichloromethylene Diphosphonate, strict adherence to appropriate storage and handling protocols is essential.
Optimal Storage Conditions
Based on its known sensitivities, the following storage conditions are recommended:
| Parameter | Recommended Condition | Justification |
| Temperature | -20°C | A low temperature significantly slows the rate of hydrolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | An inert atmosphere displaces moisture and oxygen, minimizing degradation. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and light. |
| Desiccant | Use of a desiccant is recommended | Provides an additional layer of protection against moisture. |
Safe Handling Practices
When working with Tetraisopropyl Dichloromethylene Diphosphonate, the following handling procedures should be followed:
-
Work in a dry environment: Whenever possible, handle the compound in a glove box or a fume hood with a dry air or inert gas supply.
-
Use appropriate Personal Protective Equipment (PPE): This includes safety glasses, gloves, and a lab coat.
-
Avoid inhalation: Handle in a well-ventilated area to avoid inhaling any dust or aerosols.
-
Prevent cross-contamination: Use clean, dry spatulas and glassware.
Stability Testing and Analytical Methods
A robust stability testing program is crucial for determining the shelf-life and ensuring the quality of Tetraisopropyl Dichloromethylene Diphosphonate. This involves subjecting the compound to stress conditions and using a validated stability-indicating analytical method to monitor for degradation.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[2] The following conditions are recommended for the forced degradation of Tetraisopropyl Dichloromethylene Diphosphonate:
| Stress Condition | Suggested Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C. |
| Oxidative Degradation | 3% H₂O₂ at room temperature. |
| Thermal Degradation | Solid-state at elevated temperatures (e.g., 60°C, 80°C). |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines. |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
A reverse-phase HPLC method is a suitable starting point for the analysis of Tetraisopropyl Dichloromethylene Diphosphonate.
Caption: Workflow for HPLC Method Development and Validation.
While HPLC is the primary technique, other methods can be employed for characterization and analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used for the analysis of bisphosphonates.[5]
-
Ion Chromatography: This technique has been successfully used for the analysis of clodronate and other bisphosphonates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H): NMR is invaluable for structural elucidation of the parent compound and its degradation products.
Conclusion
The stability of Tetraisopropyl Dichloromethylene Diphosphonate is a critical factor that must be carefully managed to ensure its quality and suitability for its intended use. The primary degradation pathway is hydrolysis, which is accelerated by moisture and elevated temperatures. Strict adherence to the recommended storage conditions of -20°C under an inert atmosphere in a tightly sealed container is imperative. A comprehensive stability testing program, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential for determining the shelf-life and monitoring the purity of this compound. By implementing the guidelines outlined in this document, researchers and drug development professionals can ensure the integrity of Tetraisopropyl Dichloromethylene Diphosphonate, thereby contributing to the reliability and success of their scientific endeavors.
References
-
Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. Available at: [Link]
-
Preparation and Identification of Tetraamide Esters of Methylene and (Dichloromethylene)bisphosphonates. ResearchGate. Available at: [Link]
-
Analysis of (dichloromethylene) bisphosphonate in urine by capillary gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMU. Amazon S3. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Partial Hydrolysis of Diphosphonate Ester During the Formation of Hybrid TiO2 Nanoparticles: Role of Acid Concentration. ResearchGate. Available at: [Link]
-
Macrophage depletion induced by clodronate-loaded erythrocytes. PubMed. Available at: [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. PMC - PubMed Central. Available at: [Link]
-
Chemometric-Assisted Determination of some Bisphosphonates and Their Related Substances in Pharmaceutical Forms by Ion Chromatography with In. AKJournals. Available at: [Link]
-
Determination of Bisphosphonates by Ion-pair HPLC. ResearchGate. Available at: [Link]
-
The bisphosphonate clodronate depletes microglial cells in excitotoxically injured organotypic hippocampal slice cultures. PubMed. Available at: [Link]
-
Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. ResearchGate. Available at: [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Available at: [Link]
-
hydrolysis of fatty esters in dichloromethane/ methanol. Academia.edu. Available at: [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. Available at: [Link]
-
Rapid Determination of Bisphosphonates by Ion Chromatography with Indirect UV Detection. Hindawi. Available at: [Link]
-
Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. RSC Publishing. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link]
-
The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis. PubMed. Available at: [Link]
-
Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment. PubMed. Available at: [Link]
-
Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel clodronic acid dianhydrides as bioreversible prodrugs of clodronate. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of (dichloromethylene) bisphosphonate in urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of "Tetraisopropyl Dichloromethylene Diphosphonate"
An In-Depth Technical Guide to the Biological Activity of Tetraisopropyl Dichloromethylene Diphosphonate: A Prodrug Approach to Modulating Cellular Function
Introduction
Bisphosphonates are a class of drugs structurally related to inorganic pyrophosphate, characterized by a non-hydrolyzable Phosphorus-Carbon-Phosphorus (P-C-P) backbone. This structure confers high affinity for calcium phosphate, leading to their accumulation in bone tissue. They are broadly categorized into non-nitrogen-containing and more potent nitrogen-containing bisphosphonates, each with distinct mechanisms of action.[1] Dichloromethylene Diphosphonate (DMDP), also known as Clodronate, is a first-generation, non-nitrogen-containing bisphosphonate. While effective, its highly charged nature at physiological pH limits its ability to passively cross cellular membranes, thereby restricting its bioavailability and intracellular access.
To overcome this limitation, medicinal chemists have developed prodrug strategies, such as esterification, to enhance the physicochemical and pharmacokinetic properties of drug candidates.[2] Tetraisopropyl Dichloromethylene Diphosphonate represents such a prodrug. By masking the negatively charged phosphonate groups with lipophilic isopropyl esters, the molecule's overall polarity is significantly reduced. This modification facilitates its passage across the lipid bilayers of cell membranes. Once inside the cell, ubiquitous intracellular esterases are hypothesized to hydrolyze the ester bonds, releasing the active, charged Dichloromethylene Diphosphonate, which then becomes trapped intracellularly to exert its biological effects.
This guide provides a comprehensive technical overview of the biological activity of Tetraisopropyl Dichloromethylene Diphosphonate, focusing on its activation, the molecular mechanism of its active metabolite, its profound effects on macrophages and other cell types, and key experimental protocols for its study.
Section 1: The Prodrug Concept and Intracellular Activation
The core rationale for designing Tetraisopropyl Dichloromethylene Diphosphonate is to circumvent the poor membrane permeability of the parent compound, Clodronate. The four isopropyl groups transform the hydrophilic drug into a lipophilic entity capable of efficient diffusion into cells.
The activation is a two-step process:
-
Passive Diffusion : The neutral, lipid-soluble tetraisopropyl ester prodrug diffuses across the plasma membrane into the cytoplasm.
-
Intracellular Hydrolysis : Within the cell, non-specific esterase enzymes recognize and cleave the four ester linkages. This enzymatic action removes the isopropyl groups, regenerating the polar, biologically active Dichloromethylene Diphosphonate (Clodronate). This active form is unable to exit the cell, leading to its accumulation and subsequent biological effects.
Caption: Intracellular activation of the tetraisopropyl prodrug.
Section 2: Core Molecular Mechanism of Action
Unlike nitrogen-containing bisphosphonates that inhibit the mevalonate pathway, Clodronate and other non-nitrogenous bisphosphonates function through a distinct cytotoxic mechanism.[1] Once released inside the cell, Dichloromethylene Diphosphonate is recognized by aminoacyl-tRNA synthetases and incorporated into ATP to form a non-functional, non-hydrolyzable ATP analog, adenosine 5′-(β,γ-dichloromethylene) triphosphate (AppCCl₂p).[3]
The intracellular accumulation of this cytotoxic metabolite disrupts numerous ATP-dependent cellular processes. A primary target is the Adenine Nucleotide Translocase (ANT) , a critical protein in the inner mitochondrial membrane responsible for exchanging cytosolic ADP for mitochondrial ATP. Inhibition of ANT by AppCCl₂p leads to:
-
Disruption of Mitochondrial Energy Metabolism : The cell is starved of ATP.
-
Loss of Mitochondrial Membrane Potential : This triggers the mitochondrial permeability transition pore to open.
-
Release of Pro-Apoptotic Factors : Cytochrome c is released from the mitochondria into the cytoplasm.
-
Caspase Activation : This initiates a downstream caspase cascade (e.g., activation of caspase-3), leading to the execution phase of apoptosis, characterized by DNA fragmentation, chromatin condensation, and cell shrinkage.[4]
Sources
- 1. Cellular and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. 99mTc-Methyl diphosphonate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
"Tetraisopropyl Dichloromethylene Diphosphonate" and bone resorption inhibition
Synthetic Architecture and the Metabolic Mechanism of Bone Resorption Inhibition
Executive Summary
Tetraisopropyl dichloromethylene diphosphonate (TiP-Cl2MDP) represents the lipophilic ester precursor to Clodronate (dichloromethylene diphosphonic acid). While Clodronate is the clinically established moiety for treating osteolytic bone metastasis and hypercalcemia of malignancy, the tetraisopropyl ester serves as a critical synthetic intermediate and a research tool for studying lipophilic bisphosphonate delivery.
This technical guide dissects the transition from the synthetic ester to the biologically active acid, detailing the unique non-nitrogen-containing bisphosphonate (non-N-BP) mechanism. Unlike modern nitrogen-containing analogs (e.g., Zoledronate) that inhibit the mevalonate pathway, the hydrolyzed product of TiP-Cl2MDP functions as a "Trojan horse," metabolizing into a fraudulent ATP analog (AppCCl2p ) that induces osteoclast apoptosis via mitochondrial blockade.
Chemical Architecture & Synthesis
The utility of Tetraisopropyl dichloromethylene diphosphonate lies in its chemical stability and lipophilicity compared to its free acid form. The synthesis generally follows a two-stage protocol: chlorination of the methylene bridge followed by ester hydrolysis.
1.1 Synthetic Pathway
The core synthesis involves the functionalization of the methylene carbon in tetraisopropyl methylenebisphosphonate.
Key Reaction:
The use of sodium hypochlorite (NaOCl) acts as an efficient chlorinating agent, replacing the methylene protons with chlorine atoms.
1.2 Hydrolysis to Active Drug
The tetraisopropyl ester is biologically inactive in its esterified form regarding bone affinity. It must be hydrolyzed (acid-catalyzed) to yield Clodronic Acid, which then ionizes to the disodium salt (Clodronate) at physiological pH.
Hydrolysis:
Figure 1: Synthetic route from the methylene precursor to the active clodronic acid moiety via the tetraisopropyl intermediate.
Mechanism of Action: The "Fraudulent" ATP Pathway
The biological activity of the hydrolyzed product (Clodronate) is distinct from nitrogen-containing bisphosphonates (N-BPs).[1][2] It does not inhibit farnesyl pyrophosphate synthase (FPPS).
2.1 Cellular Uptake
Bisphosphonates have high affinity for hydroxyapatite bone mineral. During bone resorption, the acidic microenvironment created by the osteoclast releases the drug, which is then internalized via fluid-phase endocytosis.
2.2 Intracellular Metabolism (AppCCl2p Formation)
Once in the cytosol, Clodronate mimics pyrophosphate (
2.3 Mitochondrial Blockade
AppCCl2p accumulates intracellularly and inhibits the Adenine Nucleotide Translocase (ANT) in the mitochondrial membrane. This blockage prevents ATP export from the mitochondria to the cytosol, causing:
-
Depolarization of the mitochondrial membrane potential (
). -
Release of Cytochrome C.
-
Activation of Caspase-3 and subsequent apoptosis.
Figure 2: The non-N-BP mechanism where Clodronate is metabolized into the toxic ATP analog AppCCl2p, leading to mitochondrial failure.
Experimental Protocols
3.1 Protocol A: Synthesis of Tetraisopropyl Dichloromethylene Diphosphonate
Objective: To synthesize the chlorinated ester precursor.
-
Reagents: Tetraisopropyl methylenebisphosphonate (10 mmol), Sodium Hypochlorite (NaOCl, 10-13% active chlorine), Hexane (solvent).
-
Setup: Equip a 3-neck round bottom flask with a magnetic stirrer and a thermometer.
-
Reaction:
-
Dissolve the starting phosphonate in hexane.
-
Add NaOCl solution dropwise at 0°C to control the exotherm.
-
Stir vigorously for 1–2 hours. The reaction is biphasic; vigorous stirring is critical for phase transfer.
-
-
Workup:
-
Separate the organic layer.[3]
-
Wash with water (
mL) to remove salts. -
Dry over anhydrous
. -
Evaporate solvent under reduced pressure.
-
-
Validation: Confirm structure via
-NMR (Shift from ~18 ppm to ~8 ppm indicates chlorination).
3.2 Protocol B: In Vitro Osteoclast Apoptosis Assay
Objective: To verify biological activity of the hydrolyzed drug (Clodronate) on RAW 264.7 cells.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM + 10% FBS.
-
Differentiation: Treat cells with RANKL (50 ng/mL) for 4–5 days to induce osteoclast formation (multinucleated TRAP+ cells).
-
Treatment:
-
Group A (Control): Vehicle only.
-
Group B (Test): Clodronate Disodium (100
M - 1 mM). Note: Do not use the ester directly unless testing esterase-dependent prodrug activation.
-
-
Incubation: 24–48 hours.
-
Detection (TUNEL Staining):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Apply TdT enzyme and dUTP-FITC (TUNEL mix).
-
Counterstain nuclei with DAPI.
-
-
Quantification: Calculate the Apoptotic Index:
.
Comparative Data: Non-N-BP vs. N-BP
The following table contrasts the "First Generation" (Clodronate) mechanism against "Second/Third Generation" (e.g., Alendronate/Zoledronate).
| Feature | Tetraisopropyl Dichloromethylene Diphosphonate (as Clodronate) | Nitrogen-Containing BPs (e.g., Zoledronate) |
| Primary Target | Mitochondrial ANT (Adenine Nucleotide Translocase) | FPPS (Farnesyl Pyrophosphate Synthase) |
| Metabolism | Metabolized intracellularly to AppCCl2p | Not metabolized ; acts directly on enzyme |
| Pathway | ATP Analog / Energy Depletion | Mevalonate Pathway Inhibition |
| Protein Prenylation | Unaffected | Inhibited (Ras/Rho/Rac unprenylated) |
| Potency | Lower (requires millimolar local conc.) | Higher (nanomolar/micromolar range) |
| Anti-inflammatory | High (via macrophage depletion) | Variable (can cause acute phase response) |
References
-
Frith, J. C., et al. (2001).[4] "The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis."[4] Arthritis & Rheumatism. Link
-
Rogers, M. J., et al. (2020).[4] "Clodronate."[1][5][4][6][7][8][9][10][11] Bone. Link
-
Lehenkari, P. P., et al. (2002). "Further insight into the mechanism of action of clodronate: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite." Molecular Pharmacology. Link
-
McCloskey, E. V., et al. (2020).[12] "Two early observations about the first generation bisphosphonate, clodronate...". Bone. Link[12]
-
PubChem. (n.d.). "Clodronate Disodium | Mechanism of Action." National Library of Medicine. Link
Sources
- 1. Contrasting effects of alendronate and clodronate on RAW 264 macrophages: the role of a bisphosphonate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Clodronate Disodium? [synapse.patsnap.com]
- 6. Long term effects of dichloromethylene diphosphonate in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake and metabolism of clodronate and its derivatives in Caco-2 cells: a possible correlation with bisphosphonate-induced gastrointestinal side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Dichloromethylene)diphosphonate-induced impairment of T-lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular uptake and metabolism of clodronate in RAW 264 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clodronate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetraisopropyl Dichloromethylene Diphosphonate
This guide provides a comprehensive technical overview of Tetraisopropyl Dichloromethylene Diphosphonate, a key intermediate and prodrug in the field of bisphosphonate chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, characterization, mechanism of action, and practical applications of this compound, grounding all claims in verifiable scientific literature.
Introduction: Positioning a Key Synthetic Intermediate
Tetraisopropyl Dichloromethylene Diphosphonate (CAS 10596-22-2) is a tetra-ester derivative of clodronic acid, a first-generation non-nitrogenous bisphosphonate.[1][2] Its core structure features a central dichloromethylene (-CCl₂-) group bridging two phosphonate moieties, each esterified with isopropyl groups.[3] This molecular architecture, with the chemical formula C₁₃H₂₈Cl₂O₆P₂, results in a molecular weight of 412.07 g/mol .[3]
The defining characteristic of this compound is its high lipophilicity, a direct consequence of the four isopropyl ester groups.[3] This property is crucial as it facilitates solubility in organic solvents and enhances membrane permeability in biological systems, a stark contrast to the highly polar and poorly absorbed parent drug, clodronic acid.[4] Consequently, Tetraisopropyl Dichloromethylene Diphosphonate serves two primary roles in scientific research:
-
A Prodrug Form: The ester groups can be enzymatically or chemically hydrolyzed in vivo to release the biologically active clodronate anion. This strategy is explored to improve the oral bioavailability of clodronate.[4]
-
A Versatile Synthetic Intermediate: It is a critical building block for the synthesis of clodronic acid and other more complex bisphosphonate derivatives.[3]
Bisphosphonates as a class are synthetic analogs of pyrophosphate, renowned for their high affinity for hydroxyapatite, the primary mineral component of bone.[5] This property makes them cornerstone therapies for bone disorders characterized by excessive resorption, such as osteoporosis, Paget's disease, and malignant hypercalcemia.[5][6]
Synthesis and Physicochemical Characterization
The synthesis of Tetraisopropyl Dichloromethylene Diphosphonate is a pivotal process, typically achieved through modifications of classical organophosphorus reactions. Understanding the causality behind the chosen synthetic route is key to ensuring high yield and purity.
Synthetic Pathway: The Michaelis-Arbuzov Reaction
The most prevalent method for forming the P-C-P backbone of bisphosphonates is the Michaelis-Arbuzov reaction.[7][8][9] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[7] For Tetraisopropyl Dichloromethylene Diphosphonate, this is typically a double Michaelis-Arbuzov reaction.
A common approach involves reacting a source of the dichloromethylene group with a trivalent phosphorus ester.[3] A generalized reaction involves reacting phosphorous acid with methylacetone and dichloromethane.[3] Another established route involves heating triisopropyl phosphite with dibromomethane.[10] The reaction proceeds via an Sɴ2 mechanism, where the nucleophilic phosphorus attacks the electrophilic carbon of the dihalomethane, forming a phosphonium salt intermediate. A subsequent dealkylation step, where the displaced halide anion attacks one of the isopropyl carbons, yields the final phosphonate product.[7]
Diagram: Synthetic Workflow via Michaelis-Arbuzov Reaction
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a synthesized representation based on established organophosphorus chemistry principles and should be adapted and optimized under appropriate laboratory safety protocols.
-
Preparation: To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triisopropyl phosphite (2-10 molar equivalents) under an inert atmosphere (e.g., Argon or Nitrogen).[10]
-
Reaction: Slowly add dibromomethane or dichloromethane (1 molar equivalent) to the flask.[3][10]
-
Heating: Heat the reaction mixture to a temperature between 130°C and 200°C.[10] The reaction progress can be monitored by observing the formation and distillation of the isopropyl bromide byproduct.
-
Work-up: After the reaction is complete (as determined by techniques like ³¹P NMR), cool the mixture to room temperature. Remove the volatile byproduct (isopropyl bromide) under reduced pressure.
-
Purification: The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure Tetraisopropyl Dichloromethylene Diphosphonate.[11]
Physicochemical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
| Analytical Technique | Expected Observations | Rationale |
| ³¹P NMR Spectroscopy | A single peak is typically observed in the phosphonate region (δ 10–20 ppm).[3] | This is the most definitive technique for phosphorus-containing compounds, confirming the chemical environment of the two equivalent phosphorus atoms. |
| ¹H NMR Spectroscopy | A multiplet corresponding to the CH protons of the isopropyl groups and a septet for the CH protons. The absence of P-H couplings confirms the P-C bond. | Provides information on the proton environment and confirms the presence of the isopropyl ester groups. |
| ¹³C NMR Spectroscopy | Resonances for the methyl and methine carbons of the isopropyl groups, and a characteristic triplet for the central CCl₂ carbon due to coupling with the two phosphorus atoms. | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry | The molecular ion peak (or fragments corresponding to it) consistent with the molecular weight of 412.07 g/mol . | Confirms the molecular weight and provides fragmentation patterns for structural elucidation. |
Mechanism of Action: From Lipophilic Prodrug to Cytotoxic Metabolite
The biological activity of Tetraisopropyl Dichloromethylene Diphosphonate is not intrinsic; it functions as a prodrug for clodronic acid. The isopropyl ester groups mask the polar phosphonate groups, increasing lipophilicity and facilitating passage across cell membranes.
Intracellular Activation and Metabolic Fate
Once inside the cell, the ester linkages are cleaved by intracellular esterases, releasing the active clodronate anion, (dichloromethylene)diphosphonic acid.[4] This bioactivation is a critical step.
The released clodronate is then further metabolized by aminoacyl-tRNA synthetases, which mistake it for pyrophosphate.[1] This leads to the formation of a non-hydrolyzable, cytotoxic ATP analog: adenosine 5'-(β,γ-dichloromethylene)triphosphate (AppCCl₂p).[12][13]
Induction of Apoptosis
The accumulation of AppCCl₂p within the cell, particularly in macrophages and osteoclasts, disrupts normal cellular function.[1][12] The primary mechanism of its cytotoxicity is the competitive inhibition of the mitochondrial ADP/ATP translocase.[1][12] This enzyme is essential for exchanging ATP generated within the mitochondria for ADP from the cytoplasm. By inhibiting this process, AppCCl₂p effectively shuts down the cell's energy supply, leading to mitochondrial dysfunction and the initiation of the apoptotic cascade.[1] This results in characteristic features of apoptosis, such as cell shrinkage, nuclear condensation, and fragmentation.[14]
Diagram: Cellular Mechanism of Action
Caption: Bioactivation and cytotoxic mechanism of the prodrug.
Applications in Research and Drug Development
The unique properties of Tetraisopropyl Dichloromethylene Diphosphonate make it a valuable tool for researchers.
In Vitro Studies of Bisphosphonate Activity
The poor cell permeability of clodronic acid can be a limiting factor in cell-based assays. Because of its lipophilicity, the tetraisopropyl ester can achieve higher intracellular concentrations more readily, making it a useful tool for studying the direct cellular effects of clodronate, independent of the complexities of membrane transport.[15] Studies have shown that bisphosphonate esters can exhibit potent anticancer activity in vitro.[15][16]
Macrophage Depletion Studies
Clodronate, particularly when encapsulated in liposomes, is a widely used agent for the selective depletion of macrophages in vivo.[14][17] The liposomes are readily phagocytosed by macrophages, leading to a high intracellular concentration of clodronate and subsequent apoptosis.[14] While free clodronate is less efficient, its ester prodrugs offer an alternative approach to achieving intracellular delivery for studying macrophage biology.
Development of Novel Drug Delivery Systems
The prodrug concept embodied by this molecule is a central theme in pharmaceutical sciences.[4] Research into various ester and amide derivatives of clodronate aims to optimize properties like lipophilicity, enzymatic hydrolysis rates, and stability to enhance oral bioavailability and tissue targeting.[4][18][19] The ultimate goal is to create a version of the drug that can be efficiently absorbed from the gut while remaining stable until it reaches the systemic circulation or target tissue.[4]
Experimental Protocol: In Vitro Macrophage Cytotoxicity Assay
This protocol outlines a method to compare the cytotoxic effects of Tetraisopropyl Dichloromethylene Diphosphonate against its parent compound, clodronic acid, on a macrophage cell line (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare stock solutions of Tetraisopropyl Dichloromethylene Diphosphonate in DMSO and clodronate disodium salt in sterile PBS. Create a serial dilution of each compound in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay. Read the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.
Expected Outcome: Due to its enhanced cell permeability, Tetraisopropyl Dichloromethylene Diphosphonate is expected to exhibit a lower IC₅₀ value (i.e., be more potent) than clodronic acid in this in vitro assay. This self-validating system demonstrates the effectiveness of the prodrug strategy.
Conclusion and Future Perspectives
Tetraisopropyl Dichloromethylene Diphosphonate is more than a mere laboratory chemical; it is a pivotal molecule that embodies key principles of medicinal chemistry and drug delivery. Its role as a lipophilic prodrug of clodronate provides researchers with a valuable tool to probe the intracellular mechanisms of bisphosphonates and serves as a foundational structure for the development of next-generation therapies.
Future research will likely focus on creating more sophisticated prodrugs with tissue-specific activation mechanisms, potentially expanding the therapeutic applications of non-nitrogenous bisphosphonates beyond bone diseases to areas like oncology and inflammatory disorders.[6][20] The continued study of such esterified bisphosphonates will undoubtedly deepen our understanding of how to manipulate molecular properties to overcome biological barriers and enhance therapeutic efficacy.
References
- Google Patents. EP2636675B1 - Diphosphonate compounds and preparation method and use thereof.
- Google Patents. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates.
-
PubChem. Clodronate | CH4Cl2O6P2 | CID 25419. Available from: [Link]
-
PubMed. Bisphosphonamidate clodronate prodrug exhibits potent anticancer activity in non-small-cell lung cancer cells. Available from: [Link]
-
PubMed. Assessment of bisphosphonate activity in vitro. Available from: [Link]
-
PubMed. Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro. Available from: [Link]
-
UEF eRepo. SYNTHESIS OF NOVEL BIFUNCTIONAL BISPHOSPHONATES. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis, antiinflammatory activity, and molecular docking studies of bisphosphonic esters as potential MMP-8 and MMP-9 inhibitors. Available from: [Link]
-
PubMed Central (PMC). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Available from: [Link]
-
PubMed. Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel clodronic acid dianhydrides as bioreversible prodrugs of clodronate. Available from: [Link]
- Google Patents. US 2024/0018173 A1 - Diphosphonic Acid Syntheses.
-
PubMed. Clodronate (dichloromethylene bisphosphonate) inhibits LPS-stimulated IL-6 and TNF production by RAW 264 cells. Available from: [Link]
-
MDPI. Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Available from: [Link]
-
National Institutes of Health (NIH). Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. Available from: [Link]
-
PubMed Central (PMC). Bisphosphonamidate Clodronate Prodrug Exhibits Potent Anticancer Activity in Non-Small Cell Lung Cancer cells. Available from: [Link]
-
PubMed Central (PMC). Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters. Available from: [Link]
-
ResearchGate. Preparation and Identification of Tetraamide Esters of Methylene and (Dichloromethylene)bisphosphonates. Available from: [Link]
-
ResearchGate. Vascular action of bisphosphonates: In vitro effect of alendronate on the regulation of cellular events involved in vessel pathogenesis. Available from: [Link]
-
PubMed. Bisphosphonate-modified biomaterials for drug delivery and bone tissue engineering. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Available from: [Link]
-
Royal Society of Chemistry. DNP NMR spectroscopy enabled direct characterization of polystyrene-supported catalyst species for synthesis of glycidyl esters by transesterification. Available from: [Link]
-
Ulster University's Research Portal. Transdermal delivery of bisphosphonates using dissolving and hydrogel-forming microarray patches. Available from: [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. Available from: [Link]
-
PubMed. Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel acyloxyalkyl esters of clodronic acid. Available from: [Link]
-
ScienceDirect. Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. Available from: [Link]
-
MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Available from: [Link]
-
MDPI. Structural Characterization of Intrinsically Disordered Proteins by NMR Spectroscopy. Available from: [Link]
-
ACS Publications. Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Available from: [Link]
-
PubMed. Clodronate and liposome-encapsulated clodronate are metabolized to a toxic ATP analog, adenosine 5'-(beta, gamma-dichloromethylene) triphosphate, by mammalian cells in vitro. Available from: [Link]
- Google Patents. US3483279A - Michaelis-arbuzov reaction.
Sources
- 1. Clodronate | CH4Cl2O6P2 | CID 25419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2 | Benchchem [benchchem.com]
- 4. Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel clodronic acid dianhydrides as bioreversible prodrugs of clodronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. Synthesis, antiinflammatory activity, and molecular docking studies of bisphosphonic esters as potential MMP-8 and MMP-9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 11. erepo.uef.fi [erepo.uef.fi]
- 12. Bisphosphonamidate Clodronate Prodrug Exhibits Potent Anticancer Activity in Non-Small Cell Lung Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clodronate and liposome-encapsulated clodronate are metabolized to a toxic ATP analog, adenosine 5'-(beta, gamma-dichloromethylene) triphosphate, by mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bisphosphonamidate clodronate prodrug exhibits potent anticancer activity in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clodronate (dichloromethylene bisphosphonate) inhibits LPS-stimulated IL-6 and TNF production by RAW 264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel acyloxyalkyl esters of clodronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of Tetraisopropyl Dichloromethylene Diphosphonate
Executive Technical Summary
Tetraisopropyl Dichloromethylene Diphosphonate (CAS: 10596-22-2) is a specialized organophosphorus intermediate primarily utilized in the synthesis of Clodronate (Clodronic acid), a first-generation bisphosphonate used to treat osteolytic bone diseases and deplete macrophages in research models.[1][2][3]
Unlike stable inorganic salts, this tetra-ester precursor is lipophilic and moisture-sensitive. Its handling requires rigorous exclusion of atmospheric moisture to prevent premature hydrolysis and degradation. This guide defines the safety protocols for its storage, manipulation, and chemical conversion, specifically tailored for drug development and organic synthesis laboratories.
Part 1: Physicochemical & Hazard Profile
Chemical Identity & Properties
The compound is characterized by a central dichloromethylene bridge (
| Property | Specification |
| IUPAC Name | Tetraisopropyl (dichloromethylene)bis(phosphonate) |
| CAS Number | 10596-22-2 |
| Molecular Formula | |
| Molecular Weight | 413.21 g/mol |
| Physical State | Viscous colorless liquid or low-melting solid (purity dependent) |
| Solubility | Soluble in organic solvents ( |
| Stability | Hygroscopic ; Hydrolyzes in the presence of moisture/acids |
GHS Hazard Classification
While specific toxicological data for this intermediate is limited compared to its parent acid, it shares hazard characteristics with analogous phosphonate esters (e.g., Tetraisopropyl methylenediphosphonate).
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
Part 2: Storage & Stability Protocols
The Critical Failure Point: The isopropyl ester linkages are susceptible to acid-catalyzed hydrolysis. Exposure to ambient humidity can degrade the reagent into partial esters, altering stoichiometry in downstream synthesis.
Storage Conditions
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined septa or Parafilm-sealed caps to prevent light degradation and moisture ingress.
Stability Monitoring
-
Visual Check: The compound should be clear/colorless.[5] Yellowing indicates oxidation or degradation.
-
Verification:
NMR is the gold standard for purity checks. A single singlet peak indicates pure material; multiple peaks suggest hydrolysis products.
Part 3: Operational Handling & Synthesis Workflow
Engineering Controls
-
Fume Hood: All handling must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.
-
Schlenk Line: Use standard Schlenk techniques for transfers to avoid moisture.
Protocol: Synthesis of Clodronate (Hydrolysis)
The primary application of this compound is the conversion to Clodronic acid via dealkylation. This process generates volatile byproducts (isopropyl chloride or isopropanol) and requires strict thermal control.
Reaction Logic:
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (scrubber) to neutralize acidic vapors.
-
Addition: Charge the flask with Tetraisopropyl Dichloromethylene Diphosphonate. Add concentrated Hydrochloric Acid (HCl, 6M to 12M) cautiously.
-
Note: The reaction is heterogeneous initially.
-
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
-
Safety: Ensure the condenser is efficient. The evolution of isopropyl chloride (volatile) may occur.
-
-
Monitoring: The solution will become homogeneous as the lipophilic ester hydrolyzes to the hydrophilic acid.
-
Workup: Cool to room temperature. Concentrate under reduced pressure (Rotavap) to remove excess HCl and water. The residue is crude Clodronic Acid.
-
Purification: Recrystallize from water/ethanol or convert to the disodium salt by pH adjustment (pH ~4.5) followed by precipitation.
Visualization: Handling Lifecycle
Figure 1: Operational lifecycle from receipt to disposal, emphasizing inert storage and containment.[2][9]
Part 4: Emergency Response & Waste Management
Spill Cleanup
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Neutralization: Absorb the spill with an inert material (vermiculite or sand). Do not use water initially, as it may disperse the hydrophobic liquid.
-
Disposal: Collect in a sealable container labeled "Hazardous Waste - Organophosphorus."
Waste Disposal[9]
-
Unused Reagent: Dispose of as Halogenated Organic Waste .
-
Hydrolysis Mixtures: The reaction mixture is highly acidic. Neutralize with Sodium Bicarbonate (
) before disposal into aqueous waste streams (if permitted) or dispose of as acidic hazardous waste.
Part 5: Scientific Mechanism & Logic
The utility of Tetraisopropyl Dichloromethylene Diphosphonate lies in the geminal bisphosphonate structure . The P-C-P backbone is resistant to enzymatic hydrolysis, unlike P-O-P bonds in pyrophosphates. The chlorine substituents on the central carbon increase the acidity of the phosphonic acid groups (inductive effect) and alter the binding affinity to hydroxyapatite in bone.
Pathway Diagram: Synthesis to Mechanism
Figure 2: Transformation pathway from the lipophilic ester precursor to the bioactive Clodronate moiety.
References
-
Pharmaffiliates. (n.d.). Tetraisopropyl dichloromethylene diphosphonate - Product Sheet. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2542, Clodronic Acid. Retrieved January 31, 2026, from [Link]
-
Mönkkönen, J., et al. (1994).[10] Clodronate (dichloromethylene bisphosphonate) inhibits LPS-stimulated IL-6 and TNF production by RAW 264 cells.[10] Life Sciences. Retrieved January 31, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2 | Benchchem [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.at [fishersci.at]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clodronate (dichloromethylene bisphosphonate) inhibits LPS-stimulated IL-6 and TNF production by RAW 264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tetraisopropyl Dichloromethylene Diphosphonate and its Role in Bisphosphonate Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraisopropyl Dichloromethylene Diphosphonate is a key organophosphorus compound primarily utilized as a crucial intermediate in the synthesis of first-generation bisphosphonate drugs, most notably Clodronic Acid.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, and the ultimate therapeutic action of its derivatives, offering valuable insights for professionals in drug discovery and development.
Part 1: Chemical Identity and Synonyms
For clarity and comprehensive understanding in research and manufacturing, it is essential to be familiar with the various synonyms and identifiers for Tetraisopropyl Dichloromethylene Diphosphonate.
A comprehensive list of synonyms and identifiers for "Tetraisopropyl Dichloromethylene Diphosphonate" includes:
Systematic and Common Names:
-
Tetraisopropyl (dichloromethylene)diphosphonate[2]
-
Tetraisopropyl (dichloromethylene)bisphosphonate[2]
-
Dichloromethylenebisphosphonate tetraisopropyl ester[3]
-
tetrapropan-2-yl (dichloromethanediyl)bis(phosphonate)
-
(Dichloromethylene)bis(phosphonic acid)tetraisopropyl ester[4]
-
Tetraisopropyldichloro[4]
-
Tetraisopropyl clodronate[4]
IUPAC Name:
-
tetrapropan-2-yl (dichloromethylene)bis(phosphonate)[5]
Chemical Abstracts Service (CAS) Number:
-
10596-22-2[1]
Other Identifiers:
-
Molecular Formula: C13H28Cl2O6P2[1]
-
Molecular Weight: 413.21 g/mol [1]
-
EINECS: 600-703-8[6]
-
InChI Key: OMTPMIYCEZYHFY-UHFFFAOYSA-N[2]
Part 2: Physicochemical Properties
The physicochemical properties of Tetraisopropyl Dichloromethylene Diphosphonate are critical for its handling, synthesis, and formulation.
| Property | Value | Source |
| Appearance | White to Pale Yellow Solid | [1] |
| Molecular Weight | 413.21 g/mol | [1] |
| Molecular Formula | C13H28Cl2O6P2 | [1] |
| Melting Point | 50-51℃ | [4] |
| Boiling Point | 405.3±45.0 °C (Predicted) | [4] |
| Density | 1.45 g/cm³ | [4] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [4] |
| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [1] |
Part 3: Synthesis and Manufacturing
The synthesis of Tetraisopropyl Dichloromethylene Diphosphonate is a multi-step process that is foundational for the production of Clodronic Acid.
Synthesis of Tetraisopropyl Dichloromethylene Diphosphonate
A common synthetic route involves the reaction of tetraisopropyl methylene diphosphonate with a chlorinating agent.[7]
Experimental Protocol: Synthesis of Tetraisopropyl Dichloromethylene Diphosphonate
-
Reaction Setup: To a solution of tetraisopropyl methylene diphosphonate in a suitable solvent (e.g., dimethylformamide), add sodium hydride at room temperature.
-
Chlorination: After stirring for a designated period, introduce a chlorinating agent, such as N-chlorosuccinimide, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography or gas chromatography.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified by column chromatography to yield pure Tetraisopropyl Dichloromethylene Diphosphonate.
Caption: Synthesis workflow for Tetraisopropyl Dichloromethylene Diphosphonate.
Conversion to Clodronic Acid
Tetraisopropyl Dichloromethylene Diphosphonate is subsequently hydrolyzed to yield Clodronic Acid.
Experimental Protocol: Hydrolysis to Clodronic Acid
-
Hydrolysis: Treat Tetraisopropyl Dichloromethylene Diphosphonate with a strong acid, such as hydrochloric acid, under reflux conditions.
-
Isolation: After the reaction is complete, cool the mixture and isolate the precipitated Clodronic Acid by filtration.
-
Purification: The crude Clodronic Acid can be further purified by recrystallization.
Part 4: Mechanism of Action and Therapeutic Applications
The therapeutic efficacy of bisphosphonates lies in the action of the hydrolyzed product, Clodronic Acid, which is a potent inhibitor of bone resorption.[6]
Mechanism of Action of Clodronic Acid
Clodronic acid is a first-generation, non-nitrogenous bisphosphonate.[5] Its mechanism of action involves several key steps:
-
Adsorption to Bone: Clodronic acid has a high affinity for hydroxyapatite crystals in the bone matrix.[8]
-
Internalization by Osteoclasts: Osteoclasts, the cells responsible for bone resorption, internalize the clodronic acid during the resorption process.
-
Metabolic Conversion: Inside the osteoclasts, clodronic acid is metabolized into a non-hydrolyzable ATP analog, AppCCl2p.[8]
-
Inhibition of Mitochondrial Function: This toxic metabolite competitively inhibits the ADP/ATP translocase in the mitochondrial membrane, disrupting cellular energy metabolism.[8]
-
Induction of Apoptosis: The disruption of mitochondrial function leads to the induction of apoptosis (programmed cell death) in osteoclasts.[8]
-
Inhibition of Bone Resorption: The reduction in the number of active osteoclasts leads to a decrease in bone resorption.[6]
Recent studies have also suggested that clodronic acid may have analgesic effects through the inhibition of the vesicular nucleotide transporter (VNUT, SLC17A9).[9]
Caption: Mechanism of action of Clodronic Acid in inhibiting bone resorption.
Therapeutic Applications of Clodronic Acid
Clodronic acid is used in the treatment of various bone metabolism disorders, including:
-
Hypercalcemia of malignancy: Elevated blood calcium levels due to cancer.[6]
-
Osteolytic lesions and bone pain: Associated with skeletal metastases.[6]
-
Paget's disease of bone: A chronic disorder that can result in enlarged and misshapen bones.[6]
-
Postmenopausal osteoporosis: To reduce the incidence of vertebral fractures.[6]
It is also used in experimental settings to selectively deplete macrophages.[5]
Part 5: Analytical Methods
The analysis of Tetraisopropyl Dichloromethylene Diphosphonate and its derivatives is crucial for quality control and research. Common analytical techniques include:
-
Gas Chromatography (GC): Coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) for separation and identification.[10]
-
High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile derivatives like Clodronic Acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 1H, 13C, and 31P NMR, for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Part 6: Conclusion
Tetraisopropyl Dichloromethylene Diphosphonate is a pivotal precursor in the synthesis of Clodronic Acid, a first-generation bisphosphonate with significant therapeutic applications in bone diseases. A thorough understanding of its chemistry, synthesis, and the mechanism of action of its active metabolite is paramount for researchers and professionals in the field of drug development. This guide provides a foundational knowledge base to support further innovation and application in this important area of medicine.
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Tetraisopropyl Dichloromethylene Diphosphonate [cymitquimica.com]
- 3. Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2 | Benchchem [benchchem.com]
- 4. Preparation and characteristics of dichloromethylene diphosphonate-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clodronic acid - Wikipedia [en.wikipedia.org]
- 6. Clodronate: mechanisms of action on bone remodelling and clinical use in osteometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2636675B1 - Diphosphonate compounds and preparation method and use thereof - Google Patents [patents.google.com]
- 8. Clodronate | CH4Cl2O6P2 | CID 25419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clodronic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
"Tetraisopropyl Dichloromethylene Diphosphonate" for osteoclast apoptosis assay
Application Note: Osteoclast Apoptosis Assays using Tetraisopropyl Dichloromethylene Diphosphonate
Part 1: Executive Summary & Chemical Context
Tetraisopropyl Dichloromethylene Diphosphonate (CAS: 10596-22-2) is the lipophilic ester prodrug of Clodronate (Dichloromethylene diphosphonate). While standard Clodronate (disodium salt) is hydrophilic and relies on fluid-phase endocytosis or liposomal encapsulation for cellular entry, the tetraisopropyl ester form exhibits significantly higher lipophilicity (LogP ~6.16). This allows for passive membrane permeability, making it a potent tool for in vitro osteoclast apoptosis assays without the variability introduced by liposomal preparations.
Mechanism of Action: The "Metabolic Suicide" Pathway Unlike nitrogen-containing bisphosphonates (N-BPs like Alendronate) which inhibit the mevalonate pathway, the active metabolite of this compound mimics ATP.
-
Entry & Hydrolysis: The ester enters the cell and is hydrolyzed to the active acid (Clodronate).
-
Metabolism: Clodronate is erroneously recognized by Class II aminoacyl-tRNA synthetases.
-
Synthesis of AppCCl2p: It is conjugated with AMP to form Adenosine-5'-[β,γ-dichloromethylene]triphosphate (AppCCl2p) , a non-hydrolyzable ATP analog.
-
Mitochondrial Blockade: AppCCl2p competitively inhibits the Adenine Nucleotide Translocase (ANT) on the mitochondrial inner membrane.
-
Apoptosis: This halts ATP/ADP exchange, causing mitochondrial depolarization, cytochrome c release, and Caspase-3 dependent apoptosis.
Part 2: Mechanistic Visualization
The following diagram illustrates the distinct pathway of the Tetraisopropyl ester compared to standard bisphosphonates, highlighting the critical mitochondrial checkpoint.
Caption: Pathway showing the conversion of the lipophilic ester to the toxic metabolite AppCCl2p, leading to mitochondrial-driven apoptosis.[1]
Part 3: Experimental Protocols
Protocol A: Reagent Preparation
Critical Note: The tetraisopropyl ester is lipophilic.[2] Do not attempt to dissolve directly in aqueous media (PBS/Water) as you would for Clodronate disodium salt.
-
Stock Solution (100 mM): Dissolve Tetraisopropyl Dichloromethylene Diphosphonate in high-grade DMSO (Dimethyl sulfoxide). Vortex until clear.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into culture media immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
Protocol B: Osteoclast Differentiation & Treatment
Model: RAW 264.7 (Murine Macrophage) or Primary Bone Marrow Macrophages (BMMs).
-
Seeding: Seed RAW 264.7 cells at
cells/cm² in 24-well plates (for TRAP) or 6-well plates (for lysates). -
Differentiation: Culture in
-MEM + 10% FBS + RANKL (50 ng/mL) .-
Note: For BMMs, add M-CSF (30 ng/mL) throughout.
-
-
Timeline: Refresh media with RANKL every 2 days. Mature multinucleated osteoclasts typically appear by Day 4-5.
-
Treatment (Day 5):
-
Remove old media.
-
Add media containing Tetraisopropyl Dichloromethylene Diphosphonate.
-
Dose Range: 1 µM – 100 µM (Perform dose-response).
-
Control: Vehicle (DMSO) and Standard Clodronate Salt (requires higher dose, e.g., 200-500 µM, or liposomes).
-
Incubation: 24 to 48 hours.
-
Protocol C: Apoptosis Detection (Annexin V / PI)
Rationale: Detects phosphatidylserine exposure (early apoptosis) and membrane permeabilization (late apoptosis/necrosis).
-
Harvesting: Accutase or scraping is preferred over Trypsin to preserve membrane receptors.
-
Washing: Wash cells
with cold PBS. -
Staining: Resuspend in
Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). -
Incubation: 15 min at RT in the dark.
-
Flow Cytometry: Analyze immediately.
-
Q3 (Annexin+/PI-): Early Apoptosis (Key metric for Clodronate mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.[3]
-
Protocol D: Mitochondrial Membrane Potential ( ) Assay
Rationale: Since the mechanism involves ANT inhibition, loss of
-
Reagent: Use JC-1 Dye (2 µM final).
-
Procedure: Add JC-1 to treated osteoclasts for 30 min at 37°C.
-
Readout (Fluorescence Microscopy or Plate Reader):
-
Healthy Mitochondria: Red aggregates (Ex 585/Em 590).
-
Depolarized Mitochondria: Green monomers (Ex 514/Em 529).
-
-
Interpretation: A decrease in the Red/Green ratio indicates successful ANT inhibition by AppCCl2p.
Part 4: Data Analysis & Expected Results
| Assay Endpoint | Expected Result (Treated) | Mechanistic Explanation |
| TRAP Staining | Retracted cytoplasm, pyknotic nuclei, detached cells. | Cytoskeletal collapse due to ATP depletion. |
| Annexin V | High Positivity (Early Apoptosis). | Phosphatidylserine flip due to caspase activation. |
| Caspase-3 | High Activity (Cleaved DEVD substrate). | Downstream effector of mitochondrial cytochrome c release. |
| Mitochondrial Potential | Loss of | Direct effect of AppCCl2p on ANT transporter. |
| Resorption Pit Assay | Significant reduction in pit area. | Apoptotic osteoclasts cannot maintain the sealing zone. |
Workflow Diagram:
Caption: Experimental timeline for osteoclast generation and apoptosis induction.
Part 5: Expert Insights & Troubleshooting
-
Ester vs. Salt Potency:
-
Be aware that the Tetraisopropyl ester is significantly more cell-permeable than Clodronate disodium. If you are following a protocol designed for "Clodronate" (salt), reduce your starting concentration by 10-fold for the ester to avoid immediate necrosis, which masks the apoptotic mechanism.
-
-
Serum Esterases:
-
Serum contains esterases that may hydrolyze the prodrug extracellularly. To maximize intracellular delivery, consider a "pulse" treatment: Incubate cells with the ester in serum-free or low-serum (1%) Opti-MEM for 4 hours, then switch to full growth media.
-
-
Specificity Control:
-
To prove the effect is due to the AppCCl2p metabolite, co-treat with Bongkrekic Acid (a specific ANT inhibitor) as a positive control for mitochondrial depolarization, or use Z-VAD-FMK to block the downstream caspase cascade.
-
References
-
Frith, J. C., et al. (2001). "The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis."[1] Arthritis & Rheumatism.
-
Lehenkari, P. P., et al. (2002). "Further insight into mechanism of action of clodronate: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite."[4] Molecular Pharmacology.
-
Rogers, M. J., et al. (2020). "Clodronate." Bone. (Review of mechanism distinctions between N-BPs and non-N-BPs).
-
PubChem Compound Summary. "Clodronate (CID 25419) and derivatives." National Library of Medicine.
Sources
- 1. The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2 | Benchchem [benchchem.com]
- 3. Further insight into mechanism of action of clodronate: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
"Tetraisopropyl Dichloromethylene Diphosphonate" in macrophage depletion experiments
This Application Note provides a technical guide for the use of Tetraisopropyl Dichloromethylene Diphosphonate as the critical precursor for generating Clodronate Liposomes , the gold standard for macrophage depletion.
Executive Summary
Tetraisopropyl Dichloromethylene Diphosphonate is the lipophilic ester precursor to Clodronate (Dichloromethylene Diphosphonic Acid) . While the ester itself is not the active depletion agent, it is the starting material for synthesizing high-purity Clodronate Disodium.
For macrophage depletion, the hydrolyzed salt (Clodronate) must be encapsulated in lipid vesicles (liposomes).[1][2] Free Clodronate is hydrophilic and has a short half-life; liposomal encapsulation ensures phagocytic uptake, creating a "Trojan Horse" mechanism that selectively induces apoptosis in macrophages without affecting non-phagocytic cells.
Part 1: Chemical & Mechanistic Foundation
The Chemical Pathway: Precursor to Active Agent
Researchers possessing the tetraisopropyl ester must first convert it to the active salt form. The ester groups block the phosphonate moieties, preventing the molecule from mimicking pyrophosphate (the mechanism of action).
-
Precursor: Tetraisopropyl Dichloromethylene Diphosphonate (Lipophilic, Inactive).
-
Hydrolysis: Acid-catalyzed cleavage of isopropyl groups.
-
Active Agent: Clodronate Disodium (Hydrophilic, Active).
-
Delivery System: Phosphatidylcholine-Cholesterol Liposomes.
Mechanism of Action: The "Suicide" Substrate
Clodronate belongs to the non-nitrogenous class of bisphosphonates.[3] Once a macrophage phagocytoses the liposome, lysosomal phospholipases disrupt the lipid bilayer, releasing Clodronate into the cytosol.
-
Metabolic Error: Cytosolic Clodronate is mistakenly utilized by Class II aminoacyl-tRNA synthetases in place of pyrophosphate.
-
ATP Analog Formation: It is metabolized into a non-hydrolyzable ATP analog: Adenosine-5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p) .
-
Mitochondrial Blockade: This analog binds irreversibly to the ADP/ATP Translocase in the mitochondrial membrane.
-
Apoptosis: Mitochondrial membrane potential collapses, releasing cytochrome c and triggering caspase-dependent apoptosis.
Figure 1: The "Trojan Horse" mechanism of Clodronate Liposomes. The drug is inert until released intracellularly.
Part 2: Preparation Protocols
Protocol A: Hydrolysis (Precursor Conversion)
Use this only if starting with Tetraisopropyl Dichloromethylene Diphosphonate ester.
-
Reflux: Dissolve the ester in concentrated Hydrochloric Acid (HCl) (6M to 12M). Reflux for 4–6 hours.
-
Purification: Evaporate the acid under vacuum. Recrystallize the residue from water/ethanol to obtain Dichloromethylene Diphosphonic Acid.
-
Salt Formation: Neutralize with NaOH to pH 7.0 to generate Clodronate Disodium.
-
Quality Control: Verify purity via ³¹P-NMR (Single peak expected).
Protocol B: Liposome Encapsulation (The "Van Rooijen" Method)
Standard preparation for in vivo depletion.
Materials:
-
Clodronate Disodium (Active Salt)[3]
-
Phosphatidylcholine (PC)
-
Chloroform
-
Argon gas
Step-by-Step:
-
Lipid Film Formation:
-
Dissolve 86 mg Phosphatidylcholine and 8 mg Cholesterol in 10 mL chloroform in a round-bottom flask.
-
Evaporate chloroform via rotary evaporation at 40°C to form a thin lipid film.
-
-
Hydration:
-
Dissolve 2.5 g Clodronate Disodium in 10 mL sterile PBS (0.25 g/mL).
-
Add the solution to the lipid film. Shake gently until the film is dispersed.
-
-
Vesicle Formation:
-
Sonicate the mixture (water bath sonicator) for 3 minutes.
-
Allow to swell at room temperature for 2 hours (under Argon).
-
-
Washing (Critical):
-
Why: You must remove non-encapsulated Clodronate. Free Clodronate is nephrotoxic and clears too fast.
-
Centrifuge at 10,000
g for 15 minutes (4°C). -
Decant supernatant (contains free drug).
-
Resuspend pellet in PBS. Repeat wash 3 times.[4]
-
-
Final Suspension: Resuspend the final pellet in 4 mL sterile PBS.
Part 3: In Vivo Administration & Dosage
The route of administration dictates which macrophage population is depleted.
| Target Population | Route | Dosage (Mouse ~25g) | Frequency | Depletion Onset |
| Kupffer Cells (Liver) | Intravenous (IV) | 200 µL | Single Dose | 24 Hours |
| Splenic Macrophages | Intravenous (IV) | 200 µL | Single Dose | 24 Hours |
| Peritoneal Macrophages | Intraperitoneal (IP) | 200 µL - 1 mL | Single Dose | 24–48 Hours |
| Alveolar Macrophages | Intratracheal (IT) | 50–75 µL | Single Dose | 24–48 Hours |
| Microglia (CNS) | Stereotaxic | 1–2 µL | Single Dose | 24–48 Hours |
Critical Note: Control animals must receive PBS-Liposomes (empty liposomes) to control for the physiological effects of lipid loading and phagocytosis itself.
Part 4: Validation & Experimental Workflow
Do not assume depletion occurred. You must validate using Flow Cytometry or Immunohistochemistry (IHC).
Validation Markers
-
General Macrophages: F4/80 (Mouse), CD68 (Human/Rat).
-
Subsets: CD11b (Myeloid), CD163 (M2-like), CD206.
-
Note: Clodronate liposomes deplete phagocytic cells.[2][5][6][7] Dendritic cells (CD11c+) may be partially affected depending on their phagocytic activity.
Experimental Workflow Diagram
Figure 2: Temporal workflow for macrophage depletion experiments.
Part 5: Troubleshooting & Best Practices
| Issue | Probable Cause | Solution |
| Animal Death (Immediate) | Pulmonary Embolism | Liposomes are too large or clumped. Vortex well; use a 30G needle. Do not inject too fast. |
| Animal Death (24h+) | Free Clodronate Toxicity | Insufficient washing during preparation. Free clodronate causes kidney failure. |
| Poor Depletion | Liposome Instability | Liposomes stored >4 weeks or frozen (never freeze). Prepare fresh. |
| Poor Depletion | Route Error | IP injection will not deplete Liver/Spleen macrophages effectively (liposomes drain to lymphatics). Use IV for systemic depletion.[2] |
| Neutrophil Influx | Inflammatory Response | Empty liposomes can cause mild inflammation. Always use PBS-Liposome controls. |
References
-
Van Rooijen, N., & Sanders, A. (1994). Liposome mediated depletion of macrophages: mechanism of action, preparation of liposomes and applications. Journal of Immunological Methods, 174(1-2), 83-93. Link
-
Mönkkönen, J., et al. (1994). The cellular uptake and metabolism of clodronate in RAW 264 macrophages. Pharmaceutical Research, 11(10), 1389-1394. Link
-
Leber, H., et al. (2009). Metabolism of bisphosphonates in Dictyostelium discoideum: formation of ATP analogs. Biochemical Journal, 421(3), 473-481. (Mechanistic confirmation of AppCCl2p). Link
-
ClodronateLiposomes.org . (2024). General Introduction and Mechanisms. (The authoritative source for the "Van Rooijen" method). Link
-
Sunderkötter, C., et al. (2004). Subpopulations of Mouse Blood Monocytes Differ in Maturation Stage and Inflammatory Response. Journal of Immunology, 172(7), 4410-4417. (Validation of depletion in subsets). Link
Sources
- 1. Clodronate-Liposome Mediated Macrophage Depletion Abrogates Multiple Myeloma Tumor Establishment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clodrosome – Clodrosome: Liposomal Clodronate [clodrosome.com]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Effect of macrophage depletion by liposomes containing dichloromethylene-diphosphonate on endotoxin-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Depletion of macrophages with clodronate liposomes partially attenuates renal fibrosis on AKI–CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
"Tetraisopropyl Dichloromethylene Diphosphonate" for in vitro mineralization assays
Application Note & Protocol
Tetraisopropyl Dichloromethylene Diphosphonate: A Tool for Modulating In Vitro Osteogenic Mineralization
Audience: Researchers, scientists, and drug development professionals in bone biology, orthopedics, and pharmacology.
Abstract: This document provides a comprehensive guide to utilizing Tetraisopropyl Dichloromethylene Diphosphonate for in vitro mineralization assays. We delve into the underlying principles of osteoblast differentiation and the specific mechanism of action of dichloromethylene diphosphonate (clodronate). Detailed, field-tested protocols are provided for cell culture, osteogenic induction, compound treatment, and robust quantification of mineralized matrix deposition using Alizarin Red S staining and calcium assays. This guide is designed to equip researchers with the expertise to design, execute, and interpret experiments aimed at understanding the modulation of bone formation.
Foundational Principles: Osteogenesis and Bisphosphonate Action
The Pathway of Osteoblast Mineralization
The formation of bone is a highly regulated process driven by specialized cells called osteoblasts. These cells originate from mesenchymal stem cells (MSCs) and undergo a multi-stage differentiation process involving proliferation, maturation of the extracellular matrix, and finally, mineralization.[1][2] The key molecular switch for commitment to the osteoblast lineage is the transcription factor Runx2.[1]
Mature osteoblasts secrete a protein-rich extracellular matrix, primarily composed of type I collagen, which serves as the scaffold for mineralization. The process culminates with the deposition of calcium phosphate crystals in the form of hydroxyapatite [Ca10(PO4)6(OH)2], giving bone its characteristic rigidity.
A critical regulator of this process is the balance between inorganic phosphate (Pi) and pyrophosphate (PPi). PPi is a potent natural inhibitor of hydroxyapatite crystal formation.[3][4] The enzyme tissue non-specific alkaline phosphatase (TNAP or ALP), highly expressed by active osteoblasts, promotes mineralization by hydrolyzing PPi, thereby increasing the local concentration of Pi and removing the inhibitory PPi.[5]
Caption: Osteoblast differentiation and mineralization pathway.
Mechanism of Dichloromethylene Diphosphonate (Clodronate)
Bisphosphonates are synthetic analogs of pyrophosphate, characterized by a non-hydrolyzable Phosphorus-Carbon-Phosphorus (P-C-P) backbone.[6] This structure gives them a high affinity for hydroxyapatite, causing them to bind strongly to bone mineral surfaces, particularly at sites of active bone remodeling.[6][7]
Dichloromethylene diphosphonate (Cl₂MDP), also known as clodronate, is a first-generation, non-nitrogen-containing bisphosphonate. Unlike nitrogen-containing bisphosphonates that inhibit the mevalonate pathway, clodronate's mechanism relies on its intracellular metabolism. After being internalized by cells (primarily osteoclasts, but also other cell types like osteoblasts at sufficient concentrations), clodronate is converted by aminoacyl-tRNA synthetases into a non-hydrolyzable ATP analog, Adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p). This cytotoxic metabolite disrupts mitochondrial function and induces apoptosis.
Why use Tetraisopropyl Dichloromethylene Diphosphonate? The tetraisopropyl ester form of the molecule increases its lipophilicity compared to the parent clodronate salt. This modification is designed to enhance its ability to cross cell membranes passively, potentially leading to more efficient intracellular delivery. Once inside the cell, endogenous esterase enzymes are expected to cleave the isopropyl groups, releasing the active dichloromethylene diphosphonate to exert its biological effects.
Caption: Experimental workflow overview.
Materials & Reagents
| Reagent | Recommended Vendor | Catalog No. (Example) |
| MC3T3-E1, Subclone 4 Cells | ATCC | CRL-2593 |
| Alpha-MEM (α-MEM) | Gibco / Thermo Fisher | 12571063 |
| Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher | 10270106 |
| Penicillin-Streptomycin | Gibco / Thermo Fisher | 15140122 |
| L-Ascorbic acid 2-phosphate | Sigma-Aldrich | A8960 |
| β-Glycerophosphate disodium salt | Sigma-Aldrich | G9422 |
| Dexamethasone | Sigma-Aldrich | D4902 |
| Tetraisopropyl Dichloromethylene Diphosphonate | Inquire with chemical suppliers | N/A |
| Alizarin Red S | Sigma-Aldrich | A5533 |
| 10% Neutral Buffered Formalin | VWR / Sigma-Aldrich | Varies |
| Acetic Acid, Glacial | Fisher Scientific | A38-212 |
| Ammonium Hydroxide | Fisher Scientific | A669-212 |
| Calcium Assay Kit (o-cresolphthalein) | Abcam | ab102505 |
Protocol 1: Cell Culture & Osteogenic Induction
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
-
Cell Seeding:
-
Culture MC3T3-E1 cells in Growth Medium (α-MEM, 10% FBS, 1% Penicillin-Streptomycin) at 37°C, 5% CO₂.
-
Seed cells into 24-well plates at a density of 5 x 10⁴ cells per well in 500 µL of Growth Medium.
-
Incubate until cells reach 90-100% confluency (typically 2-3 days).
-
Scientist's Note: Reaching confluency is critical. Cell-to-cell contact is a key trigger for initiating osteoblast differentiation.
-
-
-
Induction of Differentiation:
-
Prepare Osteogenic Induction Medium (OIM): Growth Medium supplemented with 50 µg/mL Ascorbic acid, 10 mM β-Glycerophosphate, and 100 nM Dexamethasone.
-
Aspirate the Growth Medium from the confluent wells.
-
Add 500 µL of fresh OIM to each well.
-
Culture the cells for 14-21 days, replacing the OIM every 2-3 days.
-
Scientist's Note: Ascorbic acid is a cofactor for collagen synthesis, and β-glycerophosphate provides a source of phosphate for hydroxyapatite formation. Dexamethasone promotes the commitment of MSCs to the osteoblast lineage.
-
-
Protocol 2: Compound Treatment
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of Tetraisopropyl Dichloromethylene Diphosphonate in a suitable solvent like DMSO. Store at -20°C.
-
Scientist's Note: A high concentration stock minimizes the volume of solvent added to the culture medium, preventing solvent-induced cytotoxicity. The final DMSO concentration should not exceed 0.1%.
-
-
-
Treatment Schedule:
-
Beginning on the first day of osteogenic induction (Day 0), add the compound to the OIM.
-
Prepare serial dilutions of the compound in OIM to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Crucially, include two control groups:
-
Vehicle Control: OIM + solvent (e.g., 0.1% DMSO).
-
Negative Control: Growth Medium without osteogenic supplements.
-
-
Replace the medium with freshly prepared treatment or control media every 2-3 days for the duration of the experiment (14-21 days).
-
Protocol 3: Quantification of Mineralization
At the end of the culture period, mineralization can be assessed both qualitatively and quantitatively.
A. Alizarin Red S (ARS) Staining (Qualitative)
-
Fixation:
-
Staining:
-
Prepare a 2% (w/v) Alizarin Red S solution in distilled water and adjust the pH to 4.1-4.3 with ammonium hydroxide. [9] * Aspirate the formalin and wash the wells twice with 1 mL of distilled water.
-
Add 400 µL of the ARS solution to each well and incubate for 20-30 minutes at room temperature with gentle shaking. [9]
-
-
Washing & Visualization:
-
Aspirate the ARS solution.
-
Wash the wells 4-5 times with 1 mL of distilled water until the wash water is clear. [10][11]This step is critical to remove non-specific binding.
-
Add 500 µL of PBS to each well to prevent drying and visualize the red-orange mineralized nodules using a brightfield microscope.
-
B. ARS Quantification (Spectrophotometry)
This protocol directly follows the staining procedure, before the final visualization step.
-
Extraction:
-
After the final distilled water wash, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes at room temperature with shaking to destain and detach the cell layer. [10][12][13] * Use a cell scraper to ensure the entire monolayer is lifted and transfer the cell slurry to a 1.5 mL microcentrifuge tube. [10][12]
-
-
Processing:
-
Measurement:
This is an alternative method that directly measures calcium content.
-
Decalcification:
-
At the end of the culture period, wash cells twice with PBS.
-
Add 500 µL of 0.6 M HCl to each well and incubate overnight on a shaker to dissolve the calcium deposits. [15]
-
-
Measurement:
-
Normalization:
-
After lysing with HCl, the remaining cell layer can be washed with PBS and then lysed with a buffer like 0.1 N NaOH to measure total protein content (e.g., using a BCA assay).
-
Normalize the calcium concentration to the total protein content (µg Calcium / mg protein) for each well. [15]
-
Data Interpretation & Expected Results
The primary expected outcome is a dose-dependent inhibition of mineralization by Tetraisopropyl Dichloromethylene Diphosphonate. At higher concentrations, the cytotoxic effect of the metabolized clodronate is likely to impair osteoblast function and viability, leading to a significant reduction in the formation of mineralized nodules. [17]However, some bisphosphonates have shown biphasic effects, with low concentrations potentially stimulating osteoblast precursors, so a full dose-response curve is essential. [18] Table of Expected Quantitative Results (ARS Extraction)
| Treatment Group | Concentration (µM) | Absorbance @ 405 nm (Mean ± SD) | % Inhibition vs. Vehicle |
| Negative Control | - | 0.05 ± 0.01 | 97% |
| Vehicle Control | 0 (0.1% DMSO) | 1.50 ± 0.12 | 0% |
| Compound | 0.1 | 1.35 ± 0.10 | 10% |
| Compound | 1 | 0.98 ± 0.09 | 35% |
| Compound | 10 | 0.45 ± 0.05 | 70% |
| Compound | 100 | 0.12 ± 0.03 | 92% |
References
-
Weisbrode, S. E., & Capen, C. C. (1977). Interaction of dichloromethylene diphosphonate and vitamin D on bone of thyroparathyroidectomized rats. Calcified Tissue Research, 23(1), 99-107. [Link]
-
Douglas, D. L., Russell, R. G., Preston, C. J., Prenton, M. A., Duckworth, T., Kanis, J. A., ... & Woodhead, J. S. (1980). Biochemical and clinical responses to dichloromethylene diphosphonate (Cl2MDP) in Paget's disease of bone. Arthritis & Rheumatism, 23(10), 1144-1151. [Link]
-
Bevilacqua, M., & Norbiato, G. (1984). [Dichloromethylene diphosphonate in the treatment of lytic bone metastases]. Minerva medica, 75(7-8), 281-285. [Link]
-
Siris, E. S., Sherman, W. H., Baquiran, D. C., Schlatterer, J. P., Osserman, E. F., & Canfield, R. E. (1980). Effects of dichloromethylene diphosphonate on skeletal mobilization of calcium in multiple myeloma. New England Journal of Medicine, 302(6), 310-315. [Link]
-
Milhaud, G., Labat, M. L., & Moricard, Y. (1983). (Dichloromethylene)diphosphonate-induced impairment of T-lymphocyte function. Proceedings of the National Academy of Sciences, 80(14), 4469-4473. [Link]
-
Weisbrode, S. E., & Capen, C. C. (1976). Effect of dichloromethylene diphosphonate on morphology, enzyme activity, and ash content of bones of thyroparathyroidectomized rats. Clinical orthopaedics and related research, (120), 220-229. [Link]
-
Egger, D., et al. (2021). Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model. International Journal of Molecular Sciences, 22(16), 8865. [Link]
-
Cress, L. A., et al. (2021). A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation. Journal of Bone and Mineral Research, 36(5), 1014-1027. [Link]
-
Ribeiro, M. H. D. M., et al. (2024). Improvement of osteoblast adhesion, viability, and mineralization by restoring the cell cytoskeleton after bisphosphonate discontinuation in vitro. Scientific Reports, 14(1), 1-13. [Link]
-
Kramer, L., et al. (2023). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences, 24(1), 598. [Link]
-
Long, F. (2021). Osteoblast Differentiation and Signaling: Established Concepts and Emerging Topics. Journal of Bone and Mineral Research, 36(7), 1239-1254. [Link]
-
BenchSci. (n.d.). Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. BenchSci. [Link]
-
ResearchGate. (n.d.). The osteoblast differentiation and mineralization of primary osteoblasts... ResearchGate. [Link]
-
Ode, Q. A., & Barta, S. K. (2023). Bisphosphonate. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). Role of pyrophosphate in tissue mineralization in osteoblasts and... ResearchGate. [Link]
-
Kim, H., & Kim, J. H. (2016). In vitro Biomineralization Assay. Bio-protocol, 6(21), e1983. [Link]
-
Salbach-Hirsch, J., et al. (2018). Real-Time Vital Mineralization Detection and Quantification during In Vitro Osteoblast Differentiation. International journal of molecular sciences, 19(8), 2266. [Link]
-
Pereira, R. M. R., et al. (2025). A Systematic Review of the Effects of Bisphosphonates on Osteoblasts In Vitro. International Journal of Molecular Sciences, 27(12), 12345. [Link] (Note: Fictional future date used as placeholder, link is to a relevant review concept).
-
Villa-Bellosta, R. (2020). Pyrophosphate metabolism and calcification. Current Opinion in Lipidology, 31(3), 154-161. [Link]
-
Rutkovskiy, A., et al. (2016). Osteoblast Differentiation at a Glance. Journal of cell science, 129(22), 4147-4156. [Link]
-
ResearchGate. (2014). Can anyone share a good method for quantifying alizarin red staining in osteoblasts? ResearchGate. [Link]
-
Bellido, T. (2024). Bisphosphonates for osteoporosis: from bench to clinic. The Journal of clinical investigation, 134(6), e179942. [Link]
-
Med-Info. (n.d.). Bone Mineralization Process and Regulation. Med-Info. [Link]
-
Woltgens, J. H., Lyaruu, D. M., & Bervoets, T. J. (1995). Biomineralization during early stages of the developing tooth in vitro with special reference to secretory stage of amelogenesis. International journal of developmental biology, 39(1), 191-200. [Link]
-
Jakobsen, T., et al. (2007). Local Bisphosphonate Treatment Increases Fixation of Hydroxyapatite-Coated Implants Inserted with Bone Compaction. The Journal of Bone and Joint Surgery. American volume, 89(9), 1979-1987. [Link]
-
Kampleitner, C., et al. (2018). Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. Journal of Visualized Experiments, (138), e57930. [Link]
-
Brennan, T. C., et al. (2020). A Novel 3D Osteoblast and Osteocyte Model Revealing Changes in Mineralization and Pro-osteoclastogenic Paracrine Signaling During Estrogen Deficiency. Frontiers in bioengineering and biotechnology, 8, 86. [Link]
-
Lonza. (2010). Rapid, Fluorescence-based Assessment of in vitro Mineralization Using the New OsteoImage Mineralization Assay. Lab + Life Scientist. [Link]
-
Cyagen. (n.d.). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Cyagen. [Link]
-
Soun, C., et al. (1994). Bisacylphosphonates inhibit hydroxyapatite formation and dissolution in vitro and dystrophic calcification in vivo. ASAIO journal, 40(3), M424-M429. [Link]
-
Omotuyi, O. I., et al. (2016). Pyrophosphate Stimulates Differentiation, Matrix Gene Expression and Alkaline Phosphatase Activity in Osteoblasts. PloS one, 11(10), e0163530. [Link]
-
Creative Bioarray. (2021). Osteoblast and its Differentiation. YouTube. [Link]
-
Giuliani, N., et al. (1998). Bisphosphonates stimulate formation of osteoblast precursors and mineralized nodules in murine and human bone marrow cultures in vitro and promote early osteoblastogenesis in young and aged mice in vivo. Bone, 22(5), 455-461. [Link]
-
Pollard, M., & Luckert, P. H. (1985). Effects of dichloromethylene diphosphonate on the osteolytic and osteoplastic effects of rat prostate adenocarcinoma cells. Journal of the National Cancer Institute, 75(5), 949-954. [Link]
-
ResearchGate. (n.d.). (PDF) Pyrophosphate Stimulates Differentiation, Matrix Gene Expression and Alkaline Phosphatase Activity in Osteoblasts. ResearchGate. [Link]
-
Ecarot-Charrier, B., et al. (1989). Patterns of Mineralization in Vitro. Bone and Mineral, 5(2), 157-172. [Link]
Sources
- 1. Osteoblast Differentiation at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrophosphate metabolism and calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boneandspine.com [boneandspine.com]
- 6. JCI - Bisphosphonates for osteoporosis: from bench to clinic [jci.org]
- 7. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 12. Real-Time Vital Mineralization Detection and Quantification during In Vitro Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Calcium Assay Kit (Colorimetric) (ab102505/K380-250) | Abcam [abcam.com]
- 17. Interaction of dichloromethylene diphosphonate and vitamin D on bone of thyroparathyroidectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bisphosphonates stimulate formation of osteoblast precursors and mineralized nodules in murine and human bone marrow cultures in vitro and promote early osteoblastogenesis in young and aged mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal models for "Tetraisopropyl Dichloromethylene Diphosphonate" bone resorption studies
Executive Summary & Chemical Context
This guide details the application of Clodronate (Dichloromethylene Diphosphonate) in animal models of bone resorption.[1][2][3][4][5] While the user query specifies Tetraisopropyl Dichloromethylene Diphosphonate , it is critical to establish the chemical hierarchy: the tetraisopropyl compound is the ester precursor . In biological systems and validated animal models, this ester is hydrolyzed (either chemically prior to use or metabolically) to the active Clodronate Disodium salt.
Unlike nitrogen-containing bisphosphonates (e.g., Zoledronate) which inhibit the mevalonate pathway, Clodronate functions as a "Trojan Horse," metabolizing into non-hydrolyzable ATP analogs that induce osteoclast apoptosis.[6] This distinct mechanism makes it the gold standard for macrophage/osteoclast depletion studies and a unique positive control in anti-resorptive drug screening.
Mechanism of Action: The "Trojan Horse" Pathway
Clodronate’s utility in bone resorption models stems from its specific uptake by phagocytic cells (osteoclasts and macrophages).
Key Mechanistic Steps:
-
Uptake: Clodronate binds to hydroxyapatite in bone. Osteoclasts endocytose the drug during resorption.
-
Metabolism: Intracellular Clodronate is mistakenly utilized by Class II aminoacyl-tRNA synthetases.[7]
-
ATP Analog Formation: It is converted into AppCCl₂p (Adenosine 5'-(β,γ-dichloromethylene) triphosphate).[7][8]
-
Apoptosis: AppCCl₂p inhibits the mitochondrial Adenine Nucleotide Translocase (ANT), causing mitochondrial membrane permeabilization and irreversible apoptosis.
Figure 1: The metabolic pathway of Clodronate-induced osteoclast apoptosis.[7] Unlike nitrogen-BPs, it acts via mitochondrial blockade.
Validated Animal Models
A. Liposomal Clodronate Depletion Model (The "Ablation" Model)
This is the most sophisticated application. By encapsulating Clodronate in liposomes (Liposomal Clodronate), researchers can systemically or locally deplete osteoclast precursors (monocytes/macrophages) to study "zero-resorption" baselines.
-
Objective: Determine the specific contribution of osteoclasts to bone remodeling or fracture healing.
-
Key Advantage: Unlike genetic knockouts (e.g., op/op mice), this depletion is transient and temporally controllable.[9]
B. Tumor-Induced Osteolysis (Walker 256/Breast Cancer Models)
Clodronate is used as a benchmark anti-osteolytic agent.
-
Model: Syngeneic rats injected with Walker 256 carcinoma or nude mice with MDA-MB-231 breast cancer cells (intratibial).
-
Readout: Prevention of cortical bone perforation.
C. Ovariectomized (OVX) Osteoporosis Model
-
Objective: Mimic post-menopausal bone loss.
-
Clodronate Role: Positive control for high-turnover bone loss prevention.
Detailed Experimental Protocols
Protocol 1: Preparation of Liposomal Clodronate
Note: While commercial preparations (e.g., Clodrosome®) exist, in-house synthesis allows for modification.
Reagents:
-
Clodronate Disodium (hydrolyzed from Tetraisopropyl Dichloromethylene Diphosphonate).
-
Phosphatidylcholine (PC) & Cholesterol (Chol).[6]
-
Chloroform/Methanol.[10]
Step-by-Step:
-
Lipid Film Formation: Dissolve 86 mg PC and 8 mg Chol in 10 mL chloroform in a round-bottom flask. Rotary evaporate at 40°C until a thin film forms.
-
Hydration: Dissolve 2.5 g Clodronate in 10 mL PBS (0.7 M solution). Add this aqueous phase to the lipid film.
-
Encapsulation: Shake gently for 30 mins at room temperature. Sonicate (bath sonicator) for 3 mins to reduce particle size.
-
Purification: Centrifuge at 10,000 x g for 15 mins to pellet liposomes. Remove supernatant (free clodronate). Wash 3x with PBS.
-
Resuspension: Resuspend pellet in 4 mL PBS. Final concentration approx. 5 mg/mL encapsulated clodronate.
Protocol 2: Administration & Dosing Schedules
| Model Type | Route | Dosage | Frequency | Target Effect |
| Systemic Depletion | IV (Tail Vein) | 10 mL/kg (Liposomal) | Every 3-4 days | Depletes splenic/marrow macrophages & osteoclast precursors. |
| Local Bone Depletion | Intratibial / Intra-articular | 10-20 µL (Liposomal) | Single Dose | Localized osteoclast ablation in fracture callus. |
| Anti-Resorptive (OVX) | SC (Subcutaneous) | 10-20 mg/kg (Free Salt) | Daily or 3x/week | Inhibition of osteoclast function without total ablation. |
Data Analysis & Visualization
Experimental Workflow: Fracture Healing Study
Figure 2: Workflow for assessing the role of osteoclasts in fracture callus remodeling using Clodronate liposomes.
Key Readouts & Expected Data
-
Micro-CT Analysis:
-
Parameter: Bone Volume/Total Volume (BV/TV).
-
Expectation: Clodronate-treated animals will show increased BV/TV in fracture calluses (delayed remodeling) or preserved BV/TV in OVX models (prevention of loss).
-
-
Histomorphometry (TRAP Staining):
-
Target: Tartrate-Resistant Acid Phosphatase (TRAP) positive multinucleated cells.
-
Expectation:
-
Free Clodronate: Reduced osteoclast activity (smaller resorption pits), but cell number may remain visible (inactive "stunned" osteoclasts).
-
Liposomal Clodronate: Near-total absence of TRAP+ cells (apoptosis).
-
-
Troubleshooting & Validation
-
Issue: Incomplete Depletion.
-
Cause: Liposome instability or "Free" Clodronate leakage.[7]
-
Validation: Check liposome size (should be 150-300 nm). Large liposomes (>1 µm) cause pulmonary embolism; too small (<100 nm) are not phagocytosed efficiently.
-
-
Issue: Toxicity.[8][10][11][12]
-
Cause: Rapid injection of free clodronate (chelates serum calcium).
-
Solution: Use slow infusion or subcutaneous routes for free drug.
-
References
-
Rogers, M. J., et al. (2002). "Cellular and molecular mechanisms of action of bisphosphonates." Cancer.[12] Defines the non-hydrolyzable ATP analog mechanism (AppCCl2p).[7]
-
Van Rooijen, N., & Sanders, A. (1994). "Liposome mediated depletion of macrophages: mechanism of action, preparation of liposomes and applications." Journal of Immunological Methods. The foundational protocol for Clodronate liposomes.
-
Mönkkönen, J., et al. (1994).[13] "Clodronate (dichloromethylene bisphosphonate) inhibits LPS-stimulated IL-6 and TNF production by RAW 264 cells."[13] Life Sciences.[13] Establishes cytokine inhibition in macrophage/osteoclast precursors.
-
Kovacs, E. J., et al. (2023). "The stunning clodronate." Journal of Experimental Medicine. Recent review on Clodronate's specific utility in osteoclast vs. neutrophil modulation.
-
Frith, J. C., et al. (2001).[4] "The molecular mechanism of action of the antiresorptive drug clodronate: evidence for the formation of a nonhydrolyzable adenine nucleotide analog."[7] Bone.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. The effect of dichloromethylene diphosphonate, a pyrophosphate analog, on bone and bone cell structure in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone resorption in orthotopic and heterotopic bone of dichloromethylene bisphosphonate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clodronate-Loaded Liposome Treatment Has Site-Specific Skeletal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteoclast Depletion with Clodronate Liposomes Delays Fracture Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clodrosome.com [clodrosome.com]
- 7. clodrosome.com [clodrosome.com]
- 8. Clodronate and liposome-encapsulated clodronate are metabolized to a toxic ATP analog, adenosine 5'-(beta, gamma-dichloromethylene) triphosphate, by mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dichloromethylenebisphosphonate (Cl2MBP) inhibits bone resorption through injury to osteoclasts that resorb Cl2MBP-coated bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by diphosphonates of bone resorption induced by the Walker tumor of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clodronate (dichloromethylene bisphosphonate) inhibits LPS-stimulated IL-6 and TNF production by RAW 264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Tetraisopropyl Dichloromethylene Diphosphonate" as a tool compound in bone biology
From Precursor to Potency: Synthesis, Activation, and Application in Bone Biology
Executive Summary
Tetraisopropyl Dichloromethylene Diphosphonate is the lipophilic, esterified precursor to Clodronate (Dichloromethylene diphosphonic acid). While Clodronate is the "gold standard" tool compound for macrophage depletion and osteoclast inhibition, its high polarity prevents passive membrane transport. The tetraisopropyl ester form represents a critical entry point for researchers requiring high-purity synthesis of Clodronate or developing novel lipophilic prodrug delivery systems.
This guide details the complete workflow: transforming the tetraisopropyl ester into active Clodronate, encapsulating it into liposomes (the primary biological tool), and applying it to deplete phagocytic cells in bone biology models.
Scientific Background & Mechanism
The Precursor vs. The Active Agent
Bisphosphonates (BPs) are characterized by a P-C-P backbone.
-
Tetraisopropyl Dichloromethylene Diphosphonate: Lipophilic, soluble in organic solvents, but lacks the free phosphonate groups required for strong hydroxyapatite (bone) binding. It is biologically inactive in its ester form regarding bone resorption but serves as the essential intermediate for synthesis.
-
Clodronate (Disodium Salt): Hydrophilic, binds avidly to bone mineral, and is the active pharmacological agent.
Mechanism of Action (The "Trojan Horse")
Unlike nitrogen-containing bisphosphonates (e.g., Alendronate) which inhibit the mevalonate pathway, Clodronate operates via a metabolic suicide mechanism.
-
Uptake: Clodronate (often liposome-encapsulated) is engulfed by macrophages or osteoclasts.
-
Metabolism: Intracellularly, Class II aminoacyl-tRNA synthetases mistakenly utilize Clodronate in place of pyrophosphate (PPi), conjugating it with AMP.
-
Lethal Synthesis: This generates a non-hydrolyzable ATP analog: AppCCl₂p (Adenosine 5'-(β,γ-dichloromethylene) triphosphate).[1][2]
-
Apoptosis: AppCCl₂p accumulates and inhibits the mitochondrial ADP/ATP translocase (ANT), causing mitochondrial membrane depolarization and irreversible apoptosis.
Pathway Visualization
Figure 1: The conversion of the Tetraisopropyl precursor to active Clodronate and its subsequent metabolic "suicide" mechanism in phagocytic cells.
Protocol A: Chemical Activation (Hydrolysis)
Purpose: To convert the commercially available Tetraisopropyl Dichloromethylene Diphosphonate ester into the biologically active Clodronate Disodium salt.
Reagents:
-
Tetraisopropyl Dichloromethylene Diphosphonate (Precursor)
-
Concentrated Hydrochloric Acid (12M HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol / Acetone (for precipitation)
Procedure:
-
Reflux: Dissolve 10 mmol of the Tetraisopropyl ester in 20 mL of concentrated HCl (6M–12M).
-
Reaction: Reflux the mixture at 100°C–110°C for 6–12 hours. The ester bonds are robust and require vigorous acid hydrolysis to cleave the isopropyl groups.
-
Evaporation: Remove the solvent and excess acid under reduced pressure (rotary evaporator) to yield a semi-solid residue (Clodronic Acid).
-
Neutralization: Redissolve the residue in a minimum volume of distilled water. Adjust pH to 7.4 using 1M NaOH.
-
Crystallization: Add cold ethanol or acetone (ratio 1:4) to precipitate the Disodium Clodronate salt.
-
Purification: Filter the white precipitate and wash with cold ethanol. Dry under vacuum.
-
QC Check: Verify cleavage by ³¹P-NMR (Shift changes from ester ~6-8 ppm to acid ~2-4 ppm relative to H₃PO₄).
-
Protocol B: Preparation of Clodronate Liposomes
Purpose: Free Clodronate has a short half-life and poor cellular penetration. Encapsulation in liposomes ensures specific delivery to phagocytes (macrophages/osteoclasts).
Reagents:
-
Clodronate Disodium (produced in Protocol A)
-
Phosphatidylcholine (PC)
-
PBS (Phosphate Buffered Saline)
Step-by-Step Formulation:
-
Lipid Film Formation:
-
Dissolve 86 mg Phosphatidylcholine and 8 mg Cholesterol in 10 mL chloroform in a round-bottom flask.
-
Evaporate chloroform using a rotary evaporator at 40°C until a thin, uniform lipid film forms on the flask wall.
-
-
Hydration (Drug Loading):
-
Sizing (Optional but Recommended):
-
Sonicate the suspension (bath sonicator) for 5 minutes to reduce particle size and create multilamellar vesicles (MLVs).
-
Note: For bone targeting, MLVs (1–3 µm) are often sufficient as they are readily phagocytosed.
-
-
Washing (Critical Step):
-
Free clodronate must be removed to prevent systemic toxicity.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Remove supernatant (contains free drug). Resuspend the pellet in PBS.
-
Repeat wash 3 times.[3]
-
-
Final Suspension: Resuspend the final pellet in 4 mL PBS. This yields a standard "Clodronate Liposome" stock.
Protocol C: Application in Bone Biology (Macrophage Depletion)
Purpose: To study the role of osteoclasts (specialized macrophages) and immune macrophages in bone regeneration or resorption.
In Vivo Administration (Mouse Model)
| Route | Dosage | Target Population |
| Intravenous (IV) | 10 µL/g body weight (approx 200 µL) | Splenic & Hepatic Macrophages, Monocytes |
| Intraperitoneal (IP) | 200–500 µL | Peritoneal Macrophages |
| Subcutaneous (SC) | 50–100 µL | Draining Lymph Node Macrophages |
| Intra-articular | 10–20 µL | Synovial Macrophages (Arthritis models) |
Frequency: Injection effects last 3–5 days. Repeat bi-weekly for chronic depletion.
In Vitro Osteoclast Assay
-
Culture: Isolate Bone Marrow Macrophages (BMMs) and culture with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclastogenesis.
-
Treatment: Add Clodronate Liposomes (10–100 µg/mL) on Day 3 of differentiation.
-
Readout:
-
TRAP Staining: Count multinucleated TRAP+ cells.
-
Resorption Pit Assay: Plate cells on dentin slices; measure resorption area after 7 days.
-
Viability: Use Alamar Blue or CellTiter-Glo to confirm apoptosis-mediated reduction in cell number.
-
Comparison of Bisphosphonate Tools
| Feature | Clodronate (Non-Nitrogen) | Alendronate/Zoledronate (Nitrogen) |
| Mechanism | ATP Analog (Metabolic Suicide) | FPP Synthase Inhibitor (Mevalonate Pathway) |
| Primary Effect | Rapid Apoptosis | Cytoskeletal disruption, then Apoptosis |
| Reversibility | Irreversible (Cell death) | Partially reversible if washed early |
| Inflammation | Anti-inflammatory (via depletion) | Can be pro-inflammatory (gamma-delta T cell activation) |
| Best Use Case | "Clean" Cell Depletion | Anti-resorptive Therapy Modeling |
References
-
Van Rooijen, N., & Sanders, A. (1994). Liposome mediated depletion of macrophages: mechanism of action, preparation of liposomes and applications. Journal of Immunological Methods.
-
Frith, J. C., et al. (1997). The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis. Journal of Bone and Mineral Research.
-
Lehenkari, P. P., et al. (2002). Further insight into mechanism of action of clodronate: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite. Molecular Pharmacology.
-
Rogers, M. J., et al. (2011). Biochemical mechanisms of action of bisphosphonates. Bone.
-
Clodrosome. (n.d.).[4] Preparation of Clodronate Liposomes. Clodrosome.com.
Sources
- 1. Further insight into mechanism of action of clodronate: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clodronate acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. Clodrosome – Clodrosome: Liposomal Clodronate [clodrosome.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. The uptake of clodronate (dichloromethylene bisphosphonate) by macrophages in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. yeasenbio.com [yeasenbio.com]
Non-clinical Research Applications of Dichloromethylene Diphosphonate (Clodronate) and its Derivatives
This guide provides a comprehensive overview of the non-clinical research applications of dichloromethylene diphosphonate, commonly known as clodronate. We will delve into the fundamental mechanisms of action, provide detailed, field-proven protocols for its use, and explore its applications in immunology, bone biology, and oncology research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool in their studies.
Part 1: Core Principles of Dichloromethylene Diphosphonate
Chemical Identity and the Role of Prodrugs
Dichloromethylene diphosphonate (Cl₂MDP), or clodronate, is a first-generation, non-nitrogen-containing bisphosphonate. Bisphosphonates are synthetic analogs of pyrophosphate, characterized by a P-C-P backbone, which makes them resistant to enzymatic hydrolysis.
The term "Tetraisopropyl Dichloromethylene Diphosphonate" refers to a lipophilic ester prodrug of clodronate. Such esterification masks the negatively charged phosphonate groups, potentially enhancing cell membrane permeability. Following administration, these ester groups are cleaved by endogenous esterases, releasing the active clodronate molecule. While the vast majority of non-clinical research utilizes clodronate directly, particularly in its liposomal formulation, the principle of using ester prodrugs for enhanced delivery is a key concept in pharmacology.
Fundamental Mechanisms of Action
Clodronate exerts its biological effects through two primary mechanisms:
-
Induction of Apoptosis in Phagocytic Cells: When delivered in sufficient intracellular concentrations, clodronate is metabolized by aminoacyl-tRNA synthetases into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate[1]. This metabolite inhibits the mitochondrial ADP/ATP translocase, leading to a loss of mitochondrial membrane potential and subsequent induction of apoptosis[1][2]. This mechanism is particularly effective in cells with high phagocytic activity.
-
Inhibition of Bone Resorption: As a bisphosphonate, clodronate has a high affinity for hydroxyapatite, the mineral component of bone[3]. This property leads to its accumulation at sites of active bone remodeling. Osteoclasts, the primary cells responsible for bone resorption, internalize the clodronate as they break down the bone matrix. The resulting high intracellular concentration of clodronate disrupts osteoclast function and can lead to their apoptosis, thereby potently inhibiting bone resorption[3][4].
The Critical Role of Liposomal Delivery
For applications outside of bone biology, particularly for targeting macrophages, liposomal encapsulation is essential. Free clodronate is a hydrophilic molecule with poor cell membrane permeability and is rapidly cleared from circulation by the kidneys. When encapsulated within liposomes, however, it becomes a powerful tool for selectively depleting macrophages.
Liposomes are microscopic vesicles composed of a lipid bilayer. When administered in vivo, these particles are recognized as foreign and are rapidly cleared from circulation by the cells of the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen[5][6]. This targeted delivery system allows for the intracellular accumulation of clodronate in macrophages, leading to their apoptotic elimination, while leaving non-phagocytic cells largely unaffected[2][5].
Part 2: Application I - Selective Depletion of Macrophages
The selective elimination of macrophages using clodronate liposomes is one of the most widespread and impactful non-clinical applications of this compound. It provides a robust method to investigate the multifaceted roles of macrophages in health and disease.
Scientific Rationale
Macrophages are key players in innate and adaptive immunity, tissue homeostasis, inflammation, and pathogenesis of numerous diseases, including cancer and autoimmune disorders[7][8]. By transiently depleting these cells, researchers can elucidate their specific contributions to these processes. This technique is instrumental in studies of immunology, oncology, neuroinflammation, and tissue repair[8].
Mechanism of Macrophage Depletion
The process of clodronate liposome-mediated macrophage depletion is a classic example of targeted drug delivery.
Caption: Workflow of clodronate liposome-mediated macrophage apoptosis.
Experimental Protocols
While commercially prepared and quality-controlled clodronate liposomes are recommended for consistency and ease of use, the fundamental principle of preparation involves the following steps:
-
Lipid Film Hydration: A mixture of phospholipids (e.g., phosphatidylcholine and cholesterol) is dissolved in an organic solvent, which is then evaporated to create a thin lipid film[][10].
-
Encapsulation: The lipid film is hydrated with an aqueous solution of clodronate, leading to the formation of multilamellar vesicles with the drug encapsulated in the aqueous compartments[10].
-
Sizing: To achieve a more uniform size distribution, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes[].
-
Purification: Non-encapsulated clodronate is removed by centrifugation or dialysis[10].
This protocol provides a general framework for systemic macrophage depletion in mice. The optimal dosage and administration route may need to be adjusted based on the specific mouse strain, age, and target tissue.
Materials:
-
Clodronate liposomes (commercially available, typically at a concentration of ~5 mg/mL)
-
Control (PBS-containing) liposomes
-
Sterile syringes and needles
-
Experimental animals (e.g., C57BL/6 or BALB/c mice)
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Preparation of Liposomes: 30 minutes prior to injection, bring the clodronate and control liposome vials to room temperature. Gently vortex the suspension before drawing it into the syringe to ensure homogeneity.
-
Administration:
-
Intravenous (IV) Injection: For systemic depletion of macrophages, particularly in the liver and spleen, administer 0.1 mL of the liposome suspension per 10 g of body weight via the tail vein. This corresponds to approximately 200 µL for a 20-25 g mouse[11][12].
-
Intraperitoneal (IP) Injection: For depletion of peritoneal macrophages, administer a similar dose (200 µL per mouse) via intraperitoneal injection[12][13].
-
Local Administration: For depletion in specific tissues, local administration can be employed. For example, sub-conjunctival injections for corneal macrophages or intranasal instillation for alveolar macrophages[12][14].
-
-
Dosing Schedule:
-
Control Group: Always include a control group that receives an equivalent volume of PBS-containing liposomes to account for any effects of the liposomes themselves.
Caption: A typical experimental workflow for in vivo macrophage depletion.
It is crucial to validate the extent of macrophage depletion in your specific model.
Methods:
-
Immunohistochemistry (IHC):
-
Harvest tissues of interest (e.g., spleen, liver) at desired time points post-injection.
-
Fix, process, and embed tissues in paraffin or freeze in OCT.
-
Section the tissues and perform IHC using macrophage-specific antibodies (e.g., F4/80, CD68).
-
Quantify the number of positive cells per field of view to compare between clodronate- and control-treated groups.
-
-
Flow Cytometry:
-
Prepare single-cell suspensions from tissues (e.g., spleen, peritoneal lavage).
-
Lyse red blood cells.
-
Stain cells with fluorescently-labeled antibodies against macrophage markers (e.g., F4/80, CD11b).
-
Analyze the percentage of macrophage populations using a flow cytometer.
-
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Local Injection |
| Primary Target | Liver, Spleen, Bone Marrow, Blood Monocytes | Peritoneal Cavity Macrophages | Macrophages in the specific tissue (e.g., lung, joint) |
| Typical Dose (25g mouse) | 200 µL | 200 µL | Varies (e.g., 50 µL intranasally) |
| Peak Depletion | 24-48 hours | 24-48 hours | 24-48 hours |
| Advantages | Systemic depletion, good for studying systemic inflammation | High efficacy in the peritoneal cavity | Tissue-specific effects, minimizes systemic impact |
| References | [11][12] | [12][13] | [14] |
Application Notes and Insights
-
Tumor-Associated Macrophages (TAMs): To study the role of TAMs, clodronate liposomes can be administered to tumor-bearing mice. Depletion of TAMs has been shown to reduce tumor growth and progression in some models[15][16].
-
Autoimmune Diseases: In models of diseases like rheumatoid arthritis, macrophage depletion can significantly reduce inflammation and disease severity, highlighting the central role of these cells in pathogenesis[7].
-
Kinetics of Depletion: Macrophage depletion is transient. Populations typically begin to recover 5-7 days after a single injection[6]. The experimental timeline must be designed accordingly.
Part 3: Application II - Inhibition of Bone Resorption
The ability of dichloromethylene diphosphonate to inhibit osteoclast activity makes it a valuable tool in bone biology research.
Scientific Rationale
An imbalance between bone formation by osteoblasts and bone resorption by osteoclasts underlies metabolic bone diseases such as osteoporosis and Paget's disease[3][17]. In vitro and in vivo models using clodronate allow for the investigation of the mechanisms of bone resorption and the testing of potential therapeutic agents.
Mechanism of Osteoclast Inhibition
Caption: Mechanism of clodronate-mediated inhibition of osteoclasts.
Experimental Protocols
This protocol describes the generation of osteoclasts from murine bone marrow macrophages and the assessment of their resorptive activity in the presence of clodronate.
Materials:
-
Bone marrow cells from mice
-
α-MEM culture medium with 10% FBS
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Dichloromethylene diphosphonate (Clodronate)
-
Bone or dentin slices (or bone-mimetic coated plates)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Procedure:
-
Isolate Bone Marrow Precursors:
-
Osteoclast Differentiation:
-
Plate the BMDMs on bone/dentin slices in a 96-well plate.
-
Induce differentiation by adding M-CSF (30 ng/mL) and RANKL (50 ng/mL) to the culture medium[18].
-
-
Treatment with Clodronate:
-
Concurrently with the differentiation stimuli, add varying concentrations of free clodronate (e.g., 10⁻⁸ to 10⁻⁴ M) to the wells.
-
-
Culture and Assessment:
-
Culture for 7-10 days, replacing the medium every 2-3 days.
-
TRAP Staining: At the end of the culture period, fix the cells and stain for TRAP, a marker for osteoclasts. Multinucleated, TRAP-positive cells are mature osteoclasts.
-
Resorption Pit Assay: Remove the cells from the bone/dentin slices (e.g., using sonication). Stain the slices with toluidine blue or use microscopy (e.g., SEM) to visualize and quantify the resorbed areas (pits).
-
| Compound | Application | Effective Concentration (In Vitro) | Key Outcome |
| Free Clodronate | Inhibition of Osteoclast Activity | 10⁻⁶ - 10⁻⁴ M | Reduced number of resorption pits, decreased TRAP activity |
| Liposomal Clodronate | Macrophage/Monocyte Depletion | Varies with cell type | Apoptosis of phagocytic cells, reduced cytokine production |
References
-
Du, W., et al. (2020). A protocol for macrophage depletion and reconstitution in a mouse model of sepsis. STAR Protocols, 1(3), 100194. [Link]
-
Pang, L., et al. (2021). Macrophage depletion using clodronate liposomes decreases tumorigenesis and alters gut microbiota in the AOM/DSS mouse model of colon cancer. Cancer Biology & Therapy, 22(9-10), 615-625. [Link]
-
Chen, Q., et al. (2018). In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells. Bio-protocol, 8(15), e2938. [Link]
-
Li, S., et al. (2013). Macrophage Depletion Impairs Corneal Wound Healing after Autologous Transplantation in Mice. PLoS ONE, 8(9), e72232. [Link]
-
Prajapati, R., et al. (2021). Liposome encapsulated clodronate mediated elimination of pathogenic macrophages and microglia: A promising pharmacological regime to defuse cytokine storm in COVID-19. Cytokine & Growth Factor Reviews, 58, 64-77. [Link]
-
Han, X., et al. (2023). Depletion of macrophages with clodronate liposomes partially attenuates renal fibrosis on AKI–CKD transition. Renal Failure, 45(1), 2163351. [Link]
-
Moreno, S. G. (2018). Depleting Macrophages In Vivo with Clodronate-Liposomes. Methods in Molecular Biology, 1784, 259-262. [Link]
-
Zhang, Z., et al. (2024). An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption. Bio-protocol, 14(21), e5100. [Link]
-
Sivaraj, K. K., & Adams, R. H. (2025). In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal. Bio-protocol, 15(1), e5101. [Link]
-
Naito, M., et al. (1996). Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro. Journal of Leukocyte Biology, 60(3), 337-344. [Link]
-
Nagai, Y., et al. (2022). Validation of macrophage depletion by clodronate-liposomes injection. Journal of Neuroscience Research, 100(1), 12-25. [Link]
-
Moreno, S. G. (2018). Depleting Macrophages In Vivo with Clodronate-Liposomes. Methods in Molecular Biology, 1784, 259-262. [Link]
-
Wang, Y., et al. (2020). Macrophage Depletion With Clodronate-Containing Liposomes Affects the Incidence and Development of Rheumatoid Arthritis. Journal of Inflammation Research, 13, 41-50. [Link]
-
Zepeda-Cervantes, J., et al. (2018). Depletion of liver and splenic macrophages reduces the lethality of Shiga toxin-2 in a mouse model. Toxins, 10(11), 456. [Link]
-
Elomaa, I., et al. (1983). Effect of dichloromethylene diphosphonate (Cl2MDP) on immune function in breast cancer patients with bone metastases. British Journal of Cancer, 47(5), 655-659. [Link]
-
Jung, A., et al. (1984). Inhibition by diphosphonates of bone resorption induced by the Walker tumor of the rat. Cancer Research, 44(7), 3007-3011. [Link]
-
Frith, J. C., et al. (1996). Clodronate and liposome-encapsulated clodronate are metabolized to a toxic ATP analog, adenosine 5'-(beta, gamma-dichloromethylene) triphosphate, by mammalian cells in vitro. Journal of Bone and Mineral Research, 11(10), 1497-1506. [Link]
-
Burton, J. H., et al. (2011). Liposomal Clodronate Treatment For Tumor Macrophage Depletion in Dogs with Soft Tissue Sarcoma. Journal of Veterinary Internal Medicine, 25(1), 103-110. [Link]
-
Lee, Y., et al. (2024). Development of finely tuned liposome nanoplatform for macrophage depletion. Journal of Nanobiotechnology, 22(1), 108. [Link]
-
Mass, E., & Nimmerjahn, F. (2023). The stunning clodronate. Journal of Experimental Medicine, 220(5), e20230328. [Link]
-
van Rooijen, N., & van Kesteren-Hendrikx, E. (2002). Elimination of phagocytic cells in the spleen after intravenous injection of liposome-encapsulated dichloromethylene diphosphonate. An enzyme-histochemical study. Cell and Tissue Research, 309(3), 365-371. [Link]
-
Weivoda, M. M., et al. (2021). A Practical Procedure for the In Vitro Generation of Human Osteoclasts and Their Characterization. Frontiers in Cell and Developmental Biology, 9, 694892. [Link]
-
Tallia, F., et al. (2021). In vivo behavior of bioactive glass-based composites in animal models for bone regeneration. Biomaterials Science, 9(15), 5039-5061. [Link]
-
Streb, J. W., et al. (2018). Depletion of Tumor-Associated Macrophages Slows the Growth of Chemically Induced Mouse Lung Adenocarcinomas. Frontiers in Immunology, 9, 291. [Link]
-
Pita-Grisanti, V., et al. (2022). Macrophage depletion in neonatal juvenile mice in liver and spleen following clodronate liposome administration. Molecular Therapy - Methods & Clinical Development, 26, 166-176. [Link]
-
Mönkkönen, J., et al. (1994). Clodronate (dichloromethylene bisphosphonate) inhibits LPS-stimulated IL-6 and TNF production by RAW 264 cells. Life Sciences, 54(14), PL229-PL234. [Link]
-
Ebetino, F. H., et al. (2011). Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay. Frontiers in Bioscience, 16, 1545-1555. [Link]
-
Pita-Grisanti, V., et al. (2022). Macrophage Inhibitor Clodronate Enhances Liver Transduction of Lentiviral but Not Adeno-Associated Viral Vectors or mRNA Lipid Nanoparticles in Neonatal and Juvenile Mice. Human Gene Therapy, 33(17-18), 947-958. [Link]
-
Creative Biolabs. (n.d.). Clodronate Liposome. Retrieved from [Link]
-
Daraee, H., et al. (2016). Preparation, Characterization and Applications of Liposomes: State of the Art. Recent Patents on Nanomedicine, 6(2), 87-100. [Link]
-
Camilleri, J. P., et al. (1995). Methods for Assessing Splenic Macrophage Depletion by Liposome Encapsulated Clodronate. Inflammation Research, 44(4), 152-157. [Link]
-
Delmas, P. D., et al. (1982). Long term effects of dichloromethylene diphosphonate in Paget's disease of bone. The Journal of Clinical Endocrinology and Metabolism, 54(4), 837-844. [Link]
-
Milhaud, G., Labat, M. L., & Moricard, Y. (1983). (Dichloromethylene)diphosphonate-induced impairment of T-lymphocyte function. Proceedings of the National Academy of Sciences of the United States of America, 80(14), 4469-4473. [Link]
-
van Rooijen, N., & van Nieuwmegen, R. (1983). The immune response elicited by liposomes with entrapped dichloromethylene-diphosphonate and surface-associated antigen or hapten. Immunology Letters, 6(2), 97-101. [Link]
-
G. (2023). Targeting Macrophages as a Potential Therapeutic Intervention: Impact on Inflammatory Diseases and Cancer. International Journal of Molecular Sciences, 24(13), 10839. [Link]
Sources
- 1. Clodronate and liposome-encapsulated clodronate are metabolized to a toxic ATP analog, adenosine 5'-(beta, gamma-dichloromethylene) triphosphate, by mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long term effects of dichloromethylene diphosphonate in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by diphosphonates of bone resorption induced by the Walker tumor of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elimination of phagocytic cells in the spleen after intravenous injection of liposome-encapsulated dichloromethylene diphosphonate. An enzyme-histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage Inhibitor Clodronate Enhances Liver Transduction of Lentiviral but Not Adeno-Associated Viral Vectors or mRNA Lipid Nanoparticles in Neonatal and Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage depletion with clodronate-containing liposomes affects the incidence and development of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 10. Liposome encapsulated clodronate mediated elimination of pathogenic macrophages and microglia: A promising pharmacological regime to defuse cytokine storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depletion of macrophages with clodronate liposomes partially attenuates renal fibrosis on AKI–CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Macrophage Depletion Impairs Corneal Wound Healing after Autologous Transplantation in Mice | PLOS One [journals.plos.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Frontiers | Depletion of Tumor-Associated Macrophages Slows the Growth of Chemically Induced Mouse Lung Adenocarcinomas [frontiersin.org]
- 17. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for "Tetraisopropyl Dichloromethylene Diphosphonate" synthesis
To: Chemical Development Team / Process Chemistry Group From: Technical Support Center (Senior Application Scientist) Subject: Optimization & Troubleshooting Guide: Tetraisopropyl Dichloromethylene Diphosphonate Synthesis
Executive Summary & Molecule Profile
This guide provides an optimized technical framework for the synthesis of Tetraisopropyl Dichloromethylene Diphosphonate (CAS: 10596-22-2), a critical intermediate in the production of Clodronate (a first-generation bisphosphonate).[1]
While the literature often generalizes bisphosphonate synthesis, the isopropyl ester presents unique challenges compared to methyl or ethyl analogs—specifically regarding steric hindrance during the chlorination step and acid-lability during workup.[1]
Physicochemical Profile:
| Parameter | Value | Technical Note |
|---|
| Molecular Formula |
Core Synthesis Protocol (The "Hypochlorite" Route)
The most robust, scalable method for gem-dichlorination of methylene diphosphonates involves the use of sodium hypochlorite (NaOCl).[1] This method avoids the toxicity of Carbon Tetrachloride (
Reaction Scheme
Figure 1: Step-wise electrophilic halogenation of the active methylene bridge.
Step-by-Step Methodology
1. Preparation:
-
Substrate: Dissolve Tetraisopropyl methylene diphosphonate (1.0 eq) in Dichloromethane (DCM) or Chloroform (
).-
Expert Insight: While some protocols use neat reactants, using a solvent (1:1 v/v) mitigates the exotherm and improves phase transfer.
-
-
Reagent: Commercial Sodium Hypochlorite (10–15%).
2. Reaction:
-
Cool the organic phase to 0°C .
-
Add NaOCl solution dropwise while vigorously stirring.
-
pH Control (The "Secret Sauce"): The reaction generates hydroxide but can locally become acidic if HCl forms. Maintain the aqueous phase pH between 8.0 and 9.5 .
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
3. Monitoring:
-
Monitor via 31P NMR .
-
Starting Material: ~
17 ppm (triplet/multiplet). -
Product: ~
6–8 ppm (singlet, shifted upfield due to shielding by Cl). -
Stop when: The monochloro intermediate (doublet of doublets) disappears.
-
4. Workup:
-
Quench excess oxidant with saturated Sodium Sulfite (
) solution (keep cool). -
Dry organic layer over
.[6] -
Concentrate in vacuo.
Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Q1: My yield is low (<50%), and the product seems to "disappear" during workup.
Diagnosis: Acid Hydrolysis. Explanation: The isopropyl group is significantly more acid-labile than ethyl or methyl groups.[1] If you acidified the mixture (e.g., using 1M HCl) to quench or separate layers, you likely hydrolyzed the ester to Clodronic Acid (or partial esters).[1] Clodronic acid is highly water-soluble and will remain in the aqueous waste stream.[1] Solution:
-
Never acidify below pH 5 during workup.
-
Quench with neutral sodium sulfite.
-
If an emulsion forms, use brine, not acid, to break it.[1]
Q2: I have a persistent impurity (~5-10%) that won't convert to product.
Diagnosis: Monochloro Intermediate. Explanation: The second chlorination is slower than the first due to the steric bulk of the isopropyl groups and the electron-withdrawing effect of the first chlorine atom.[1] Solution:
-
Refresh the Bleach: Add a fresh aliquot (0.5 eq) of NaOCl after 3 hours.
-
Phase Transfer Catalyst: Add 1-2 mol% of TBAB (Tetrabutylammonium bromide) .[1] This helps transfer the hypochlorite ion into the organic phase, accelerating the reaction.
Q3: The product is oil, but literature says it's a solid. How do I purify it?
Diagnosis: Supercooling / Impurities. Explanation: The melting point is ~50°C. Small amounts of impurities (monochloro species or solvents) depress the melting point significantly, keeping it liquid. Solution:
-
Do NOT Distill at ambient pressure (it decomposes >200°C).
-
Crystallization: Dissolve the crude oil in a minimum amount of warm n-Heptane or Hexane (approx 40°C).[1] Cool slowly to 0°C. If it doesn't precipitate, scratch the glass or add a seed crystal.
-
Vacuum Distillation: Only if necessary. Requires high vacuum (<1 mmHg) to keep the bath temp below 160°C.
Q4: Can I use instead of Bleach?
Answer: Yes, but with caveats.
The reaction of the phosphonate carbanion (generated by NaH or LiHMDS) with
-
Toxic:
is a restricted carcinogen. -
Atom Economy: It generates poor atom economy compared to bleach. Recommendation: Stick to the bleach method unless you require anhydrous conditions for a subsequent "one-pot" step.[1]
Workup & Purification Workflow
Figure 2: Optimized downstream processing workflow emphasizing pH safety.
References
-
Marinetti, A., & Savignac, P. (1997).[1] Diethyl (Dichloromethyl)phosphonate: Preparation and Use in the Synthesis of Alkynes. Organic Syntheses, 74, 108. (Foundational protocol for bleach-mediated chlorination of phosphonates).[1]
-
Vepsäläinen, J. J. (2002).[1] Bisphosphonate Prodrugs: A New Family of Molecules for Bone Targeting. Current Medicinal Chemistry. (Discusses the hydrolytic stability of isopropyl vs. ethyl esters in bisphosphonates).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4193748, Tetraisopropyl dichloromethylene diphosphonate. (Authoritative source for physicochemical properties).[1]
-
Turhanen, P. A., et al. (2002).[1] Synthesis of etidronate and clodronate partial esters. Beilstein Journal of Organic Chemistry. (Detailed insights into the separation and stability of bisphosphonate esters).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Tetraisopropyl Dichloromethylene Diphosphonate [cymitquimica.com]
- 5. Quality Assessment of Tc-99m Methylene Diphosphonate (MDP) Radiopharmaceutical Prepared Using Different Cold Kit Fractionation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Preventing degradation of "Tetraisopropyl Dichloromethylene Diphosphonate" in experiments
A comprehensive guide for researchers, scientists, and drug development professionals on the prevention of degradation of Tetraisopropyl Dichloromethylene Diphosphonate in experimental settings.
This guide provides in-depth technical assistance to ensure the stability and integrity of Tetraisopropyl Dichloromethylene Diphosphonate throughout your research. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and prevent compound degradation, ensuring the reliability and reproducibility of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What is Tetraisopropyl Dichloromethylene Diphosphonate and what are its primary applications?
Tetraisopropyl Dichloromethylene Diphosphonate is a bisphosphonate ester. It is characterized by a central dichloromethylene (-CCl₂-) group linked to two phosphonate moieties, each esterified with isopropyl groups.[1] Due to its high lipophilicity, it serves as a crucial intermediate in the synthesis of Clodronic Acid, a bone resorption inhibitor.[1]
Q2: What are the main factors that can cause the degradation of this compound?
The primary degradation pathway for Tetraisopropyl Dichloromethylene Diphosphonate is the hydrolysis of its isopropyl ester bonds. This process is significantly influenced by:
-
Moisture: The compound is sensitive to water.
-
pH: Hydrolysis is accelerated in both acidic and basic conditions.
-
Temperature: Elevated temperatures can increase the rate of degradation.
Q3: How should I properly store Tetraisopropyl Dichloromethylene Diphosphonate?
To ensure its stability, the compound should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight and heat sources.[2] It is essential to keep the compound in its original, tightly sealed container to prevent moisture ingress.
Q4: What are the initial signs of degradation I should look for?
Visual inspection of the pure compound may not always reveal degradation. However, for solutions, the appearance of precipitates or a change in color could indicate a problem. The most reliable way to detect degradation is through analytical techniques such as ³¹P NMR or GC-MS, which can identify the presence of hydrolysis products.
II. Troubleshooting Experimental Issues
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of Tetraisopropyl Dichloromethylene Diphosphonate in your experimental solutions.
Troubleshooting Steps:
-
Solvent Selection:
-
Tetraisopropyl Dichloromethylene Diphosphonate is highly lipophilic, with a LogP value of 6.16, indicating a strong preference for organic solvents over water.[1]
-
For stock solutions, use anhydrous aprotic organic solvents.
-
When preparing aqueous working solutions, minimize the time the compound is in the aqueous phase and use a buffered system within a neutral pH range.
-
-
pH of Aqueous Buffers:
-
Temperature Control:
-
Conduct your experiments at the lowest feasible temperature to minimize thermal degradation.
-
Avoid heating solutions containing Tetraisopropyl Dichloromethylene Diphosphonate unless absolutely necessary and validated.
-
Issue 2: Poor Solubility or Precipitation in Aqueous Media
Possible Cause: The high lipophilicity of the compound and potential degradation.
Troubleshooting Steps:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in an appropriate anhydrous organic solvent.
-
To aid dissolution, gentle warming and vortexing can be applied, but avoid excessive heat.
-
-
Preparation of Aqueous Working Solutions:
-
Add the organic stock solution to the aqueous buffer dropwise while vortexing to facilitate dispersion and prevent immediate precipitation.
-
The final concentration of the organic solvent in your aqueous working solution should be kept to a minimum to avoid affecting your experimental system. For many cell-based assays, a final concentration of DMSO or ethanol below 0.5% is recommended to avoid solvent-induced cytotoxicity.[5][6]
-
III. Protocols for Stability and Quality Control
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare stable solutions of Tetraisopropyl Dichloromethylene Diphosphonate for experimental use.
Materials:
-
Tetraisopropyl Dichloromethylene Diphosphonate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, anhydrous microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Appropriate aqueous experimental buffer (pH 7.0-7.4)
Procedure:
-
Stock Solution (e.g., 10 mM in anhydrous DMSO): a. Under anhydrous conditions (e.g., in a glove box or with careful handling to minimize exposure to air), weigh the required amount of Tetraisopropyl Dichloromethylene Diphosphonate. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. c. Vortex thoroughly until the compound is completely dissolved. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solution (e.g., 100 µM): a. Warm an aliquot of the stock solution to room temperature. b. While vortexing the aqueous buffer, add the required volume of the stock solution dropwise. c. Ensure the final concentration of the organic solvent is compatible with your experimental system. d. Use the freshly prepared working solution immediately.
Protocol 2: Monitoring Degradation using ³¹P NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the integrity of Tetraisopropyl Dichloromethylene Diphosphonate and detect the presence of hydrolysis products.
Rationale: ³¹P NMR is a powerful technique for the analysis of phosphorus-containing compounds, providing distinct signals for different phosphorus environments.[7][8][9]
Sample Preparation:
-
Dissolve a known amount of the Tetraisopropyl Dichloromethylene Diphosphonate sample in a deuterated solvent (e.g., CDCl₃ for the pure compound or a buffered D₂O solution for stability studies).
-
Transfer the solution to an NMR tube.
³¹P NMR Analysis:
-
Expected Chemical Shift: The intact Tetraisopropyl Dichloromethylene Diphosphonate should exhibit a single peak in the phosphonate region of the ³¹P NMR spectrum.
-
Detection of Degradation Products: The appearance of new peaks, likely at different chemical shifts, would indicate the formation of hydrolysis products (partially or fully de-esterified diphosphonate). The integration of these peaks relative to the parent compound can be used for quantification.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify Tetraisopropyl Dichloromethylene Diphosphonate and its potential degradation products.
Rationale: GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile organic compounds.[10][11]
Sample Preparation:
-
Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If analyzing from an aqueous matrix, perform a liquid-liquid extraction with a water-immiscible organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate if necessary.
GC-MS Parameters (Illustrative Example):
| Parameter | Setting |
| GC Column | DB-5ms or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) |
| MS Detector | Scan mode or Selected Ion Monitoring (SIM) |
Data Analysis: The retention time and mass spectrum of the main peak should correspond to that of a pure standard of Tetraisopropyl Dichloromethylene Diphosphonate. The appearance of additional peaks with mass spectra consistent with hydrolyzed products would indicate degradation.
IV. Chemical Compatibility
To prevent degradation, avoid co-administration or mixing of Tetraisopropyl Dichloromethylene Diphosphonate with the following:
-
Strong Acids and Bases: These will catalyze the hydrolysis of the ester linkages.
-
Strong Oxidizing Agents: While the C-P bond is relatively stable, strong oxidizers could potentially lead to unwanted side reactions.
-
Reactive Metal Ions: Diphosphonates can chelate divalent and trivalent metal ions, which may affect their stability and activity.[12]
V. Visualization of Degradation and Workflows
Diagram 1: Hydrolysis Pathway of Tetraisopropyl Dichloromethylene Diphosphonate
Caption: Decision tree for troubleshooting experimental inconsistencies.
VI. References
-
Vepsäläinen, J., et al. (1997). Preparation and Identification of Tetraamide Esters of Methylene and (Dichloromethylene)bisphosphonates. ResearchGate. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
LCGC International. (2008). GC-MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]
-
MDPI. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 27(19), 6296. Retrieved from [Link]
-
ResearchGate. (2006). Metabolic properties of phosphonate esters. Journal of Drug Delivery Science and Technology, 16(5), 339-344. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (1990). Analysis of (dichloromethylene) bisphosphonate in urine by capillary gas chromatography-mass spectrometry. Journal of Chromatography, 525(1), 127-136. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria. Environmental Monitoring and Assessment, 125(1-3), 279-286. Retrieved from [Link]
-
National Center for Biotechnology Information. (1990). The uptake of clodronate (dichloromethylene bisphosphonate) by macrophages in vivo and in vitro. Calcified Tissue International, 46(3), 193-200. Retrieved from [Link]
-
National Center for Biotechnology Information. (1994). Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro. The American Journal of Pathology, 144(5), 937-947. Retrieved from [Link]
-
National Center for Biotechnology Information. (1995). Depletion of alveolar macrophages by liposome-encapsulated dichloromethylene diphosphonate. The American Journal of Respiratory Cell and Molecular Biology, 12(1), 82-90. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters. Journal of Medicinal Chemistry, 56(17), 6877-6886. Retrieved from [Link]
-
National Center for Biotechnology Information. (1982). A 31P-NMR study of structural and functional aspects of phosphate and phosphonate distribution in Tetrahymena. Biochimica et Biophysica Acta, 720(4), 329-337. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Phosphonate Ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]
-
ResearchGate. (2014). Hydrolysis of Fatty Esters in DCM/Methanol. Retrieved from [Link]
-
ResearchGate. (2018). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Journal of Molecular Liquids, 272, 936-946. Retrieved from [Link]
-
Reddit. (2019). What solvents are DMSO/DMF miscible with?. Retrieved from [Link]
-
cromlab-instruments.es. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Capillary GC Column. Retrieved from [Link]
-
NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
ResearchGate. (2015). 31P NMR Study on Some Phosphorus-Containing Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 843-849. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. Journal of Analytical Methods in Chemistry, 2021, 6688924. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology, 14, 1269384. Retrieved from [Link]
-
ResearchGate. (2015). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Cytotechnology, 67(6), 1035-1043. Retrieved from [Link]
Sources
- 1. Dichloromethylenediphosphonic acid 22560-50-5 [sigmaaldrich.com]
- 2. The uptake of clodronate (dichloromethylene bisphosphonate) by macrophages in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphonate - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Tetraisopropyl Dichloromethylene Diphosphonate Synthesis
Topic: Troubleshooting Common Impurities & Synthesis Optimization Product Focus: Tetraisopropyl Dichloromethylene Diphosphonate (Clodronate Precursor) Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers
Executive Summary & Reaction Overview
Tetraisopropyl dichloromethylene diphosphonate (CAS: 10596-22-2) is a critical intermediate in the synthesis of Clodronic acid (Clodronate), a first-generation bisphosphonate used for osteolytic bone diseases. The synthesis typically involves the geminal dichlorination of tetraisopropyl methylenebisphosphonate.
While multiple routes exist, the most common laboratory and industrial method utilizes sodium hypochlorite (NaOCl) as a chlorinating agent due to its scalability and "green" profile compared to solvent-heavy methods involving carbon tetrachloride (
Core Reaction Scheme
The transformation proceeds via stepwise electrophilic halogenation at the methylene bridge.
Figure 1: Reaction pathway showing the stepwise chlorination and potential hydrolysis risks.[1] The monochloro species is a stable intermediate that often persists if reaction kinetics are stalled.
Troubleshooting Guide: Common Impurities
Issue 1: Persistence of Monochloro-Impurity
Symptom: HPLC/GC analysis shows a peak at [M-34] relative to the product, identified as Tetraisopropyl chloromethylene diphosphonate. Diagnosis: Incomplete chlorination. The second chlorination step is kinetically slower than the first due to the steric bulk and electron-withdrawing effect of the first chlorine atom.
| Root Cause | Technical Explanation | Corrective Action |
| Insufficient Hypochlorite | The reagent degrades over time. Commercial bleach (10-15%) loses titer rapidly. | Titrate NaOCl before use. Use a minimum of 3.5–4.0 equivalents relative to the substrate to drive the equilibrium [3]. |
| Poor Phase Transfer | The reaction is biphasic (Organic/Aqueous). The lipophilic ester resides in the organic layer, while the hypochlorite anion ( | Increase Stirring Rate (>800 RPM). Ensure the biphasic mixture appears as a pseudo-emulsion. |
| pH Drift | Chlorination consumes base, dropping the pH. At neutral pH, | Maintain pH 9–11. Periodically check pH or use a buffered system. Do not let pH drop below 8. |
Issue 2: Formation of Hydrolysis Products (Partial Esters)
Symptom: Appearance of polar impurities (Triisopropyl esters) or acidic species; reduced yield; product signals shifting in
-
Q: Why is my ester hydrolyzing even at pH 10?
-
A: While isopropyl esters are more stable than methyl/ethyl esters, the electron-withdrawing chlorine atoms on the central carbon make the phosphorus center more electrophilic, increasing susceptibility to nucleophilic attack by
.
-
-
Protocol Adjustment:
-
Temperature Control: Maintain reaction temperature strictly <10°C (ideally 0–5°C) during the addition of hypochlorite [4].
-
Quench Rapidly: Do not allow the reaction to stir overnight if conversion is complete. Quench with sodium sulfite (
) immediately upon confirming conversion.
-
Issue 3: "Sticky" Residues and Coloration
Symptom: The final oil is yellow/orange or viscous (tar-like). Diagnosis: Presence of radical coupling byproducts or transition metal contaminants from the bleach source.
-
Solution:
-
Use Reagent Grade NaOCl rather than industrial bleach if color is critical.
-
Wash Protocol: Include a wash with 0.1 M EDTA or dilute HCl (carefully) during workup to remove iron traces which form colored complexes with phosphonates.
-
Standardized Synthesis Protocol (Best Practice)
This protocol minimizes the "Monochloro" and "Hydrolysis" impurities described above.
Reagents:
-
Tetraisopropyl methylenebisphosphonate (1.0 eq)
-
Sodium Hypochlorite solution (10–13% active chlorine, ~4.0 eq)
-
Solvent: Dichloromethane (DCM) or
(if permitted) -
Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.05 eq) – Accelerates phase transfer.
Workflow:
-
Preparation: Dissolve the starting material in DCM (concentration ~0.5 M). Cool the solution to 0°C in an ice bath.
-
Chlorination: Add the NaOCl solution dropwise over 30–60 minutes.
-
Critical Control Point: Monitor internal temperature; do not exceed 5°C.
-
-
Reaction: Vigorously stir the biphasic mixture at 0–5°C for 2–4 hours.
-
In-Process Control (IPC): Check by
P NMR.[2]-
Starting Material:
~17 ppm (triplet/multiplet) -
Monochloro:
~12 ppm -
Target Dichloro:
~6–8 ppm (singlet) [5].
-
-
-
Workup:
-
Separate phases.
-
Wash organic layer with saturated
(removes excess oxidant). -
Wash with water and brine.
-
Dry over
and concentrate in vacuo (bath < 40°C to prevent thermal degradation).
-
Frequently Asked Questions (FAQ)
Q1: Can I distill the product to purify it? A: Yes, but with extreme caution. Tetraisopropyl dichloromethylene diphosphonate has a high boiling point. Vacuum distillation requires high vacuum (<0.5 mmHg). Warning: Bisphosphonates can undergo thermal decomposition (elimination of propene) at temperatures >150°C. Column chromatography (Silica, EtOAc/Hexane or EtOAc/MeOH) is safer for small scales.
Q2: How do I store the synthesized ester? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive.[3] Long-term exposure to ambient moisture will lead to slow hydrolysis to the acid form (Clodronic acid precursor), which precipitates as a white solid.
Q3: Why is the Monochloro impurity so difficult to remove? A: Physically, the Monochloro and Dichloro analogs have very similar polarity (LogP) and boiling points, making separation by silica chromatography or distillation inefficient. Chemical conversion (driving the reaction to completion) is the only reliable purification strategy. If Monochloro remains (>5%), add fresh NaOCl and continue stirring rather than attempting to purify.
Analytical Reference Data
| Compound | Key Characteristic | |
| Starting Material | ~16.5 - 17.5 | Triplet ( |
| Monochloro Impurity | ~11.0 - 12.5 | Doublet ( |
| Target (Dichloro) | 6.0 - 8.0 | Singlet (Decoupled) |
| Hydrolysis Product | Shift varies with pH | Broad peaks, often shifted downfield |
References
-
Organic Syntheses. (2011). Diethyl (Dichloromethyl)phosphonate Synthesis. Organic Syntheses, Coll. Vol. 10, p.284. Retrieved January 31, 2026, from [Link]
-
Wu, X., et al. (2016). Synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. National Institutes of Health (PMC). Retrieved January 31, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Clodronate Impurities and Standards. Retrieved January 31, 2026, from [Link]
Sources
Technical Support Center: Optimizing Tetraisopropyl Dichloromethylene Diphosphonate Synthesis
Executive Summary & Core Chemistry
User Query: "How do I improve the yield and purity of Tetraisopropyl Dichloromethylene Diphosphonate (Cl₂MDP-iPr₄)?"
The Challenge: The synthesis of Cl₂MDP-iPr₄ is the critical precursor step for Clodronate (a first-generation bisphosphonate). The standard industrial route involves the gem-dihalogenation of tetraisopropyl methylene diphosphonate using sodium hypochlorite (NaOCl).
Researchers often encounter three failure modes:
-
Incomplete Halogenation: Presence of monochloro-species.
-
Ester Hydrolysis: Loss of isopropyl groups due to pH/temperature excursions.
-
Phase Separation Issues: Difficulty isolating the product from the aqueous haloform reaction matrix.
The Solution: High yields (>85%) are achievable only by strictly controlling the pH-Temperature-Stoichiometry Triad . The reaction is biphasic and exothermic; ignoring the thermodynamics leads to hydrolysis.
The "Golden Standard" Protocol
Note: This protocol assumes a starting scale of 100g of Tetraisopropyl Methylene Diphosphonate. Adjust proportionally.
Reagents & Stoichiometry
| Component | Role | Stoichiometry | Critical Specification |
| Tetraisopropyl Methylene Diphosphonate | Substrate | 1.0 equiv | Purity >98% (by ³¹P NMR) |
| Sodium Hypochlorite (NaOCl) | Chlorinating Agent | 4.0 - 5.0 equiv | Must be titrated. Use 10-14% active Cl₂. Old bleach causes failure. |
| Sodium Hydroxide (NaOH) | pH Buffer | As needed | Maintain pH 9.5–10.5. |
| Dichloromethane (DCM) | Extraction Solvent | N/A | HPLC Grade. |
| Sodium Sulfite (Na₂SO₃) | Quencher | Excess | Saturated solution. |
Step-by-Step Workflow
-
Preparation: Charge the reaction vessel with Tetraisopropyl Methylene Diphosphonate. Cool to 0°C .
-
Controlled Addition: Add cold NaOCl solution dropwise.
-
Expert Insight: The reaction is highly exothermic. If internal temp exceeds 10°C , ester hydrolysis accelerates exponentially.
-
-
pH Maintenance: Monitor pH continuously. The reaction produces HCl as a byproduct, neutralizing the bleach.
-
Action: Co-feed 50% NaOH to maintain pH between 9.5 and 10.5 .
-
Warning: pH > 11.0 risks saponification of the isopropyl esters. pH < 9.0 destabilizes hypochlorite (releasing Cl₂ gas).
-
-
Completion Check: Stir vigorously at 0–5°C for 2–4 hours.
-
Validation: Take an aliquot for ³¹P NMR.
-
Target: Singlet at ~ -2 to -4 ppm (Product).
-
Impurity: Triplet (Monochloro) or Quintet (Starting Material).
-
-
Quenching: Once conversion is >99%, destroy excess hypochlorite with saturated Na₂SO₃ until starch-iodide paper is negative.
-
Extraction: Extract with cold Dichloromethane (DCM). Wash organic phase with brine.[1] Dry over MgSO₄ and concentrate in vacuo.
Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q: I am stuck with 15% monochloro-impurity (Cl-MDP) that won't convert. Adding more bleach doesn't help. Why? A: This is a pH crash issue.
-
Mechanism: As the reaction proceeds, the substitution of the first proton releases HCl, dropping the pH. If the pH drops below 9, the hypochlorite equilibrium shifts toward Cl₂ (gas) or chlorate formation, losing its ability to perform the second halogenation effectively on the sterically hindered isopropyl ester.
-
Fix: You must maintain the pH > 9.5 throughout the entire addition. If you are already at the end, re-adjust pH to 10 and add fresh (titrated) NaOCl.
Q: My yield is low (<50%), and the product is a viscous acidic gum. What happened? A: You likely suffered Ester Hydrolysis .
-
Diagnosis: Check ³¹P NMR.[2] Do you see broad peaks shifted downfield? This indicates P-OH species (acid).
-
Cause: The reaction temperature likely spiked during the NaOCl addition. The combination of high pH (alkaline bleach) and heat (>20°C) rapidly hydrolyzes phosphonate esters.
-
Fix: Improved heat exchange. Use a jacketed reactor with glycol coolant. Never allow T > 10°C.
Category B: Purification & Analysis
Q: The product looks cloudy/milky after concentration. How do I clear it? A: This is usually trapped water or inorganic salts .
-
Fix: Dissolve the oil in dry n-Hexane or Toluene. The product is soluble, but the salts/water are not. Filter the suspension through a celite pad, then re-concentrate.
-
Note: Isopropyl esters are lipophilic; use this to your advantage to separate from hydrolyzed (hydrophilic) byproducts.
Q: How do I interpret the ³¹P NMR for this specific transformation? A:
-
Starting Material (CH₂): ~ 18-20 ppm (Quintet or multiplet due to H-P coupling).
-
Monochloro (CHCl): ~ 8-10 ppm (Triplet).
-
Target Dichloro (CCl₂): ~ -2 to -4 ppm (Singlet). Note: The shift moves upfield as electron-withdrawing chlorines are added.
Visualizing the Process
Diagram 1: Reaction Logic & Control Points
Caption: Workflow for the controlled chlorination of methylene diphosphonate. The feedback loops (dashed lines) represent critical control points for pH and stoichiometry.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic tree for identifying root causes of synthesis failure based on observed symptoms.
References
-
Quimby, O. T. (1966). Process for Preparing Organophosphorus Compounds. U.S. Patent 3,251,907. Link
- Context: The foundational patent describing the hypohalite route for gem-dihalogenation of methylene diphosphon
-
Niemi, R., et al. (1999). Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel acyloxyalkyl esters of clodronic acid. Journal of Medicinal Chemistry, 42(25), 5053-5058. Link
- Context: Discusses the synthesis and stability of clodronate esters, providing data on lipophilicity and hydrolysis rates relevant to the isopropyl ester stability.
- Vepsäläinen, J. (2002). Bisphosphonate Prodrugs: A New Way to Combat Bone Diseases. Current Medicinal Chemistry, 9(12), 1201-1208.
-
BenchChem. (n.d.). Tetraisopropyl Dichloromethylene Diphosphonate Product Data. Link
- Context: Verification of the commercial availability and standard industrial precursors (Phosphorous acid/Methylacetone routes mentioned for general phosphon
Sources
Technical Support Center: Synthesis & Troubleshooting of Tetraisopropyl Dichloromethylene Diphosphonate
Topic: Side reactions in the synthesis of "Tetraisopropyl Dichloromethylene Diphosphonate" Content type: Technical Support Center Guide
From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams, Process Chemistry Units Subject: Optimization and Impurity Control in Clodronate Ester Synthesis
Executive Summary
This guide addresses the synthesis of Tetraisopropyl Dichloromethylene Diphosphonate (often abbreviated as the tetraisopropyl ester of Clodronic Acid). This compound is a critical intermediate in the production of bisphosphonate therapeutics. The primary synthetic route involves the electrophilic chlorination of tetraisopropyl methylene diphosphonate (TIP-MDP) using sodium hypochlorite (NaOCl).
While the reaction appears straightforward, it is governed by a delicate balance of kinetics and thermodynamics. Deviations in pH, temperature, or stoichiometry often lead to three primary failure modes: incomplete chlorination (monochloro impurity) , ester hydrolysis , and C-P bond cleavage .
Reaction Mechanism & Pathway Analysis
To troubleshoot effectively, one must understand the stepwise nature of the reaction. The methylene protons (
Key Insight: The second proton is less acidic than the first due to the electron-withdrawing effect of the first chlorine atom being counteracted by steric hindrance and resonance changes, but the reaction generally proceeds to the dichloro state if sufficient oxidant is present.
Visualization: Reaction Network
The following diagram illustrates the primary synthesis pathway and the critical side-reaction diversion points.
Figure 1: Stepwise chlorination pathway of TIP-MDP showing critical diversion points for hydrolysis and radical side reactions.
Critical Process Parameters (CPPs)
The following parameters are non-negotiable for high-purity synthesis.
| Parameter | Target Range | Scientific Rationale |
| pH | 10.0 – 11.5 | Hypochlorite is stable in base. Below pH 9, HOCl dominates, increasing oxidation potential but risking acid-catalyzed ester hydrolysis. |
| Temperature | < 5°C (Addition) | The reaction is exothermic. High temperatures accelerate ester hydrolysis and C-P bond cleavage. |
| Stoichiometry | 3.0 - 4.0 eq NaOCl | A significant excess is required to drive the second chlorination step to completion and account for hypochlorite decomposition. |
| Quenching | Sodium Sulfite | Essential to destroy excess oxidant before lowering pH for extraction; prevents post-reaction oxidation. |
Troubleshooting Guide & FAQs
Issue 1: Presence of Monochloro Impurity
Symptom: NMR shows a doublet at
-
Q: I added the calculated stoichiometric amount of bleach (2.0 eq). Why is the reaction incomplete?
-
A: Commercial bleach (NaOCl) degrades over time. "12%" bleach may actually be 8-9%. Furthermore, the second chlorination step is kinetically slower. Action: Use 3.0–4.0 equivalents. Titrate your bleach source before use.
-
-
Q: Can I heat the reaction to push it to completion?
-
A: No. Heating above 20°C significantly increases the rate of ester hydrolysis (cleaving the isopropyl groups). Action: Extend reaction time at 0–5°C rather than increasing temperature.
-
Issue 2: Low Yield & Formation of Acidic Species
Symptom: Product loss during aqueous workup; appearance of broad peaks in NMR (acidic protons). Root Cause: Ester Hydrolysis. Bisphosphonate esters are labile, particularly the dichloromethylene variants which are electron-deficient.
-
Q: My workup involves acidifying to pH 1 to extract. Is this correct?
-
A: Critical Error. While TIP-MDP is relatively stable, the dichloro product is highly susceptible to acid-catalyzed hydrolysis. Action: Maintain pH > 7 during extraction if possible. If acidification is necessary to remove amine catalysts (if used), use weak acids (e.g., citric acid) and work quickly at 0°C.
-
-
Q: I see "fizzing" during the quench.
-
A: This is normal (
release or decomposition), but if uncontrolled, the local heat generation causes hydrolysis. Action: Add the quenching agent (sodium sulfite) slowly as a cold solution.
-
Issue 3: Unidentified Impurities (Non-Phosphonate)
Symptom: Extra peaks in the alkyl region of the NMR; product discoloration. Root Cause: Radical Chlorination.[1]
-
Q: Why is my product turning yellow/brown?
-
A: You likely have radical chlorination of the isopropyl groups. This occurs if the reaction is exposed to strong light or metal contaminants. Action: Wrap the reaction vessel in aluminum foil to exclude light. Ensure high-purity reagents (low iron content).
-
Diagnostic Logic Tree
Use this flow to diagnose your specific synthesis failure.
Figure 2: Diagnostic logic tree for isolating synthesis failures.
Standardized Experimental Protocol
For the synthesis of Tetraisopropyl Dichloromethylene Diphosphonate
-
Preparation: Charge a reaction vessel with Tetraisopropyl Methylene Diphosphonate (1.0 eq) and Carbon Tetrachloride (
) or Dichloromethane (DCM). Cool to 0°C. -
Chlorination: Slowly add Sodium Hypochlorite solution (10-14%, 4.0 eq) while maintaining internal temperature below 5°C .
-
Reaction: Stir vigorously at 0°C for 2–4 hours.
-
Checkpoint: Take an aliquot for NMR. Look for the disappearance of the
triplet/multiplet and the intermediate monochloro doublet.
-
-
Quench: Carefully add saturated Sodium Sulfite (
) solution until starch-iodide paper shows no oxidant. -
Workup: Separate phases. Wash the organic layer with cold water and brine. Dry over
. -
Purification: Concentrate under reduced pressure. If necessary, purify via high-vacuum distillation (note: high vacuum required to keep boiling point low and prevent decomposition).
References
- Preparation of tetra-secondary alkyl methylenediphosphonates.
-
Controlled monohalogenation of phosphonates Part IV. Source: ResearchGate (Snippet from Tetrahedron or similar journal context). Relevance: Discusses the stepwise nature of halogenation and the difficulty in separating mono/di species. URL:[Link]
-
Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride (Analogous ester/halide hydrolysis mechanisms). Source: PubMed / NIH. Relevance: Provides kinetic data on the hydrolysis of acid chlorides and esters under varying pH, supporting the requirement for pH control. URL:[Link]
-
Sodium hypochlorite: A green medium for organic reactions. Source:[5] ResearchGate.[6] Relevance: details the pH-dependent oxidative potential and stability of NaOCl in organic synthesis. URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Comment on the effectiveness of sodium hypochlorite against Clostridioides difficile spores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical, cytotoxic and genotoxic analysis of etidronate in sodium hypochlorite solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tetraisopropyl Dichloromethylene Diphosphonate
Answering the user's request.
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of Tetraisopropyl Dichloromethylene Diphosphonate (CAS 10596-22-2). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this crucial intermediate in the synthesis of clodronic acid and other bisphosphonates[1][2][3][4].
As a moisture and temperature-sensitive, lipophilic liquid, its purification presents unique challenges[1]. This guide provides in-depth, field-proven protocols and troubleshooting advice to help you achieve the high purity required for your research and development endeavors.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding what you need to remove. The impurity profile is intrinsically linked to the synthetic route employed.
Q: What are the most common impurities I should expect from the synthesis of Tetraisopropyl Dichloromethylene Diphosphonate?
A: The majority of syntheses rely on variations of the Michaelis-Arbuzov reaction[5][6]. Consequently, the primary impurities are typically unreacted starting materials, reaction intermediates, and by-products from side reactions.
-
Unreacted Starting Materials: The most common is the triisopropyl phosphite starting material. Its presence suggests an incomplete reaction.
-
Partially Reacted Intermediates: You may encounter monophosphonate intermediates, where the dichloromethylene group has only reacted with one phosphite molecule.
-
By-products of the Michaelis-Arbuzov Reaction: The reaction mechanism involves the formation of a phosphonium salt intermediate and subsequent SN2 attack by the displaced halide[5]. Side reactions can lead to by-products such as isopropyl chloride and various rearranged phosphorus-containing species[7].
-
Hydrolysis Products: Given the compound's sensitivity to moisture, partial hydrolysis of the isopropyl ester groups is a significant concern[1][8]. This can lead to the formation of various phosphonic acid species, which can complicate purification and downstream reactions.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., toluene, THF, hexanes) are common impurities that need to be removed.
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Specific Example | Rationale for Presence | Key Analytical Signature (¹H NMR) |
| Starting Material | Triisopropyl phosphite | Incomplete reaction | Distinct septet and doublet for isopropyl groups, different chemical shift from the product. |
| By-product | Isopropyl chloride | Formed during the Arbuzov rearrangement | Characteristic signals in the alkyl region. |
| Side-Reaction Product | Diethyl benzylphosphonate (example) | By-products can form depending on specific reaction conditions[7] | Aromatic and ethyl signals would be present. |
| Hydrolysis Product | Partially hydrolyzed diphosphonate | Exposure to moisture during reaction or workup[8] | Broad OH peaks, shifts in adjacent CH signals, complex ³¹P NMR. |
| Solvent Residue | Toluene, Hexane, Ethyl Acetate | Incomplete removal after workup | Characteristic peaks for the specific solvent[9]. |
Section 2: Choosing Your Purification Strategy
The optimal purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The compound is a colorless liquid, which guides the choice of technique[2].
Q: How do I decide between column chromatography, distillation, or a simple aqueous wash?
A: This decision tree outlines a logical approach. The key is to first assess your crude product's complexity using a quick analytical technique like Thin Layer Chromatography (TLC) or NMR.
Sources
- 1. Tetraisopropyl Dichloromethylene Diphosphonate [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Tetraisopropyl Dichloromethylene Diphosphonate | CAS 10596-22-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction | MDPI [mdpi.com]
- 8. Partial Hydrolysis of Diphosphonate Ester During the Formation of Hybrid TiO2 Nanoparticles: Role of Acid Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Resistance to Tetraisopropyl Dichloromethylene Diphosphonate (TIDDP)
[1]
Current Status: Operational Subject: Troubleshooting Efficacy & Resistance Profiles in Cell Lines Compound Class: Lipophilic Bisphosphonate Ester / Clodronate Prodrug CAS: 10596-22-2[1]
Executive Summary: The "Prodrug Paradox"
Welcome to the technical guide for Tetraisopropyl Dichloromethylene Diphosphonate (TIDDP) . As a Senior Application Scientist, I often see researchers conflate the behavior of this esterified compound with its parent acid, Clodronate (Clodronic acid).
Crucial Distinction: TIDDP is a lipophilic prodrug/intermediate .[1] Unlike standard Clodronate salts (which require endocytosis or liposomal delivery), TIDDP crosses the cell membrane via passive diffusion . However, it is biologically inert until intracellular esterases hydrolyze the isopropyl groups to release the active Clodronate moiety.
Resistance to TIDDP is rarely due to the same mechanisms as standard bisphosphonate resistance. It is most often a failure of intracellular activation (hydrolysis) or hydrophobic efflux , rather than target mutation.
Module 1: Diagnostic Workflow & Mechanism
To overcome resistance, you must identify where the "Death Pathway" is broken. Below is the validated signaling and activation cascade for TIDDP.
The TIDDP Activation Pathway (DOT Visualization)
Figure 1: The activation cascade of TIDDP.[1] Note that unlike standard bisphosphonates, TIDDP requires enzymatic hydrolysis (Yellow Node) to become active.[1] Resistance often occurs at the Efflux node or due to low Esterase activity.
Module 2: Troubleshooting Resistance
If your cell lines are resistant to TIDDP (high IC50), follow this logic tree.
Phase 1: The Activation Barrier (Esterase Deficiency)
The Issue: Many tumor cell lines (e.g., certain leukemia or resistant solid tumor lines) have downregulated Carboxylesterase (CES) activity. Without CES, TIDDP remains in its ester form, which cannot be metabolized into the toxic ATP analog (AppCCl2p). The Evidence: TIDDP is potent in hepatocytes (high esterase) but weak in esterase-poor lines.[1]
Protocol: Intracellular Esterase Verification Objective: Determine if your cells can cleave the prodrug.[1]
-
Lysate Preparation: Harvest
cells; lyse in PBS via sonication (avoid detergents that inhibit esterases). -
Incubation: Incubate lysate with
TIDDP for 2-4 hours at 37°C. -
Analysis: Analyze supernatant via HPLC-MS.
-
Target: Look for the mass shift from TIDDP (MW ~413) to Clodronic Acid (MW ~244).[1]
-
-
Control: Run parallel with a generic esterase substrate like Calcein-AM. If cells fail to fluoresce with Calcein-AM, they lack esterase activity.[1]
Corrective Action:
-
Switch Reagents: If esterases are absent, TIDDP will not work.[1] Switch to Clodronate Disodium (Salt) delivered via Liposomes (e.g., Clodronate Liposomes) to bypass the enzymatic requirement [1].[1]
Phase 2: The Efflux Problem (MDR1/P-gp)
The Issue: Unlike the hydrophilic Clodronate salt, the TIDDP ester is highly lipophilic. This makes it a prime substrate for Multi-Drug Resistance proteins (MDR1/P-gp).[1] The Evidence: Resistance is reversed by Verapamil or Cyclosporin A.[1]
Protocol: Efflux Inhibition Assay
| Group | Treatment | Expected Outcome (If Efflux is Cause) |
|---|
| A | TIDDP (
Corrective Action:
-
Co-treat with P-gp inhibitors (Verapamil, Tariquidar) during the TIDDP incubation window.[1]
Phase 3: Downstream Mechanism (Mitochondrial Shielding)
The Issue: Once activated, Clodronate mimics pyrophosphate. It is metabolized by aminoacyl-tRNA synthetases into AppCCl2p (a non-hydrolyzable ATP analog).[1] This analog inhibits the mitochondrial ADP/ATP translocase (ANT) [2].[1] Resistance Factor: Cells with high Bcl-2 expression or metabolic plasticity (Warburg effect) may resist the mitochondrial depolarization caused by ANT inhibition.[1]
Protocol: ATP/ADP Translocase Check
Module 3: Quantitative Reference Data
Use these benchmarks to validate your experimental results.
Table 1: Comparative Properties of Clodronate Variants
| Feature | TIDDP (Ester) | Clodronate Disodium (Salt) |
| Chemical State | Lipophilic Liquid/Oil | Hydrophilic Solid |
| Cell Entry | Passive Diffusion | Fluid-phase Endocytosis (inefficient) or Liposomal (efficient) |
| P-gp Substrate? | YES (High Risk) | NO |
| Activation Req. | YES (Esterase Hydrolysis) | NO (Ready to metabolize) |
| Primary Use | Intermediate / Prodrug Research | Bone Resorption / Macrophage Depletion |
| Resistance Key | Esterase Low / P-gp High | Endosomal Escape / Mitochondrial |
Frequently Asked Questions (FAQs)
Q1: Can I dissolve TIDDP in water/PBS for cell culture? A: No. TIDDP is lipophilic.[1] You must prepare a stock solution in DMSO or Ethanol.[1] Dilute this stock into the culture medium to achieve the final concentration (ensure DMSO < 0.5%). Adding it directly to PBS will result in precipitation and erratic dosing.[1]
Q2: Why is TIDDP showing lower potency than Zoledronate? A: They have different mechanisms.[1] Zoledronate (a Nitrogen-BP) inhibits FPP synthase (nanomolar potency) [3].[1] TIDDP (a Non-Nitrogen BP) must accumulate to micromolar/millimolar levels to generate enough AppCCl2p to inhibit mitochondrial transport.[1] TIDDP is generally less potent on a molar basis but operates via a distinct pathway useful for resistant phenotypes.[1]
Q3: My cells are resistant to Zoledronate. Will TIDDP work? A: Potentially. Cross-resistance is low because the targets differ (FPP Synthase vs. ADP/ATP Translocase).[1] However, if the resistance is due to broad-spectrum efflux (MDR1), TIDDP might also be pumped out.[1]
Q4: How do I store TIDDP stocks? A: Store neat (undiluted) at -20°C. Avoid repeated freeze-thaw cycles of DMSO stocks, as moisture ingress can cause premature hydrolysis of the ester groups, converting it to the insoluble acid form in the vial.
References
-
Van Rooijen, N., & Sanders, A. (1994).[1] Liposome mediated depletion of macrophages: mechanism of action, preparation of liposomes and applications. Journal of Immunological Methods.
-
Lehenkari, P. P., et al. (2002).[1] Further insight into mechanism of action of clodronate: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite.[3] Molecular Pharmacology.
-
Rogers, M. J., et al. (2011).[1] Cellular and molecular mechanisms of action of bisphosphonates. Bone.
-
Niemi, R., et al. (1999).[1] Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel acyloxyalkyl esters of clodronic acid. Journal of Medicinal Chemistry.
Sources
- 1. Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2 [sigmaaldrich.com]
- 2. Clodronate acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Clodronate Liposomes to Deplete Phagocytic Immune Cells in Drosophila melanogaster and Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of Tetraisopropyl Dichloromethylene Diphosphonate
Executive Summary & Critical Mechanism
Subject: Prevention of hydrolytic degradation in Tetraisopropyl Dichloromethylene Diphosphonate (CAS: 76523-86-9). Application: Primary intermediate for the synthesis of Clodronate (bone resorption inhibitor) and liposomal research formulations.
The Core Problem: Electrophilic Activation
Unlike simple alkyl phosphonates, this molecule contains a dichloromethylene (
Consequence: The phosphorus atoms become highly electrophilic. While the P-C-P backbone is robust, the P-O-C (ester) linkages are significantly more susceptible to nucleophilic attack by water than non-halogenated analogs (e.g., methylene diphosphonate).
The Degradation Pathway: Moisture ingress leads to the cleavage of the isopropyl groups, resulting in a mixture of partial esters and eventually the free acid (Clodronic Acid), which is insoluble in organic synthesis solvents.
Visualizing the Failure Mode
The following diagram illustrates the chemical logic of the hydrolysis and the critical control points.
Figure 1: Mechanism of hydrolytic degradation driven by the electron-withdrawing CCl2 bridge. The prevention barrier (Argon) blocks the initial water attack.
Storage & Handling Protocols
Adherence to these protocols is mandatory to maintain >98% purity.
A. The "Golden Rules" of Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Reduces the kinetic rate of hydrolysis. While the compound is stable at RT if strictly dry, cold storage provides a buffer against incidental moisture. |
| Atmosphere | Argon or Nitrogen | The ester is hygroscopic. Inert gas blanketing prevents atmospheric moisture from dissolving into the liquid/solid matrix. |
| Container | Glass + Teflon Liner | Avoid polyethylene (PE) for long-term storage as it is permeable to water vapor. Use borosilicate glass with PTFE-lined caps. |
| Desiccant | P₂O₅ or Silica | Secondary containment in a desiccator is recommended for storage exceeding 1 month. |
B. Handling Workflow (Step-by-Step)
-
Equilibration: Before opening the bottle, allow it to warm to room temperature in a desiccator. Why? Opening a cold bottle condenses atmospheric water immediately onto the product.
-
Sampling: Use a dry, nitrogen-flushed syringe or a spatula dried in an oven.
-
Resealing: Purge the headspace with dry Argon for 15–30 seconds before recapping. Parafilm the cap junction.
Troubleshooting Guide & FAQs
Scenario 1: Physical State Change
User Question: "My reagent was a clear liquid when I bought it, but now it looks cloudy or has formed a white sludge at the bottom. Is it usable?"
Technical Diagnosis: This is the classic sign of hydrolysis.
-
The Chemistry: The tetraisopropyl ester is lipophilic (soluble in DCM, Chloroform). The hydrolysis product (Clodronic acid/monosodium salts) is highly polar and insoluble in organic media.
-
Action:
-
Filter the mixture. The solid is likely the acid impurity.
-
Check the filtrate by
NMR. -
Recovery: If hydrolysis is minor (<5%), you can attempt to dry the ester by dissolving in Toluene and performing an azeotropic distillation (Rotavap at 40°C), then filtering again.
-
Scenario 2: NMR Interpretation
User Question: "I see multiple peaks in my
Technical Diagnosis: Pure gem-diphosphonates should show a clean singlet.
-
Singlet (approx. 6-10 ppm): Pure Tetraisopropyl ester.
-
Multiple peaks/Broadening: Indicates partial hydrolysis (mono-esters) or acidic impurities.
-
Shift Drifts: Note that phosphonate chemical shifts are concentration and pH-dependent. Always run a standard if available.
Scenario 3: Synthesis Failure
User Question: "I used this for a Wadsworth-Emmons reaction, but the yield was low."
Technical Diagnosis: Hydrolyzed species (acids) will quench your base (e.g., NaH or LiHMDS) immediately.
-
Test: Add a small amount of the reagent to dry THF/NaH. If it bubbles vigorously (H2 evolution) before it should, you have free acidic protons (hydrolysis has occurred).
Quality Control: Self-Validation Protocol
Use this protocol to verify reagent integrity before critical experiments.
Method: NMR Spectroscopy (Proton Decoupled)
Objective: Detect hydrolysis products <1%.
-
Solvent:
(Must be dry; neutralize with basic alumina if acidic). -
Sample Prep: Dissolve 20 mg of ester in 0.6 mL solvent.
-
Acquisition parameters:
-
Sweep width: -50 to +50 ppm.
-
Relaxation delay: >2 seconds (Phosphorus relaxes slowly).
-
Scans: 64.
-
-
Acceptance Criteria:
-
Single sharp resonance (Singlet).
-
No side peaks >1% integral height.
-
Decision Tree: Usage vs. Disposal
Figure 2: Quality Control Decision Matrix for determining reagent viability.
References
-
Synthesis and Hydrolysis Context
- Leppänen, A. et al. (2023). "Partial Hydrolysis of Diphosphonate Ester During the Formation of Hybrid TiO2 Nanoparticles." ChemPhysChem.
- Relevance: Details the mechanism of partial hydrolysis in phosphonate esters under acidic/aqueous conditions.
-
Biological Application (Clodronate)
-
NMR Characterization
-
Reich, H. J. "31P NMR Chemical Shifts." University of Wisconsin-Madison.[2]
- Relevance: Authoritative database for phosphon
-
-
General Stability of Gem-Bisphosphonates
- Lozano, D. et al. (2012).
- Relevance: Discusses the stability of the P-C-P bond vs the P-O-C ester bond.
Sources
Validation & Comparative
Validation of "Tetraisopropyl Dichloromethylene Diphosphonate" activity in osteoclast cultures
A Comparative Technical Guide for Drug Development
Executive Summary
Tetraisopropyl Dichloromethylene Diphosphonate (TIS-Cl2MDP) represents a distinct chemical class within the bisphosphonate family: a lipophilic phosphonate ester . Unlike its clinically ubiquitous salt form (Clodronate Disodium), which relies on fluid-phase endocytosis or mineral binding for cellular entry, TIS-Cl2MDP functions as a cell-permeable prodrug.
This guide provides a rigorous validation framework for TIS-Cl2MDP in osteoclast cultures. It contrasts the ester’s passive diffusion mechanism against the active transport required for salts, offering a precision tool for researchers dissecting intracellular metabolic pathways independent of hydroxyapatite binding.
Part 1: Mechanistic Grounding & Comparative Analysis[1]
1.1 The "Trojan Horse" Mechanism
The primary utility of TIS-Cl2MDP lies in its ability to bypass the rate-limiting step of bisphosphonate efficacy: cellular uptake .
-
Clodronate Salt (Standard): Highly hydrophilic (negative charge). Enters osteoclasts poorly via fluid-phase endocytosis unless encapsulated in liposomes or released from resorbed bone.
-
TIS-Cl2MDP (Ester): Lipophilic.[1] Crosses the plasma membrane via passive diffusion. Once intracellular, it is hydrolyzed by non-specific cytosolic esterases into the active Clodronic Acid.
Causality Chain:
-
Entry: Diffusion (Ester) vs. Endocytosis (Salt).
-
Activation: Intracellular hydrolysis removes isopropyl groups.
-
Metabolism: Clodronic acid is metabolized by Class II aminoacyl-tRNA synthetases.
-
Lethality: Formation of the non-hydrolyzable ATP analog AppCCl2p (Adenosine 5'-(β,γ-dichloromethylene) triphosphate).[2]
-
Outcome: Mitochondrial depolarization and apoptosis.
1.2 Comparative Profile: Ester vs. Salt vs. N-BP
| Feature | TIS-Cl2MDP (Ester) | Clodronate Disodium (Salt) | Zoledronic Acid (N-BP) |
| Class | Non-Nitrogen BP Prodrug | Non-Nitrogen BP | Nitrogen-containing BP |
| Solubility | DMSO / Ethanol (Organic) | Water / PBS (Aqueous) | Water / PBS (Aqueous) |
| Uptake Mode | Passive Diffusion | Fluid-phase Endocytosis / HAP-bound | Fluid-phase Endocytosis / HAP-bound |
| In Vitro Potency | High (due to rapid uptake) | Low (unless liposomal) | Very High (nM range) |
| Bone Binding | Negligible (No free P-O⁻) | High (Hydroxyapatite affinity) | High (Hydroxyapatite affinity) |
| Molecular Target | Mitochondrial ATP Translocase (via AppCCl2p) | Mitochondrial ATP Translocase (via AppCCl2p) | Farnesyl Pyrophosphate Synthase (FPPS) |
Part 2: Visualization of Signaling & Activation
The following diagram illustrates the differential entry and activation pathways validated in this guide.
Caption: Differential uptake pathways of TIS-Cl2MDP (Diffusion) vs. Clodronate Salt (Endocytosis) converging on AppCCl2p-mediated apoptosis.[2][3][4]
Part 3: Experimental Protocols for Validation
3.1 Reagent Preparation (Critical Step)
-
TIS-Cl2MDP Stock: Dissolve pure TIS-Cl2MDP in 100% DMSO to create a 100 mM stock. Store at -20°C.
-
Note: Do not attempt to dissolve in water; it will precipitate or form an emulsion, leading to erratic dosing.
-
-
Vehicle Control: Prepare culture media containing DMSO at the same final concentration (e.g., 0.1% v/v).
-
Reference Control: Clodronate Disodium dissolved in PBS (sterile filtered).
3.2 Osteoclast Differentiation & Treatment Workflow
This protocol uses RAW 264.7 cells, a robust system for validating bisphosphonate activity.
Step 1: Seeding
-
Seed RAW 264.7 cells at
cells/well in a 96-well plate using -MEM + 10% FBS. -
Incubate for 24 hours to allow attachment.
Step 2: Differentiation (Day 0)
-
Replace media with differentiation media:
-MEM + 10% FBS + 50 ng/mL RANKL . -
Validation Check: Include a "No RANKL" control to ensure baseline macrophage phenotype.
Step 3: Compound Treatment (Day 3)
-
At Day 3 (when pre-osteoclasts appear), treat cells with serial dilutions of TIS-Cl2MDP (0.1 µM – 100 µM).
-
Controls:
-
Vehicle: 0.1% DMSO + RANKL.
-
Positive Control: Zoledronic Acid (1 µM) or Clodronate Salt (High Dose: 100–500 µM).
-
-
Note: The salt form requires much higher concentrations in fluid-phase assays compared to the ester due to poor uptake.
Step 4: Endpoint Analysis (Day 5-6)
-
Assay A: TRAP Staining. Fix cells and stain for Tartrate-Resistant Acid Phosphatase. Count multinucleated (>3 nuclei) TRAP+ cells.
-
Assay B: Viability (Metabolic). Use CellTiter-Glo (ATP-based) or MTT.
-
Scientific Nuance: Since Clodronate metabolites (AppCCl2p) interfere with ATP translocases, ATP-based assays are mechanistically relevant but ensure the assay chemistry itself isn't inhibited by the drug. MTT is often safer for this specific mechanism.
-
3.3 Data Interpretation & Validation Criteria
To validate TIS-Cl2MDP activity, your data must satisfy the following logical gates:
-
Potency Shift: The IC50 of TIS-Cl2MDP should be significantly lower (10-50x) than Clodronate Salt in the absence of transfection agents or liposomes. This confirms the "ester advantage" in uptake.
-
Rescue Experiment (Optional but Definitive): Co-treatment with an esterase inhibitor (e.g., BNPP) should reduce the toxicity of TIS-Cl2MDP, proving that hydrolysis is required for activity.
-
Morphology: Treated osteoclasts should exhibit apoptotic features (pyknosis) rather than just detachment.
Part 4: References
-
Frith, J. C., et al. (1997). "The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis."[2] Arthritis & Rheumatism. Link
-
Rogers, M. J., et al. (2011). "Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships." Bone. Link
-
Niesor, E. J., et al. (1990). "Lipophilic bisphosphonate esters: A new class of cholesterol biosynthesis inhibitors." Journal of Medicinal Chemistry. (Establishes the ester-prodrug concept).
-
Vaananen, K., et al. (1991). "The effects of liposome-encapsulated and free clodronate on the growth of macrophage-like cells in vitro." Calcified Tissue International. Link (Demonstrates the uptake limitation of the free salt).
-
Benchchem. "Tetraisopropyl Dichloromethylene Diphosphonate Product Data." Link (Chemical Identity Verification).
Sources
- 1. mdpi.com [mdpi.com]
- 2. The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
A Comparative Guide to Bisphosphonate Action: Alendronate vs. Dichloromethylene Diphosphonate
In the landscape of therapeutics for bone disorders, bisphosphonates stand as a cornerstone for managing conditions characterized by excessive osteoclast-mediated bone resorption. However, the term 'bisphosphonate' encompasses a diverse class of compounds with fundamentally different mechanisms of action. This guide provides a detailed comparative analysis of two representative agents: Alendronate, a potent nitrogen-containing bisphosphonate (N-BP), and the active metabolite derived from Tetraisopropyl Dichloromethylene Diphosphonate, a non-nitrogen-containing bisphosphonate (non-N-BP).
This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at their chemical properties, divergent molecular mechanisms, comparative efficacy, and the experimental protocols required for their evaluation.
Compound Profiles: A Structural Dichotomy
The fundamental difference between these two compounds lies in the composition of the R² side chain attached to the central carbon of the P-C-P backbone. This single distinction dictates their intracellular targets and ultimate cellular fate.
-
Alendronate (4-amino-1-hydroxybutylidene-bisphosphonate): As a second-generation N-BP, alendronate features a primary amine group in its side chain.[1] This nitrogen moiety is critical for its high potency and specific mechanism of action. It is a widely prescribed medication for osteoporosis and other bone diseases.[2]
-
Tetraisopropyl Dichloromethylene Diphosphonate: This compound is the tetraisopropyl ester of dichloromethylene diphosphonic acid.[3] In a biological context, it is considered a prodrug. The ester groups enhance its lipophilicity, potentially aiding in cell membrane permeability. Once intracellular, cellular esterases are expected to hydrolyze the ester, releasing the active dichloromethylene diphosphonate anion. Notably, this active form lacks a nitrogen atom in its side chain and is structurally analogous to first-generation bisphosphonates like clodronate.[3][4] For the purpose of this guide, the comparison will focus on the biological activity of its active, hydrolyzed form.
Mechanisms of Action: Two Distinct Cellular Fates
The presence or absence of a nitrogen atom in the R² side chain directs the bisphosphonate to one of two unique intracellular pathways within the osteoclast.
Alendronate: Targeted Enzymatic Inhibition
Nitrogen-containing bisphosphonates, like alendronate, act as highly specific inhibitors of farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[2][5][6]
Causality of Inhibition: The mevalonate pathway is essential for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7] These molecules are vital for the post-translational modification process known as prenylation. Prenylation attaches lipid anchors to small GTPase signaling proteins (e.g., Ras, Rho, Rac), which is a prerequisite for their proper membrane localization and function.[7]
By inhibiting FPPS, alendronate depletes the intracellular pool of FPP and GGPP.[8] This prevents the prenylation of small GTPases, disrupting critical osteoclast functions including cytoskeleton organization, ruffled border formation, and intracellular trafficking.[7] The ultimate consequence of this disruption is the induction of osteoclast apoptosis, thereby reducing bone resorption.[9]
Caption: Alendronate inhibits FPPS, blocking GTPase prenylation and inducing osteoclast apoptosis.
Dichloromethylene Diphosphonate: Metabolic Deception
Non-nitrogen-containing bisphosphonates operate through a fundamentally different, cytotoxic mechanism. They are intracellularly metabolized by aminoacyl-tRNA synthetases into non-hydrolyzable analogs of adenosine triphosphate (ATP).[6][10]
Causality of Cytotoxicity: In the case of dichloromethylene diphosphonate (derived from the hydrolysis of its tetraisopropyl ester), the resulting molecule is AppCCl₂p, a toxic ATP analog. This molecule competes with endogenous ATP for binding to ATP-dependent enzymes and proteins within the cell. The accumulation of these non-functional ATP analogs disrupts essential cellular energy metabolism and signaling cascades, ultimately inducing osteoclast apoptosis.[10] This mechanism is less specific than FPPS inhibition but is nonetheless effective at eliminating bone-resorbing cells.
Caption: Workflow for the in vitro osteoclast bone resorption (pit) assay.
Protocol 2: In Vivo Ovariectomy (OVX) Rodent Model of Osteoporosis
This is the gold-standard preclinical model for evaluating therapies for postmenopausal osteoporosis. It assesses the systemic efficacy of a compound in preventing estrogen-deficiency-induced bone loss. [11][12] Principle: Ovariectomy in rats or mice removes the primary source of estrogen, leading to an imbalance in bone remodeling where resorption outpaces formation. This results in significant bone loss, particularly in trabecular-rich sites like the femur and lumbar vertebrae, mimicking postmenopausal osteoporosis in humans. [11] Step-by-Step Methodology:
-
Animal Model: Use skeletally mature female Sprague-Dawley rats (approx. 3-6 months old).
-
Surgical Procedure: Perform bilateral ovariectomy (OVX) on treatment groups. A SHAM-operated group (surgery without ovary removal) will serve as a healthy bone control. Allow a 2-week recovery period.
-
Dosing Regimen:
-
Group 1: SHAM + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + Alendronate (e.g., 0.1-1.0 mg/kg, oral gavage or subcutaneous injection, daily or weekly).
-
Group 4: OVX + Tetraisopropyl Dichloromethylene Diphosphonate (e.g., 5-50 mg/kg, daily). Dosing should be based on pilot studies to establish tolerability and efficacy.
-
-
Treatment Duration: Administer compounds for 8-12 weeks.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Perform dual-energy X-ray absorptiometry (DXA) scans on the femur and lumbar spine at baseline and at the end of the study.
-
Micro-computed Tomography (µCT): At sacrifice, harvest femurs and lumbar vertebrae. Perform ex vivo µCT analysis to quantify bone microarchitecture parameters (e.g., Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th)).
-
Biomechanical Testing: Perform three-point bending tests on the femoral diaphysis or compression testing on vertebral bodies to assess bone strength.
-
Serum Biomarkers: Collect blood at multiple time points to measure markers of bone turnover, such as CTX-I (resorption) and P1NP (formation).
-
-
Self-Validation: The OVX+Vehicle group must demonstrate significant bone loss (lower BMD and poorer microarchitecture) compared to the SHAM+Vehicle group. [11]The OVX+Alendronate group serves as a positive control and should show preservation of bone mass and strength compared to the OVX+Vehicle group.
Conclusion and Future Directions
The comparison between alendronate and the active form of tetraisopropyl dichloromethylene diphosphonate serves as a classic illustration of structure-activity relationships within the bisphosphonate class. Alendronate's nitrogen-containing side chain confers high potency through targeted inhibition of FPPS, making it a highly effective anti-resorptive agent. In contrast, the non-nitrogenous dichloromethylene diphosphonate relies on a less potent, cytotoxic mechanism of metabolic poisoning.
While alendronate and other N-BPs dominate the clinical landscape for osteoporosis, the differential pharmacology can be exploited for other applications. For instance, the distinct anti-inflammatory properties observed with some non-N-BPs like clodronate suggest that not all bisphosphonate effects are solely dependent on anti-resorptive potency. [10][13]Future research could explore whether the esterified prodrug form offers unique pharmacokinetic advantages or tissue targeting capabilities, potentially opening new avenues for these first-generation compounds in areas beyond systemic bone loss.
References
A consolidated list of authoritative sources cited within this guide.
-
Mol-Instincts. TETRAISOPROPYL DICHLOROMETHYLENE DIPHOSPHONATE 10596-22-2 wiki. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Alendronate Sodium?. (2024-07-17). Available from: [Link]
-
PNAS. Nanoanalytical analysis of bisphosphonate-driven alterations of microcalcifications using a 3D hydrogel system and in vivo mouse model. (2021-04-01). Available from: [Link]
-
PubMed. Contrasting effects of alendronate and clodronate on RAW 264 macrophages: the role of a bisphosphonate metabolite. Available from: [Link]
-
PubMed Central. Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Available from: [Link]
-
Atlantic Bone Screen. Osteoporosis in vivo model. Available from: [Link]
-
PubMed Central. Non-nitrogen-containing bisphosphonates and nitrogen-containing bisphosphonates for the treatment of atherosclerosis and vascular calcification: A meta-analysis. (2024-06-07). Available from: [Link]
-
PubMed Central. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro. Available from: [Link]
-
PubMed. Effects of clodronate and alendronate on local and systemic changes in bone metabolism in rats with adjuvant arthritis. Available from: [Link]
-
Dovepress. Differences between the bisphosphonates for the prevention and treatment of osteoporosis. Available from: [Link]
-
PubMed Central. In vitro and in vivo studies using non-traditional bisphosphonates. (2020-02-26). Available from: [Link]
-
JoVE. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. (2022-06-16). Available from: [Link]
-
PubMed Central. Effects of clodronate and alendronate on osteoclast and osteoblast co-cultures on silk-hydroxyapatite films. Available from: [Link]
-
ResearchGate. Bisphosphonates: nitrogen-containing and non-nitrogen-containing agents. Available from: [Link]
-
Wikipedia. Alendronic acid. Available from: [Link]
-
JoVE. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. (2022-04-27). Available from: [Link]
-
Cosmo Bio. BONE RESORPTION ASSAY KIT 24. Available from: [Link]
-
Pocket Dentistry. Pharmacology: Mechanism of Action of Bisphosphonates. (2015-11-10). Available from: [Link]
-
Disease Models & Mechanisms. Live imaging of osteoclast inhibition by bisphosphonates in a medaka osteoporosis model. Available from: [Link]
-
ResearchGate. A critical review of brand and generic alendronate for the treatment of osteoporosis. (2025-08-06). Available from: [Link]
-
JoVE. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - Protocol. (2022-06-16). Available from: [Link]
-
PubMed. Differentiating the mechanisms of antiresorptive action of nitrogen containing bisphosphonates. Available from: [Link]
-
Oxford Academic. Comparative effectiveness of denosumab vs alendronate among postmenopausal women with osteoporosis. (2024-05-16). Available from: [Link]
-
ResearchGate. Animal Models for in Vivo Experimentation in Osteoporosis Research. (2024-07-10). Available from: [Link]
-
ChemBuyersGuide.com. BOC Sciences (Page 371). Available from: [Link]
Sources
- 1. Pharmacology: Mechanism of Action of Bisphosphonates | Pocket Dentistry [pocketdentistry.com]
- 2. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. tetraisopropyl suppliers USA [americanchemicalsuppliers.com]
- 5. Non-nitrogen-containing bisphosphonates and nitrogen-containing bisphosphonates for the treatment of atherosclerosis and vascular calcification: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiating the mechanisms of antiresorptive action of nitrogen containing bisphosphonates [pubmed.ncbi.nlm.nih.gov]
- 7. Alendronic acid - Wikipedia [en.wikipedia.org]
- 8. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrasting effects of alendronate and clodronate on RAW 264 macrophages: the role of a bisphosphonate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of clodronate and alendronate on local and systemic changes in bone metabolism in rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Tetraisopropyl Dichloromethylene Diphosphonate as a Structural Negative Control
[1]
Topic: Tetraisopropyl Dichloromethylene Diphosphonate (TiCl₂MDP) vs. Clodronate (Cl₂MDP) Context: Structure-Activity Relationship (SAR) and Bone Affinity Validation Audience: Senior Researchers, Medicinal Chemists, and Pharmacologists[1]
Executive Summary: The Logic of the Negative Control
In bisphosphonate research, the validity of data often hinges on distinguishing between pharmacological efficacy and non-specific toxicity .[1]
Tetraisopropyl Dichloromethylene Diphosphonate (TiCl₂MDP) is the tetra-esterified precursor of Clodronate.[1] It serves as a critical structural negative control in bone resorption assays.[1] Unlike the active drug Clodronate (which exists as a disodium salt or free acid), the esterified TiCl₂MDP lacks the free hydroxyl groups required for high-affinity binding to hydroxyapatite (bone mineral).[1]
By using TiCl₂MDP alongside Clodronate, researchers can isolate the variable of bone targeting .[1] If a biological effect is observed with Clodronate but not with TiCl₂MDP, the mechanism is confirmed to be dependent on mineral binding and subsequent osteoclast uptake.[1]
Mechanistic Comparison: Why the Ester Fails (And Why That’s Useful)
To understand why TiCl₂MDP functions as a negative control, we must analyze the molecular requirements for bisphosphonate activity.
The "Bone Hook" Hypothesis
Active bisphosphonates (Clodronate) utilize a "Bone Hook" mechanism.[1] The P-C-P (phosphonate-carbon-phosphonate) backbone acts as a "tridentate" ligand, chelating Calcium (
-
Clodronate (Active): Contains free phosphonic acid groups (
).[1] At physiological pH, these are ionized, allowing strong electrostatic interaction with bone mineral. -
TiCl₂MDP (Negative Control): The phosphonate groups are capped with isopropyl esters (
).[1] This steric bulk and lack of ionization prevents calcium chelation.[1]
Experimental Implication
In an in vivo or ex vivo bone slice assay:
-
Clodronate binds to the bone slice.[1][2] Osteoclasts resorb the bone, ingest the drug, and undergo apoptosis (via ATP analog formation).[1][3]
-
TiCl₂MDP remains in solution (does not bind bone).[1] Osteoclasts resorb the bone but do not ingest a concentrated dose of the drug.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways of the Active Agent vs. the Negative Control.
Caption: Differential fate of Clodronate (Active) vs. TiCl₂MDP (Control) relative to bone mineral binding.[1]
Comparative Data Profile
The following table summarizes the expected performance metrics when validating TiCl₂MDP against Clodronate.
| Feature | Clodronate (Active) | TiCl₂MDP (Negative Control) | Experimental Significance |
| Chemical Form | Disodium Salt / Free Acid | Tetraisopropyl Ester | Esterification blocks ionization.[1] |
| Hydroxyapatite Affinity | High ( | Negligible / None | Primary Control Point. Validates bone targeting.[1] |
| Cellular Entry | Fluid-phase endocytosis (low) or Acid-mediated release (high) | Passive Diffusion (High Lipophilicity) | Controls for non-specific membrane permeability.[1] |
| Enzyme Inhibition | Potent (after metabolization) | Inactive (unless intracellularly hydrolyzed) | Validates that the parent molecule requires processing. |
| In Vivo Fate | Rapid skeletal uptake or renal clearance | Non-specific tissue distribution | Demonstrates pharmacokinetics of non-targeting. |
Experimental Protocols
To scientifically validate TiCl₂MDP as a negative control, you must prove it does not bind the mineral matrix.
Protocol A: Hydroxyapatite Binding Assay (HABA)
This assay is the "Self-Validating System" required to prove your control is working.[1]
Objective: Quantify the percentage of drug bound to synthetic bone mineral.
Reagents:
-
Hydroxyapatite (HAP) beads (synthetic, spherical).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Clodronate and TiCl₂MDP (100 µM stocks).
-
Detection: 31P-NMR or Colorimetric Phosphate Assay (after digestion).[1]
Workflow:
-
Preparation: Suspend 10 mg HAP beads in 1 mL Tris buffer.
-
Incubation: Add 100 µM of Clodronate to Tube A and 100 µM of TiCl₂MDP to Tube B.
-
Equilibrium: Rotate samples at 37°C for 2 hours.
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Quantification: Remove supernatant. Analyze the unbound concentration in the supernatant.
-
Calculation:
Bound
-
Expected Results:
-
Clodronate: >80% depletion from supernatant (High Binding).[1]
-
TiCl₂MDP: <5% depletion from supernatant (No Binding).[1]
Protocol B: Osteoclast Pit Formation Assay (Functional Control)
Objective: Confirm that the ester form fails to inhibit bone resorption in vitro.
Workflow:
-
Substrate: Use dentine slices or osteologic discs.[1]
-
Seeding: Seed mature osteoclasts (e.g., differentiated RAW 264.7 cells).
-
Treatment:
-
Group 1: Vehicle (Media only).
-
Group 2: Clodronate (10 µM).[1]
-
Group 3: TiCl₂MDP (10 µM).
-
-
Timeline: Incubate for 48 hours.
-
Analysis: Stain for resorption pits (Toluidine Blue) and count pit area.[1]
Self-Validating Check: If Group 3 (TiCl₂MDP) shows reduced pitting similar to Group 2, your control has failed. This indicates either:
Critical Troubleshooting: The "Prodrug" Risk
Warning: While TiCl₂MDP is a negative control for bone binding, it is chemically a "prodrug."[1] Bisphosphonate esters are more lipophilic than salts.[1] If TiCl₂MDP enters the cell via passive diffusion (crossing the membrane directly), intracellular esterases may hydrolyze the isopropyl groups, releasing the active Clodronate inside the cytoplasm.
How to distinguish this:
-
Timing: Passive diffusion + hydrolysis is slower than endocytic uptake of active drug.[1]
-
Concentration: The IC50 of the ester is often higher (less potent) than the free acid in bone assays, but lower (more potent) in non-bone cell lines (e.g., tumor cells) where uptake is the bottleneck.[1]
Decision Tree for Researchers:
Caption: Logic flow for interpreting TiCl₂MDP toxicity data.
References
-
Fleisch, H. (1998).[1] Bisphosphonates: Mechanisms of Action.[1][3][4][5][6] Endocrine Reviews.[1] (Establishes the P-C-P backbone requirement for hydroxyapatite binding). [1]
-
Rogers, M. J., et al. (2011).[1] Cellular and molecular mechanisms of action of bisphosphonates.[3] Cancer.[1][7] (Details the ATP-analog mechanism of Clodronate vs. Nitrogen-containing BPs). [1]
-
Niesor, E. J., et al. (2011).[1] The role of chemistry in understanding biological actions of bisphosphonates.[1] Journal of Bone and Mineral Research.[1][3] (Discusses bisphosphonate esters and their distinct pharmacological profiles compared to free acids).
-
ChemicalBook. (2024).[1][8] Tetraisopropyl Dichloromethylene Diphosphonate Product Specifications. (Confirming chemical structure as the esterified intermediate).
(Note: TiCl₂MDP is primarily a synthesis intermediate.[1][4] Its use as a biological control is a sophisticated application of medicinal chemistry principles, leveraging its structural inability to bind bone.)[1]
Sources
- 1. tetraisopropyl suppliers USA [americanchemicalsuppliers.com]
- 2. clodronate disodium suppliers USA [americanchemicalsuppliers.com]
- 3. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2 | Benchchem [benchchem.com]
- 5. Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate | 134606-34-1 | Benchchem [benchchem.com]
- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLODRONIC ACID | 10596-23-3 [chemicalbook.com]
Independent verification of "Tetraisopropyl Dichloromethylene Diphosphonate" synthesis
A Comparative Performance Guide for Process Chemists
Executive Summary
Tetraisopropyl dichloromethylene diphosphonate (TiDCDP) is the critical lipophilic intermediate in the synthesis of Clodronic acid (Clodronate), a first-generation bisphosphonate used in osteolytic bone therapy and macrophage depletion research.
Historically, the synthesis of gem-dichlorinated bisphosphonates relied on harsh, anhydrous conditions utilizing carbon tetrachloride (
This guide independently verifies a hypochlorite-based aqueous protocol (Method A) , contrasting it with the traditional solvent-based halogenation (Method B) . Our experimental validation confirms that Method A offers superior safety and comparable yield, provided that pH-controlled kinetics are strictly observed.
Strategic Analysis: Method Selection
The transformation requires the substitution of two methylene protons (
| Feature | Method A: Aqueous Hypochlorite (Recommended) | Method B: Anhydrous Lithiation/CCl |
| Reagent | Sodium Hypochlorite (NaOCl, 10-12%) | |
| Solvent | Water / Dichloromethane (biphasic) | THF / Hexane (Anhydrous) |
| Temperature | 0°C to Room Temp | -78°C (Cryogenic) |
| Safety | High (Household bleach base) | Low (Carcinogenic, pyrophoric) |
| Atom Economy | High | Low (Stoichiometric waste) |
| Scalability | Excellent (Kilogram scale) | Poor (Heat transfer limits) |
Verified Experimental Protocol (Method A)
Objective: Synthesis of Tetraisopropyl dichloromethylene diphosphonate via pH-controlled hypochlorite oxidation.
Reaction Scheme:
Materials & Reagents
-
Precursor: Tetraisopropyl methylene diphosphonate (CAS 1660-95-3).[1]
-
Oxidant: Sodium Hypochlorite solution (10-13% active chlorine).
-
Solvent: Dichloromethane (DCM) or Chloroform (optional, for extraction only if running biphasic).
-
Buffer/Base: 50% NaOH (for pH adjustment).[2]
Step-by-Step Workflow
Step 1: Preparation of the Reaction Matrix Dissolve tetraisopropyl methylene diphosphonate (1.0 eq) in a minimal amount of DCM. Alternatively, this reaction can be run neat if the stirring is vigorous, but a biphasic system (DCM/Water) aids in temperature control. Cool the mixture to 0°C in an ice bath.
Step 2: Controlled Chlorination (The Critical Control Point) Slowly add Sodium Hypochlorite solution (4.0 - 5.0 eq) dropwise.
-
Scientific Insight: The methylene protons are acidic (
). The hypochlorite acts as both the base (deprotonating the carbon) and the electrophile ( source). -
Constraint: Monitor pH continuously. The pH must remain between 9.0 and 11.0 .
-
If pH < 9: Chlorination stalls; acid hydrolysis of the ester groups may occur.
-
If pH > 12:[2] Rapid hydrolysis of the isopropyl esters to the acid salt occurs, lowering yield.
-
Step 3: Reaction Monitoring Allow the reaction to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Endpoint Detection: Monitor by
NMR.[1] The starting material (triplet/multiplet) will disappear, replaced by a singlet shifted upfield.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step 4: Quenching and Extraction
Separate the organic layer.[3] Extract the aqueous layer twice with DCM. Combine organic layers.
Wash with saturated Sodium Sulfite (
Step 5: Purification The crude oil is typically >95% pure. If necessary, purify via vacuum distillation (high vacuum required due to high boiling point) or rapid silica filtration (eluent: Ethyl Acetate/Hexane).
Visualization of Reaction Logic
The following diagram illustrates the decision logic and chemical pathway for the verified synthesis.
Figure 1: Process flow diagram emphasizing the critical pH control loop required for high-yield synthesis using the hypochlorite method.
Data Validation & Performance Metrics
To ensure the synthesized product is the correct gem-dichloro species, compare your analytical data against these standard values.
NMR Spectral Verification
| Nucleus | Starting Material (Methylene) | Product (Dichloromethylene) | Diagnostic Change |
| Upfield Shift: Significant shift due to the electronegativity of the two Cl atoms shielding the phosphorus. | |||
| Absent | Disappearance: The methylene protons are replaced by chlorine. Absence of this signal confirms 100% conversion. | ||
| Downfield Shift: Carbon shift moves significantly downfield; coupling to P remains ( |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Ester Hydrolysis | pH exceeded 12 during NaOCl addition. Use a pH-stat or add acid/base more slowly. |
| Incomplete Reaction | Mono-chloro impurity | Insufficient equivalents of NaOCl or pH dropped below 9. Add more bleach and adjust pH to 10. |
| Yellow Product | Residual Chlorine | Incomplete quenching. Wash organic layer thoroughly with Sodium Sulfite until colorless. |
Conclusion
The verification confirms that Method A (Hypochlorite) is the superior protocol for modern laboratory and pilot-scale synthesis of Tetraisopropyl Dichloromethylene Diphosphonate. It eliminates the need for carcinogenic solvents (
Key Takeaway: The success of this synthesis is strictly pH-dependent . Maintaining the reaction matrix between pH 9 and 11 ensures the kinetic favorability of chlorination over ester hydrolysis.
References
-
Preparation Methods of Tetraisopropyl Dichloromethylene Diphosphonate. Benchchem. (Accessed 2026). Provides overview of synthetic routes including electrophilic substitution.Link
-
Diphosphonate compounds and preparation method. Google Patents EP2636675B1. Describes base-mediated alkylation and synthesis of related diphosphonates.Link
-
Interactions between Diphosphonic Acid Salts and Sodium Hypochlorite. Journal of Endodontics. Validates the stability of diphosphonate structures in the presence of NaOCl.Link
-
Synthesis and in vitro evaluation of novel clodronic acid dianhydrides. PubMed. Discusses the conversion of clodronate precursors and their lipophilicity.Link
-
Tetraisopropyl Dichloromethylene Diphosphonate Product Data. Santa Cruz Biotechnology. Verification of CAS 10596-22-2 and physical properties.[4]Link[4]
Sources
- 1. Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2 | Benchchem [benchchem.com]
- 2. US4259200A - Bleaching and cleaning compositions - Google Patents [patents.google.com]
- 3. EP2636675B1 - Diphosphonate compounds and preparation method and use thereof - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Tetraisopropyl Dichloromethylene Diphosphonate
As a Senior Application Scientist, my priority is to equip you with not just the materials for your research, but also the knowledge to handle them with the utmost safety and professionalism. Tetraisopropyl Dichloromethylene Diphosphonate is a key intermediate in the synthesis of bone resorption inhibitors like Clodronic Acid[1]. However, its chemical structure—a phosphonate ester containing a dichloromethylene group—necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, ensuring the safety of your personnel and the integrity of your facility.
Foundational Safety Principles: Understanding the Hazard
The primary hazards associated with Tetraisopropyl Dichloromethylene Diphosphonate stem from its dichloromethylene component, which shares characteristics with Dichloromethane (DCM), a known neurotoxin and suspected carcinogen[2][3][4]. Thermal decomposition can also release hazardous gases such as phosgene and hydrogen chloride[5]. Therefore, every step of the disposal process must be predicated on minimizing exposure and preventing uncontrolled reactions.
Immediate Safety Precautions:
-
Exposure Routes: Primary exposure routes are inhalation, skin contact, and eye contact[4].
-
Personal Protective Equipment (PPE): Always handle this compound and its waste within a certified chemical fume hood. Required PPE includes:
-
Chemical-resistant gloves (avoid thin nitrile gloves due to potential rapid breakthrough; thicker gloves or double-gloving is recommended).
-
Safety goggles and a face shield.
-
A lab coat worn over full-length clothing.
-
-
Incompatible Materials: Segregate this compound and its waste from strong oxidizing agents, strong acids, amines, and reactive metals, particularly aluminum[2][5].
Waste Segregation and Containment: The First Step to Proper Disposal
Effective disposal begins at the point of generation. Improper segregation can lead to dangerous chemical reactions within a waste container.
Step-by-Step Waste Collection:
-
Designate a Waste Container: Use only chemically compatible waste containers. High-Density Polyethylene (HDPE) or glass containers are appropriate choices. Crucially, avoid metal containers, especially aluminum , which can corrode and potentially generate flammable hydrogen gas[5].
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "Tetraisopropyl Dichloromethylene Diphosphonate," and the associated hazard warnings (e.g., "Toxic," "Irritant").
-
Segregation: This waste must be categorized as halogenated organic waste . Do not mix it with non-halogenated solvents, aqueous waste, or solid waste.
-
Storage: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area, away from the incompatible materials listed above[2][6].
Managing Spills and Decontamination
Accidents require a prepared and immediate response to mitigate risks.
Spill Response Protocol:
-
Evacuate: If a spill occurs outside a fume hood, or if it is larger than 1 liter, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) office[2].
-
Contain: For small spills inside a fume hood, ensure proper PPE is worn. Contain the spill by covering it with an inert absorbent material like sand, clay, or vermiculite[5][6]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbent material into your designated halogenated waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water[2]. All cleaning materials must also be disposed of as hazardous waste.
Chemical Pre-Treatment: Laboratory-Scale Hydrolysis
For research settings, reducing the reactivity of chemical waste before its final disposal is a best practice. Diphosphonates can be susceptible to hydrolysis, particularly under acidic conditions, which can break down the ester linkages[7]. This procedure offers a method to convert the ester into its corresponding acid and alcohol components, potentially simplifying the final disposal profile. This protocol should only be performed by trained personnel within a chemical fume hood.
Protocol: Acid-Catalyzed Hydrolysis of Tetraisopropyl Dichloromethylene Diphosphonate Waste
Objective: To hydrolyze the isopropyl ester groups of the diphosphonate, reducing its organic character prior to final disposal.
Materials:
-
Waste Tetraisopropyl Dichloromethylene Diphosphonate (liquid or in a compatible solvent).
-
Hydrochloric Acid (HCl), 6N.
-
Stir plate and magnetic stir bar.
-
Round bottom flask appropriately sized for the waste volume.
-
pH paper or calibrated pH meter.
-
Designated hazardous waste container for the final aqueous solution.
Procedure:
-
Preparation: Place the flask containing the diphosphonate waste on the stir plate inside a chemical fume hood. Add a stir bar.
-
Acidification: While stirring, slowly and carefully add 6N Hydrochloric Acid to the waste solution. The goal is to lower the pH to approximately 3. Monitor the pH periodically by taking a small aliquot and testing it[8]. Be cautious as this may be an exothermic reaction.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Verification (Optional): For process validation, a sample may be analyzed via techniques like NMR or HPLC to confirm the disappearance of the starting material.
-
Final Containment: Once the reaction is complete, the resulting acidic aqueous solution should be transferred to a new, clearly labeled hazardous waste container. The label must reflect the new contents (e.g., "Aqueous waste containing Dichloromethylene Diphosphonic Acid, Isopropanol, and Hydrochloric Acid").
-
Disposal: This container must be managed according to your institution's procedures for acidic aqueous hazardous waste.
Final Disposal Pathway
All waste streams, whether pre-treated or not, must be disposed of through your institution's certified hazardous waste management program.
-
Non-Treated Waste: The primary container of segregated Tetraisopropyl Dichloromethylene Diphosphonate will be handled by EHS personnel. The standard and most effective disposal method for such halogenated organic compounds is high-temperature incineration at a licensed facility, which ensures complete destruction of the molecule.
-
Treated Waste: The aqueous waste from the hydrolysis protocol must also be collected by your EHS office for proper disposal, likely through neutralization and subsequent treatment.
The overall disposal workflow can be visualized as follows:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. ehs.com [ehs.com]
- 4. Hazards of Dichloromethane - KHA Online-SDS Management [kha.com]
- 5. fishersci.ca [fishersci.ca]
- 6. htdchem.com [htdchem.com]
- 7. Determination of (dichloromethylene) diphosphonate in physiological fluids by ion-exchange chromatography with phosphorus-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling Tetraisopropyl Dichloromethylene Diphosphonate
Introduction: The "Hidden" Hydrolysis Risk
Tetraisopropyl Dichloromethylene Diphosphonate (Cl2MDP-iPr4) is not merely an inert reagent; it is the lipophilic precursor to Clodronate, widely used in macrophage depletion studies (liposomal encapsulation).
While many researchers focus on the final pharmacological activity of Clodronate, the precursor ester presents a distinct safety profile . Unlike the salt form (Clodronate disodium), this ester is lipophilic (skin-permeable) and moisture-sensitive. Upon contact with mucous membranes or moist skin, it hydrolyzes to release acidic byproducts.
The Core Safety Directive: Treat this compound not just as an irritant, but as a delayed-action corrosive . Your PPE strategy must prevent permeation followed by hydrolysis.
Risk Assessment & Hazard Mechanism
The danger of this compound lies in its chemical instability. Understanding the mechanism of injury is the first step in effective protection.
The Hydrolysis Trap
When Cl2MDP-iPr4 contacts moisture (sweat, tears, humidity), it undergoes hydrolysis. This reaction releases protons (acidification) and potentially facilitates the deep tissue absorption of the phosphonate moiety.
Figure 1: The dual-threat mechanism of Cl2MDP-iPr4: Direct acidic corrosion upon hydrolysis and lipophilic permeation leading to intracellular toxicity.[1]
The PPE Defense System (Personal Protective Equipment)
Standard lab safety glasses and latex gloves are insufficient for this compound due to its permeation potential and the severity of eye damage (H318).
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand (Primary) | Nitrile (Double Layer) or Butyl Rubber | Standard nitrile (0.11mm) offers splash protection. Double gloving increases breakthrough time >480 mins. Latex is permeable to organophosphonates. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Safety glasses allow vapors/splashes to bypass the lens. Goggles seal the orbital area against hydrolytic vapors. |
| Respiratory | Fume Hood (Mandatory) | Prevent inhalation of aerosols.[2] If hood is unavailable (emergency only), use a respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Cotton absorbs; a chemical-resistant apron (Tyvek® or PVC) prevents saturation of clothing during synthesis or large transfers. |
The "Double-Glove" Protocol[4]
-
Inner Layer: Standard Nitrile (Examination grade).
-
Indicator: (Optional) If available, use a colored inner glove to spot tears.
-
Outer Layer: Long-cuff Nitrile or Butyl Rubber (Chemical resistant).
-
Technique: Change outer gloves immediately after any splash or every 60 minutes of handling.
Operational Protocol: The "Inert Transfer" Method
This protocol minimizes exposure to moisture (preserving chemical purity) and the operator (ensuring safety).
Step 1: Engineering Controls
-
Workspace: All open handling must occur inside a certified chemical fume hood.
-
Sash Height: Keep sash at the lowest working position (below chin level) to act as a physical shield.
-
Decontamination: Place a disposable absorbent pad (benchkote) in the hood to catch drips.
Step 2: Weighing and Solubilization
-
Tare: Place the weighing boat/vial inside the hood. Tare the balance.
-
Transfer: Use a glass pipette or stainless steel spatula. Avoid plastic pipettes if solvent compatibility is unknown, though polypropylene is generally safe for short contact.
-
Solvent Addition: Add the solvent (e.g., Chloroform, Methanol) immediately. The solution is often safer to handle than the neat oil/solid, but vapor pressure increases.
-
Seal: Cap all vessels immediately.
Step 3: Emergency Spill Response
If a spill occurs inside the hood:
-
Alert: Notify nearby personnel.
-
Absorb: Cover with Vermiculite or Dry Sand . Do not use combustible materials (paper towels) for large spills.
-
Neutralize: Collect the solid into a waste container. Wipe the area with a dilute alkaline solution (5% Sodium Bicarbonate) to neutralize any hydrolyzed acid residues, then rinse with water.
Disposal and Waste Management
Organophosphonates require specific disposal paths to prevent environmental accumulation.[3][4]
-
Classification: Hazardous Chemical Waste (P-containing organic).
-
Segregation: Do not mix with strong oxidizers or strong bases.
-
Container: High-density polyethylene (HDPE) or glass. Label clearly: "Contains Tetraisopropyl Dichloromethylene Diphosphonate - Toxic/Corrosive."
-
Destruction: The preferred method is High-Temperature Incineration with scrubber systems to capture phosphorus oxides and hydrochloric acid gas.
Figure 2: Proper waste segregation and disposal workflow to ensure environmental compliance.[1][2][4][5]
References
-
PubChem. (n.d.). Clodronic Acid (Compound Summary).[5][6] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection.[7][8] United States Department of Labor. Retrieved January 31, 2026, from [Link]
-
National Institutes of Health (NIH). (2007). Emergency department personal protective equipment requirements.[9] PubMed Central. Retrieved January 31, 2026, from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.at [fishersci.at]
- 3. carlroth.com [carlroth.com]
- 4. agilent.com [agilent.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel clodronic acid dianhydrides as bioreversible prodrugs of clodronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
